molecular formula C13H17N B1517336 2-tert-butyl-4-Methyl-1H-indole CAS No. 57880-12-3

2-tert-butyl-4-Methyl-1H-indole

Cat. No.: B1517336
CAS No.: 57880-12-3
M. Wt: 187.28 g/mol
InChI Key: CAWMRDGUUBKNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-4-Methyl-1H-indole is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-5-7-11-10(9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWMRDGUUBKNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a Sterically Hindered Indole: A Technical Guide to the Discovery and First Synthesis of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of bulky substituents, such as a tert-butyl group, can profoundly influence the biological activity and pharmacokinetic properties of these molecules by inducing specific conformational constraints and enhancing metabolic stability. This technical guide provides a comprehensive overview of the conceptual discovery and a plausible first synthesis of the sterically hindered indole derivative, 2-tert-butyl-4-methyl-1H-indole. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be confidently approached through established and robust methodologies. This document details a proposed inaugural synthesis via the Fischer indole synthesis, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a thorough characterization of the target compound based on spectroscopic data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize sterically demanding indole derivatives in their research endeavors.

Introduction: The Strategic Value of Steric Hindrance in Indole Chemistry

The indole ring system is a privileged scaffold in drug discovery, present in a vast array of biologically active compounds, from the neurotransmitter serotonin to the anti-cancer drug vincristine. The functionalization of the indole core allows for the fine-tuning of its pharmacological profile. The introduction of a bulky tert-butyl group at the C2 position, coupled with a methyl group at the C4 position, creates a unique chemical entity: this compound.

The tert-butyl group serves as a "pharmacological anchor," sterically shielding the indole nitrogen and the C3 position from metabolic enzymes, potentially increasing the compound's in vivo half-life. Furthermore, this steric bulk can enforce a specific orientation of the molecule within a biological target's binding pocket, leading to enhanced potency and selectivity. The 4-methyl substituent further modulates the electronic and lipophilic properties of the benzene portion of the indole ring.

Given the absence of a seminal publication detailing its initial preparation, this guide proposes a logical and historically sound "first synthesis" based on the venerable Fischer indole synthesis, a powerful and versatile method for constructing the indole nucleus discovered by Hermann Emil Fischer in 1883.[1][2]

The First Plausible Synthesis: A Fischer Indole Approach

The Fischer indole synthesis is a classic and reliable method for constructing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3] This approach is highly convergent and allows for the introduction of a wide variety of substituents on both the benzene and pyrrole rings of the indole core.

Retrosynthetic Analysis and Strategic Rationale

A retrosynthetic analysis of the target molecule, this compound, points directly to the key bond disconnection of the Fischer synthesis. The indole ring is conceptually broken down into a substituted phenylhydrazine and a ketone.

Retrosynthesis Target This compound Disconnect Fischer Indole Disconnection Target->Disconnect Intermediates m-Tolylhydrazine + Pinacolone Disconnect->Intermediates

Figure 1: Retrosynthetic analysis of this compound.

The logical precursors are therefore 3-methylphenylhydrazine (also known as m-tolylhydrazine) and 3,3-dimethyl-2-butanone (commonly known as pinacolone). This choice is strategic:

  • m-Tolylhydrazine: Provides the 4-methylindole core. The methyl group at the meta position of the aniline precursor directs the cyclization to form the desired 4-substituted indole.

  • Pinacolone: Introduces the sterically demanding tert-butyl group at the C2 position of the indole. The ketone's structure ensures the correct regiochemistry of the final product.

Mechanistic Pathway

The Fischer indole synthesis proceeds through a fascinating cascade of reactions, the key step being a[1][1]-sigmatropic rearrangement.[3][4]

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of m-tolylhydrazine with pinacolone to form the corresponding hydrazone.

  • Tautomerization to Ene-hydrazine: The hydrazone then tautomerizes to the more reactive ene-hydrazine intermediate.

  • [1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement, leading to the formation of a new C-C bond and breaking the weak N-N bond.

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amino group onto the imine carbon, forms the five-membered pyrrole ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic this compound.

Fischer_Mechanism cluster_0 Hydrazone Formation cluster_1 Tautomerization cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization & Elimination A m-Tolylhydrazine + Pinacolone B Hydrazone A->B H+ C Ene-hydrazine B->C D Di-imine Intermediate C->D E Cyclized Intermediate D->E Aromatization F This compound E->F -NH3

Figure 2: Simplified mechanistic workflow of the Fischer indole synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

  • m-Tolylhydrazine hydrochloride

  • Pinacolone

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

  • Silica Gel (for column chromatography)

Procedure:

  • Hydrazone Formation (in situ):

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-tolylhydrazine hydrochloride (1.0 eq).

    • Add glacial acetic acid to dissolve the hydrazine salt.

    • Add pinacolone (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Indolization:

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the indolization should be monitored by TLC until the starting hydrazone is consumed.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product (visualized by TLC with a UV lamp) and concentrate under reduced pressure to yield pure this compound.

Characterization of this compound

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected data, extrapolated from known spectra of related indoles, are presented below.[5][6][7]

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.28 g/mol
Appearance Off-white to pale yellow solid
Spectroscopic Data
TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (br s, 1H, N-H), ~7.2-7.0 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.2 (s, 1H, C3-H), ~2.5 (s, 3H, Ar-CH₃), ~1.4 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~145 (C2), ~135 (C7a), ~130 (C4), ~128 (C3a), ~121 (C6), ~119 (C5), ~109 (C7), ~98 (C3), ~32 (C(CH₃)₃), ~30 (C(CH₃)₃), ~18 (Ar-CH₃)
Mass Spectrometry (EI) m/z (%): 187 (M⁺, ~50%), 172 ([M-CH₃]⁺, 100%), 130 ([M-C(CH₃)₃]⁺, ~20%)
Infrared (IR) ν (cm⁻¹): ~3400 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1600, 1450 (C=C stretch, aromatic)

The predicted mass spectrometry fragmentation pattern is characteristic of tert-butyl substituted aromatic compounds, with the base peak arising from the loss of a methyl radical to form a stable tertiary carbocation.

Conclusion and Future Perspectives

While the formal "discovery" of this compound may not be documented in a landmark publication, its synthesis is readily achievable through the robust and well-understood Fischer indole synthesis. This technical guide provides a scientifically sound and detailed pathway for its preparation and characterization, grounded in established chemical principles and data from analogous compounds. The strategic incorporation of a tert-butyl group at the C2 position and a methyl group at the C4 position presents a molecule with significant potential in medicinal chemistry and materials science. Further research into the biological activities and material properties of this and related sterically hindered indoles is warranted and could lead to the development of novel therapeutic agents and functional materials.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI.
  • 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.).
  • Fischer Indole Synthesis. (2021). YouTube. Retrieved from [Link]

  • Fischer Indole Synthesis. (2021).
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu.
  • The Fischer Indole synthesis: reaction mechanism tutorial. (2011). YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged structure in drug design.[3] This guide provides a detailed examination of a specific, sterically hindered derivative: 2-tert-butyl-4-methyl-1H-indole . We will explore its synthesis, predict its spectroscopic characteristics based on analogous structures, and delve into its chemical reactivity, offering insights valuable for its application in synthetic and medicinal chemistry programs. The indole nucleus is a common substructure in many natural products and pharmaceutical compounds.[4]

Physicochemical and Hazard Properties

A foundational understanding of a molecule's basic properties is critical before its inclusion in any research or development pipeline.

PropertyValueSource
CAS Number 57880-12-3[5]
Molecular Formula C₁₃H₁₇N[5]
Molecular Weight 187.286 g/mol [5]
Physical State Solid[5]
Purity ≥95.0% (typical)[5]

Hazard Information:

  • GHS Pictogram: GHS07 (Harmful/Irritant)[5]

  • Signal Word: Warning[5]

  • Hazard Statements: H302 - Harmful if swallowed, H332 - Harmful if inhaled[5]

  • Precautionary Phrases: P260 - Do not breathe dust/fume/gas/mist/vapours/spray, P342+P311 - If experiencing respiratory symptoms: Call a POISON CENTER/doctor[5]

Synthesis of this compound

The most probable and widely applicable method for the synthesis of this compound is the Fischer Indole Synthesis . This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[6]

The Fischer Indole Synthesis: A Mechanistic Overview

The reaction proceeds through a series of well-established steps:

  • Hydrazone Formation: The synthesis begins with the reaction of a substituted phenylhydrazine with a ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[7][7]-sigmatropic rearrangement occurs, leading to a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

  • Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.[6]

The Fischer indole synthesis can be catalyzed by a variety of Brønsted and Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid, zinc chloride, and boron trifluoride.[6]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product phenylhydrazine 3-Methylphenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone + Ketone ketone Pinacolone (3,3-dimethyl-2-butanone) ketone->hydrazone enamine Ene-hydrazine hydrazone->enamine Tautomerization diimine Di-imine enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclized Aminal diimine->aminal Cyclization indole This compound aminal->indole - NH₃

Caption: Generalized workflow of the Fischer Indole Synthesis.

Proposed Experimental Protocol

While a specific literature procedure for this compound was not identified in the search, a robust protocol can be designed based on the principles of the Fischer indole synthesis.

Reaction:

3-Methylphenylhydrazine + Pinacolone --(Acid Catalyst)--> this compound

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a solution of 3-methylphenylhydrazine (1.0 eq) in ethanol, add pinacolone (1.1 eq).

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting materials.

    • The resulting hydrazone can be isolated by removal of the solvent under reduced pressure or used directly in the next step.

  • Cyclization:

    • The crude hydrazone is dissolved in a suitable high-boiling solvent such as toluene or xylene.

    • A Lewis acid catalyst, for example, zinc chloride (ZnCl₂) (1.5 eq), is added.

    • The mixture is heated to reflux (typically 110-140 °C) for several hours, with reaction progress monitored by TLC.

    • Upon completion, the reaction is cooled to room temperature.

  • Work-up and Purification:

    • The reaction mixture is quenched by the slow addition of water.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit the following key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~8.0br sN-HThe indole N-H proton is typically broad and appears downfield.
~7.1-7.3mAromatic C-HProtons on the benzene ring of the indole.
~6.9mAromatic C-HProtons on the benzene ring of the indole.
~6.3sC3-HThe proton at the C3 position is expected to be a singlet.
~2.5sC4-CH₃The methyl group protons will appear as a singlet.
~1.4sC2-C(CH₃)₃The nine equivalent protons of the tert-butyl group will give a strong singlet.
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the indole pyrrole ring carbons, and the aliphatic carbons of the substituents.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~145C2The C2 carbon bearing the tert-butyl group will be significantly downfield.
~136C7aA quaternary carbon at the ring junction.
~130C4The carbon bearing the methyl group.
~128C3aA quaternary carbon at the ring junction.
~122Aromatic C-HAromatic carbons.
~120Aromatic C-HAromatic carbons.
~110Aromatic C-HAromatic carbons.
~100C3The C3 carbon.
~32C(CH₃)₃The quaternary carbon of the tert-butyl group.
~30C(CH₃)₃The methyl carbons of the tert-butyl group.
~18C4-CH₃The methyl carbon at the C4 position.
Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight of the compound. A significant fragment ion at m/z = 172 (M-15) would arise from the loss of a methyl group from the tert-butyl substituent, which is a characteristic fragmentation pattern for tert-butyl containing compounds.

Chemical Reactivity

The chemical reactivity of this compound is governed by the electron-rich nature of the indole ring, modulated by the electronic and steric effects of its substituents.

Electrophilic Aromatic Substitution

Indoles are highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the high electron density at this site.[10][11] However, in this molecule, the bulky tert-butyl group at the C2 position will sterically hinder the approach of electrophiles to the C3 position.

The methyl group at C4 is an electron-donating group, which activates the benzene ring towards electrophilic substitution.[12][13] It will direct incoming electrophiles to the ortho and para positions relative to itself, which correspond to the C5 and C7 positions of the indole ring. Therefore, electrophilic substitution reactions on this compound are likely to yield a mixture of C5 and C7 substituted products, with the C3 position being less reactive due to steric hindrance.

Caption: Predicted sites of electrophilic substitution.

N-Functionalization

The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile. It can be deprotonated with a suitable base (e.g., NaH, KOt-Bu) to form an indolide anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the N1 position. This N-functionalization is a common strategy in the synthesis of indole derivatives to modulate their biological activity.

Relevance in Drug Discovery and Development

Indole derivatives are a prolific source of pharmacologically active compounds.[14][15] They are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The substituents on the indole ring play a crucial role in determining the specific biological target and the potency of the compound.[3][14]

The this compound scaffold, with its unique substitution pattern, presents an interesting platform for the development of new therapeutic agents. The tert-butyl group can provide metabolic stability and influence the binding orientation within a protein active site, while the methyl group can be used to fine-tune electronic properties and solubility. The potential for further functionalization at the N1, C5, and C7 positions allows for the generation of a diverse library of compounds for screening against various biological targets.

Conclusion

This compound is a fascinating molecule with significant potential in synthetic and medicinal chemistry. While specific experimental data is not widely published, its chemical properties can be confidently predicted based on established chemical principles and data from analogous compounds. Its synthesis via the Fischer indole synthesis is straightforward, and its reactivity offers multiple avenues for further derivatization. As the quest for novel therapeutic agents continues, a thorough understanding of such substituted indole scaffolds is paramount for the rational design of new and effective drugs.

References

  • General reactivity of 3‐substituted indoles 1. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. [Link]

  • Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. (2006). PubMed. [Link]

  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences.
  • Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles. (2018). Organic Letters, 20(14), 4236-4239. [Link]

  • 2-tert-Butyl-1H-indole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge University Press.
  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. (2011). Angewandte Chemie International Edition, 50(34), 7871-7874. [Link]

  • Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). Tropical Journal of Pharmaceutical Research, 21(1), 125-132.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27367-27371. [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). Journal of the American Chemical Society.
  • Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. (2007). Ludwig-Maximilians-Universität München.
  • Electrophilic Substitution Reactions of Indoles. (2019). ResearchGate. [Link]

  • Biomedical Importance of Indoles. (2012). Molecules, 17(6), 6442-6460. [Link]

  • Radical-Mediated Regiodivergent C(sp3)–H Functionalization of N- Substituted Indolines via Enzymatic Carbene Transfer. (2024). ChemRxiv. [Link]

  • Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). Molecules, 27(9), 2786. [Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1085-1097. [Link]

  • Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. (2011). PubMed. [Link]

  • 1.31: Electrophilic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (1970). The Journal of Organic Chemistry, 35(4), 1138-1141. [Link]

  • Indole. (n.d.). National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). The Journal of Organic Chemistry, 85(17), 11186-11195.
  • 1H-Indole, 4-methyl-. (n.d.). National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

  • 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2019). Molecules, 24(18), 3298. [Link]

  • The Multi‐Pharmacological Targeted Role of Indole and its Derivatives: A review. (2022). ResearchGate. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2018). Mini-Reviews in Organic Chemistry, 15(4), 281-291.
  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). Molecules, 28(1), 1. [Link]

Sources

A Spectroscopic and Structural Elucidation Guide to 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern on the indole ring critically influences its biological activity and physicochemical properties. This guide provides a comprehensive technical overview of the key spectroscopic characteristics of 2-tert-butyl-4-methyl-1H-indole, a representative substituted indole. Due to the limited availability of published experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative data from analogous structures to present a predictive but robust analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a foundational guide for the identification and structural confirmation of this and structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₃H₁₇N and a molecular weight of 187.28 g/mol . The structure is characterized by a tert-butyl group at the 2-position, which sterically influences the pyrrole ring, and a methyl group at the 4-position of the benzene ring. These substitutions are critical determinants of the molecule's spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for accurate structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for general solubility, while DMSO-d₆ is useful for ensuring the observation of exchangeable protons like N-H.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak[1].

  • Spectrometer Setup: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of 2-5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum, yielding a single peak for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should be set from 0 to 220 ppm.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, and N-H protons, with integrations corresponding to the number of protons in each unique chemical environment.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
N-H~8.0 - 8.2broad singlet (br s)1HThe indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
H-7~7.2 - 7.3doublet (d)1HOrtho to the electron-donating methyl group, but also adjacent to the indole nitrogen.
H-5~6.9 - 7.0doublet (d)1HPart of the aromatic system, coupled to H-6.
H-6~6.8 - 6.9triplet (t)1HCoupled to both H-5 and H-7.
H-3~6.2 - 6.3singlet (s)1HA singlet due to the lack of adjacent protons (C-2 is fully substituted). Its upfield shift is characteristic of the C-3 proton in 2-substituted indoles.
4-CH₃~2.4 - 2.5singlet (s)3HA typical chemical shift for a methyl group attached to an aromatic ring.
2-C(CH₃)₃~1.4 - 1.5singlet (s)9HThe nine protons of the tert-butyl group are equivalent and appear as a sharp singlet in a typical aliphatic region[2].
Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-2~145 - 148Highly deshielded due to the attachment of the bulky tert-butyl group and its position adjacent to the nitrogen atom.
C-7a~136 - 138A quaternary carbon at the fusion of the two rings.
C-3a~128 - 130A quaternary carbon at the other ring fusion.
C-4~129 - 131Aromatic carbon bearing the methyl group.
C-7~122 - 124Aromatic CH carbon.
C-5~120 - 122Aromatic CH carbon.
C-6~118 - 120Aromatic CH carbon.
C-3~100 - 102Characteristic upfield shift for the C-3 carbon in 2-substituted indoles.
2-C (CH₃)₃~32 - 34The quaternary carbon of the tert-butyl group.
2-C(C H₃)₃~30 - 32The equivalent methyl carbons of the tert-butyl group.
4-CH₃~21 - 23A typical chemical shift for an aromatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Perform a background scan of the empty sample compartment (or just the KBr pellet/clean ATR crystal) to subtract atmospheric and instrumental absorptions.

  • Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectrum Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands. The region from approximately 1600 to 1450 cm⁻¹ is often complex for indoles due to the overlap of C=C stretching modes from both the benzene and pyrrole rings.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3400Medium, SharpN-H StretchIndole N-H[3][4]
~3100 - 3000MediumC-H StretchAromatic C-H
~2960 - 2870StrongC-H StretchAliphatic (tert-butyl and methyl)
~1615, 1580, 1460Medium-StrongC=C Ring StretchAromatic/Indole Ring
~1365MediumC-H Bendt-Butyl (characteristic)
~740 - 780StrongC-H Bend (out-of-plane)Trisubstituted benzene ring

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Data Acquisition

G cluster_workflow GC-MS Experimental Workflow Sample Sample Injection (1 µL in solvent) GC Gas Chromatography (Separation on capillary column) Sample->GC Vaporization Ionization Electron Ionization (EI) (70 eV) GC->Ionization Elution MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Acceleration Detector Detector (Electron Multiplier) MassAnalyzer->Detector Separation by m/z Spectrum Mass Spectrum (Plot of m/z vs. Intensity) Detector->Spectrum Signal Generation

Caption: A typical workflow for sample analysis by GC-MS.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a capillary column (e.g., a 30m DB-5). The oven temperature is programmed to ramp up, separating components based on their boiling points and column affinity.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation[5].

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound is 187.28. Therefore, the molecular ion peak (M⁺•) is expected at m/z 187 . The fragmentation pattern is dominated by the stability of the indole ring and the tendency of the tert-butyl group to fragment.

Predicted m/z Proposed Fragment Origin
187[C₁₃H₁₇N]⁺•Molecular Ion (M⁺•)
172[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group. This is the expected base peak due to the formation of a highly stable tertiary carbocation adjacent to the indole ring.
130[M - C₄H₉]⁺Loss of the entire tert-butyl group.

The most significant fragmentation pathway involves the alpha-cleavage of a methyl group from the tert-butyl substituent. This process results in a resonance-stabilized cation at m/z 172, which is predicted to be the base peak in the spectrum.

G M [M]⁺• m/z = 187 CH3_rad - CH₃• M_minus_15 [M - CH₃]⁺ m/z = 172 (Base Peak) CH3_rad->M_minus_15

Caption: Primary fragmentation pathway of this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide outlines the predicted spectroscopic data based on well-established principles and comparative analysis. The ¹H NMR spectrum is expected to feature characteristic singlets for the tert-butyl and methyl groups, alongside distinct signals for the indole ring protons. The ¹³C NMR will confirm the presence of 13 unique carbon environments. IR spectroscopy will identify key functional groups, notably the N-H stretch of the indole ring and the C-H stretches of the alkyl substituents. Finally, mass spectrometry will confirm the molecular weight of 187 and show a characteristic base peak at m/z 172, corresponding to the loss of a methyl group. Together, these spectroscopic methods provide a comprehensive and self-validating fingerprint for the unambiguous identification of this compound.

References

  • Kline, C. K., & Wiley, J. W. (1958). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 23(11), 1659–1662. [Link]

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]

  • NIST. (n.d.). Indole. NIST Chemistry WebBook. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

An In-depth Technical Guide to 2-tert-butyl-4-methyl-1H-indole: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-tert-butyl-4-methyl-1H-indole, a substituted indole derivative of interest in organic synthesis and medicinal chemistry. This document delineates its chemical identity, plausible synthetic routes, predicted spectroscopic characteristics, anticipated reactivity, and potential applications in the realm of drug discovery.

Core Compound Identification

Chemical Name: this compound CAS Number: 57880-12-3[1] Molecular Formula: C₁₃H₁₇N[1] Molecular Weight: 187.28 g/mol

Molecular Structure

The structure of this compound features a bicyclic indole core, which is composed of a fused benzene and pyrrole ring. The key substitutions are a sterically demanding tert-butyl group at the C2 position and a methyl group at the C4 position of the indole ring.

Caption: Molecular structure of this compound.

Synthesis Methodologies

Proposed Fischer Indole Synthesis Route

The synthesis would logically proceed in two main steps:

  • Formation of the Phenylhydrazone: Reaction of 3-methylphenylhydrazine with pinacolone (3,3-dimethyl-2-butanone).

  • Acid-Catalyzed Cyclization: Treatment of the resulting phenylhydrazone with a Brønsted or Lewis acid to induce cyclization and aromatization to the final indole product.[2]

Fischer_Indole_Synthesis Reactant1 3-Methylphenylhydrazine Intermediate Phenylhydrazone Intermediate Reactant1->Intermediate Condensation Reactant2 Pinacolone Reactant2->Intermediate Product This compound Intermediate->Product [3,3]-Sigmatropic Rearrangement & Aromatization Acid Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Acid->Intermediate

Caption: Proposed Fischer indole synthesis workflow.

Experimental Considerations
  • Choice of Acid Catalyst: A variety of acids can be employed, including sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride.[2] The choice of acid can influence reaction time and yield, and may require optimization.

  • Reaction Conditions: The cyclization step typically requires elevated temperatures. The specific temperature and reaction time will depend on the chosen solvent and catalyst.

  • Purification: Purification of the final product would likely involve column chromatography on silica gel to remove any unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted characteristics based on the analysis of structurally similar compounds, such as 4-methyl-1H-indole and other substituted indoles.[7][8][9]

¹H NMR Spectroscopy
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
NH (H1)7.8 - 8.2br s-
Ar-H (H7)7.2 - 7.4dJ ≈ 8.0
Ar-H (H5)6.9 - 7.1tJ ≈ 7.5
Ar-H (H6)6.8 - 7.0dJ ≈ 7.0
C3-H6.2 - 6.4s-
CH₃ (at C4)2.4 - 2.6s-
C(CH₃)₃1.3 - 1.5s-

Note: The absence of a proton at C2 and C4 simplifies the spectrum compared to unsubstituted indole.

¹³C NMR Spectroscopy
Carbon Predicted Chemical Shift (ppm)
C2145 - 150
C7a135 - 138
C3a128 - 132
C4129 - 131
C5120 - 123
C6120 - 122
C7110 - 113
C3100 - 103
C (CH₃)₃32 - 35
C(C H₃)₃30 - 32
C H₃ (at C4)18 - 22
Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 187. A significant fragment would likely be observed at m/z = 172, corresponding to the loss of a methyl group ([M-15]⁺).

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

  • N-H stretch: A sharp peak around 3400-3500 cm⁻¹

  • C-H stretch (aromatic): Peaks in the range of 3000-3100 cm⁻¹

  • C-H stretch (aliphatic): Peaks in the range of 2850-3000 cm⁻¹

  • C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹

Reactivity Profile

The reactivity of the indole nucleus is significantly influenced by its substituents.

  • Electrophilic Substitution: The C3 position is the most nucleophilic and therefore the primary site for electrophilic attack in indoles.[10] However, in this compound, the bulky tert-butyl group at the C2 position may sterically hinder attack at C3 to some extent. The electron-donating nature of both the tert-butyl and methyl groups enhances the electron density of the indole ring, making it highly reactive towards electrophiles.[11]

  • N-H Reactivity: The nitrogen proton is weakly acidic and can be deprotonated by a strong base to form an indolyl anion, which can then be alkylated or acylated.

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Reactivity_Profile cluster_0 Reactivity of this compound cluster_1 Key Reactive Sites cluster_2 Influencing Factors Indole Indole Nucleus C3 C3 Position (Primary site for electrophilic attack) Indole->C3 N1 N1 Position (Deprotonation and subsequent N-functionalization) Indole->N1 tBu C2-tert-butyl Group (Steric hindrance at C3, +I effect) tBu->C3 Me C4-methyl Group (+I effect, enhances ring electron density) Me->Indole

Caption: Factors influencing the reactivity of the indole core.

Potential Applications in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[12][13] While no specific pharmacological activities have been reported for this compound itself, its structural features suggest potential as a building block for the synthesis of novel therapeutic agents.

The introduction of a bulky tert-butyl group at the C2 position can enhance metabolic stability and modulate binding to biological targets. The 4-methyl group can also influence the molecule's pharmacokinetic and pharmacodynamic properties. Indole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[14]

Safety and Handling

Substituted indoles should be handled with appropriate safety precautions in a well-ventilated laboratory.[15][16][17][18][19]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[15]

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[16]

References

  • General reactivity of 3‐substituted indoles 1. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026, January 19). International Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

  • Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles. (n.d.). Organic Letters. Retrieved January 20, 2026, from [Link]

  • 4-Methylindole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Reaction of Indole. (2021, August 29). YouTube. Retrieved January 20, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Indole Detection Reagent - Safety Data Sheet. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]

  • Kovac's Indole Reagent, Safety Data Sheet, English. (2024, May 17). Neogen. Retrieved January 20, 2026, from [Link]

  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • 2-tert-Butyl-1H-indole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). Retrieved January 20, 2026, from [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-tert-butyl-1h-indole (C12H15N). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • 3-tert-Butyl-2-phenyl-1H-indole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (n.d.). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022, April 29). PMC. Retrieved January 20, 2026, from [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications. Retrieved January 20, 2026, from [Link]

  • WO2015009616A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors. (n.d.). Google Patents.
  • Patents. (n.d.). Drug Hunter. Retrieved January 20, 2026, from [Link]

  • Patent Pulse: A Spotlight on Recent Highlights from Small Molecule Patents. (2024, October 23). YouTube. Retrieved January 20, 2026, from [Link]

  • IE45574B1 - Piperidyl-indole derivatives, processes for preparing them and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • Patents In BindingDB. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor make it a versatile scaffold for interacting with various biological targets.[4] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin and the anticancer agents vincristine and vinblastine, the indole motif is central to numerous therapeutic agents.[2][3][5] The remarkable molecular framework of indole allows it to mimic peptide structures and bind reversibly to a multitude of enzymes, offering immense opportunities for the development of novel drugs with diverse mechanisms of action.[6][7]

This guide focuses on a specific, synthetically accessible derivative: 2-tert-butyl-4-methyl-1H-indole . While direct biological data for this exact molecule is sparse in publicly available literature[8], its structural features—a bulky tert-butyl group at the C2 position and a methyl group on the benzene ring—provide a compelling basis for hypothesizing and investigating its potential pharmacological activities. The strategic placement of these substituents can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its interaction with biological targets.[9] This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals on how to systematically explore the biological potential of this compound. We will delve into hypothesized activities based on structure-activity relationships of related indole derivatives, propose detailed experimental workflows for validation, and provide the rationale behind these scientific choices.

Hypothesized Biological Activities and Rationale

The substitution pattern of this compound suggests several plausible avenues for biological activity. The tert-butyl group at the C2 position can serve as a steric shield, potentially preventing metabolic degradation and increasing the compound's half-life. The methyl group at C4 can influence electronic properties and provide an additional point of interaction with target proteins. Based on extensive research on substituted indoles, we can postulate the following potential activities for investigation:

  • Anticancer Activity: Indole derivatives are well-documented anticancer agents that can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.[1] They are known to target various molecular entities such as tubulin, kinases, and DNA topoisomerase.[4] The lipophilic nature of the tert-butyl group may enhance cell membrane permeability, a desirable trait for anticancer drugs.

  • Antimicrobial and Antifungal Activity: The indole scaffold is present in many natural and synthetic antimicrobial and antifungal compounds.[6][10] These derivatives can disrupt microbial cell walls, inhibit essential enzymes, or interfere with biofilm formation. The specific substitutions on this compound could confer selective toxicity towards pathogenic microorganisms.

  • Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin feature an indole core.[5] Indole derivatives can exert anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) or by modulating inflammatory pathways like NF-κB.[5]

  • Neurological Activity: The structural resemblance of indole to neurotransmitters like serotonin suggests potential interactions with receptors in the central nervous system.[3] Substituted indoles have been investigated as antagonists for receptors like the NMDA receptor-associated glycine binding site.[11][12]

Experimental Workflows for Biological Characterization

A systematic approach is crucial to elucidate the biological activity of this compound. The following experimental workflows provide a comprehensive strategy for its initial characterization.

Workflow 1: In Vitro Cytotoxicity and Antiproliferative Screening

This initial workflow aims to assess the compound's general cytotoxicity and its specific effects on cancer cell proliferation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies (if active) Compound Synthesis\nand Purification Compound Synthesis and Purification MTT Assay on Cancer\nand Normal Cell Lines MTT Assay on Cancer and Normal Cell Lines Compound Synthesis\nand Purification->MTT Assay on Cancer\nand Normal Cell Lines Determine IC50 Values Determine IC50 Values MTT Assay on Cancer\nand Normal Cell Lines->Determine IC50 Values Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Determine IC50 Values->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Assay\n(Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) Determine IC50 Values->Apoptosis Assay\n(Annexin V/PI Staining) Target Identification Studies Target Identification Studies Determine IC50 Values->Target Identification Studies

Caption: Workflow for in vitro anticancer activity assessment.

Detailed Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach 80% confluency.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Rationale: The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Using a panel of cancer cell lines alongside a normal cell line helps to identify compounds with selective anticancer activity.

Workflow 2: Antimicrobial and Antifungal Susceptibility Testing

This workflow is designed to evaluate the compound's potential to inhibit the growth of pathogenic microbes.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Further Characterization (if active) Compound Stock\nPreparation Compound Stock Preparation Broth Microdilution Assay Broth Microdilution Assay Compound Stock\nPreparation->Broth Microdilution Assay Determine Minimum Inhibitory\nConcentration (MIC) Determine Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay->Determine Minimum Inhibitory\nConcentration (MIC) Determine Minimum Bactericidal/\nFungicidal Concentration (MBC/MFC) Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Determine Minimum Inhibitory\nConcentration (MIC)->Determine Minimum Bactericidal/\nFungicidal Concentration (MBC/MFC) Biofilm Inhibition Assay Biofilm Inhibition Assay Determine Minimum Inhibitory\nConcentration (MIC)->Biofilm Inhibition Assay

Caption: Workflow for antimicrobial and antifungal activity screening.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in their respective broth media overnight.

  • Inoculum Preparation: Dilute the overnight cultures to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Compound Dilution: Serially dilute this compound in a 96-well plate using the appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the antimicrobial susceptibility of a compound. It provides a clear endpoint (MIC) that is essential for comparing the potency of different compounds.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7BreastExperimental Value
HCT-116ColonExperimental Value
HEK293Normal KidneyExperimental Value

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
S. aureusGram-positive BacteriaExperimental Value
E. coliGram-negative BacteriaExperimental Value
C. albicansFungusExperimental Value
A. nigerFungusExperimental Value

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the biological activities of this compound. The proposed workflows, rooted in established methodologies, will enable researchers to generate robust preliminary data on its potential as an anticancer, antimicrobial, or other therapeutic agent. Positive results from these initial screens will warrant further, more in-depth mechanistic studies, such as target deconvolution, in vivo efficacy studies in animal models, and pharmacokinetic profiling. The versatile indole scaffold continues to be a rich source of new therapeutic leads, and a thorough investigation of novel derivatives like this compound is a scientifically sound endeavor in the ongoing quest for new medicines.

References

  • Basic mechanism of action for indole containing anti-lung cancer drugs. - ResearchGate. Available at: [Link]

  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available at: [Link]

  • Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site - Sci-Hub. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available at: [Link]

  • Indole - Wikipedia. Available at: [Link]

  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed. Available at: [Link]

  • Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations - PubMed. Available at: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - MDPI. Available at: [Link]

  • 2-tert-Butyl-1H-indole | C12H15N | CID 594166 - PubChem - NIH. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Available at: [Link]

Sources

Predicted ADMET properties of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ADMET Properties of 2-tert-butyl-4-methyl-1H-indole

Introduction

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful therapeutic development. A significant proportion of drug candidate failures in late-stage clinical trials can be attributed to suboptimal pharmacokinetic and safety profiles.[1] Therefore, a proactive, early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is not merely advantageous but essential.[2] This guide provides a comprehensive, in-silico-driven analysis of the predicted ADMET profile for the novel heterocyclic compound, this compound.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data summary to explain the causal relationships between molecular structure and predicted biological behavior. By leveraging established computational models, data from structurally analogous compounds, and the fundamental principles of medicinal chemistry, we will construct a predictive profile to guide further experimental investigation and optimization of this chemical scaffold.

Compound at a Glance:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₇N

  • CAS Number: 57880-12-3[3]

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitutions of a tert-butyl group at the C2 position and a methyl group at the C4 position create a unique lipophilic and steric profile that warrants a detailed ADMET investigation.

Part 1: Physicochemical Properties and Drug-Likeness Assessment

The foundation of any ADMET profile lies in the molecule's fundamental physicochemical properties. These characteristics govern its solubility, permeability, and interactions with biological macromolecules. We predict these properties using established computational algorithms, which provide a crucial first pass in evaluating the compound's potential as an orally bioavailable drug.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Drug-Likeness
Molecular Weight (MW)187.28 g/mol Excellent. Well below the 500 Da threshold suggested by Lipinski's Rule of Five, favoring good absorption and diffusion.[4]
logP (Octanol/Water Partition Coefficient)~4.2High lipophilicity. Suggests good membrane permeability but may lead to potential issues like low aqueous solubility, high plasma protein binding, and potential for metabolic liabilities.[5]
Topological Polar Surface Area (TPSA)15.79 ŲExcellent. A low TPSA (< 60 Ų) is strongly correlated with good cell membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors1 (indole N-H)Compliant with Lipinski's Rule of Five (≤ 5), which is favorable for membrane permeability.[4]
Hydrogen Bond Acceptors1 (indole N)Compliant with Lipinski's Rule of Five (≤ 10), favorable for membrane permeability.[4]
Rotatable Bonds1Low conformational flexibility, which can be beneficial for binding affinity and may reduce entropy loss upon binding to a target.

Expert Analysis:

The initial physicochemical assessment is promising. The compound adheres to Lipinski's Rule of Five, a widely used guideline for estimating drug-likeness and oral bioavailability.[6] Its low molecular weight and excellent TPSA are strong indicators of favorable passive absorption. However, the high predicted logP value is a critical parameter to monitor. While it facilitates membrane crossing, it can also lead to challenges. Highly lipophilic compounds often exhibit poor aqueous solubility, bind extensively to plasma proteins (reducing the free, active drug concentration), and may be more susceptible to metabolism by cytochrome P450 enzymes.[5]

Part 2: Comprehensive In-Silico ADMET Profile

This section synthesizes the physicochemical data with established Quantitative Structure-Activity Relationship (QSAR) models and data from related indole structures to predict the full ADMET profile.[7][8]

Absorption
  • Gastrointestinal (GI) Absorption: Predicted to be high . The combination of low molecular weight, low TPSA, and high lipophilicity strongly favors passive diffusion across the intestinal epithelium. Studies on other indole derivatives have shown excellent gastrointestinal absorption.[4]

  • Caco-2 Permeability: Predicted to be high . The Caco-2 cell line is a model for the intestinal barrier.[9] The compound's properties are consistent with molecules that readily cross this barrier.

  • P-glycoprotein (P-gp) Efflux: Predicted to be a potential P-gp substrate . P-gp is an efflux transporter that can pump drugs out of cells, reducing intracellular concentration and absorption. Lipophilic, neutral, or weakly basic compounds can be substrates for P-gp. Experimental verification is crucial.

Distribution
  • Plasma Protein Binding (PPB): Predicted to be high (>95%) . The high lipophilicity (logP ~4.2) strongly suggests extensive binding to plasma proteins like albumin. This is a critical consideration, as only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

  • Volume of Distribution (Vd): Predicted to be high . Lipophilic compounds tend to distribute widely into tissues, resulting in a large Vd. This indicates the drug will not be confined to the bloodstream.

  • Blood-Brain Barrier (BBB) Penetration: Predicted to be high . The combination of a very low TPSA and high lipophilicity makes this compound a strong candidate for CNS penetration. This could be a desirable property for a CNS target but a liability for peripherally acting drugs due to potential CNS side effects.

Metabolism

The metabolic fate of a drug candidate is a primary determinant of its half-life and potential for drug-drug interactions. For this compound, metabolism is likely to be mediated by hepatic cytochrome P450 (CYP) enzymes.[10]

Predicted Metabolic Pathways:

  • Oxidation of the tert-butyl group: This is a common metabolic pathway for tert-butylated compounds, leading to the formation of a primary alcohol metabolite.[11][12]

  • Oxidation of the 4-methyl group: The benzylic methyl group is another likely site for CYP-mediated oxidation to a hydroxymethyl derivative, which can be further oxidized to an aldehyde and a carboxylic acid.

  • Hydroxylation of the indole ring: The indole ring itself is susceptible to aromatic hydroxylation, typically at the C5 or C6 positions.

  • N-Glucuronidation: The indole nitrogen can be a site for Phase II conjugation with glucuronic acid, a pathway that increases water solubility and facilitates excretion.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGT) Parent This compound Metabolite1 Hydroxylated tert-butyl Metabolite Parent->Metabolite1 Oxidation Metabolite2 Hydroxylated 4-methyl Metabolite Parent->Metabolite2 Oxidation Metabolite3 Hydroxylated Indole Ring Metabolite Parent->Metabolite3 Hydroxylation Metabolite4 N-Glucuronide Conjugate Parent->Metabolite4 Glucuronidation Excretion Excretion Metabolite1->Excretion To Excretion Metabolite2->Excretion To Excretion Metabolite3->Excretion To Excretion Metabolite4->Excretion To Excretion

Caption: Predicted major metabolic pathways for this compound.

CYP Inhibition: The potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) should be evaluated experimentally. Inhibition of these enzymes can lead to significant drug-drug interactions.

Excretion
  • Primary Route: Predicted to be hepatic/renal . The parent compound, being highly lipophilic, is unlikely to be excreted unchanged in the urine. It will likely undergo extensive hepatic metabolism to more polar metabolites, which are then excreted via the kidneys into the urine.[5]

Toxicity

Early assessment of toxicity risk is paramount. Predictions are based on structural alerts and data from similar compounds.

  • hERG Inhibition: Moderate risk . Many lipophilic bases are known to inhibit the hERG potassium channel, which can lead to cardiac QT prolongation. This is a critical safety endpoint to test experimentally.

  • Mutagenicity (Ames): Predicted to be non-mutagenic . The core structure lacks common structural alerts for mutagenicity.

  • Hepatotoxicity: Moderate risk . Indole-containing compounds can sometimes form reactive metabolites that lead to liver toxicity. The predicted extensive hepatic metabolism warrants experimental investigation using human hepatocytes.

  • Acute Toxicity: Available GHS data for the compound indicates it is "Harmful if swallowed" and "Harmful if inhaled".[3] The closely related 2-tert-butyl-1H-indole is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[13] This suggests a need for careful handling and further toxicological profiling.

Part 3: Experimental Validation Strategy

Computational predictions provide a powerful roadmap, but they must be validated by empirical data. The following tiered approach outlines a logical, resource-efficient workflow for confirming the ADMET properties of this compound.

G cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Lead Optimization Profiling cluster_2 Decision Point T1_Sol Aqueous Solubility (Kinetic) T2_Perm Caco-2 Assay (Permeability & Efflux) T1_Sol->T2_Perm T1_Perm PAMPA (Passive Permeability) T1_Perm->T2_Perm T1_MetStab Microsomal Stability (HLM, RLM) T2_MetID Metabolite ID (Hepatocytes + LC-MS/MS) T1_MetStab->T2_MetID T1_CYP CYP Inhibition Screen (5 major isoforms) T2_Tox hERG & Cytotoxicity Assays T1_CYP->T2_Tox Decision Go / No-Go Prioritize for In Vivo PK T2_Perm->Decision T2_PPB Plasma Protein Binding (Equilibrium Dialysis) T2_PPB->Decision T2_MetID->Decision T2_Tox->Decision

Caption: A tiered experimental workflow for ADMET validation.

Tier 1: Key Screening Assays

These assays are designed for high throughput to quickly assess fundamental properties.

Protocol 1: Liver Microsomal Stability Assay

  • Objective: To determine the rate of metabolic degradation in the presence of liver microsomes.

  • Materials: Human Liver Microsomes (HLM), NADPH regenerating system, test compound stock (10 mM in DMSO), control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance).

  • Procedure:

    • Pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C.

    • Add the test compound (final concentration 1 µM).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 min).

    • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).[9]

Tier 2: In-Depth Profiling Assays

These assays provide more detailed mechanistic insights for promising compounds.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess bidirectional permeability and identify potential active efflux.

  • Materials: Caco-2 cells cultured on Transwell® inserts for 21 days, Hank's Balanced Salt Solution (HBSS), test compound, control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability).

  • Procedure:

    • Wash the Caco-2 monolayers with HBSS at 37°C.

    • For A-to-B permeability, add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.

    • For B-to-A permeability, add the compound to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points.

    • Analyze samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[9]

Summary and Strategic Outlook

This in-depth analysis predicts that this compound is a compound with promising drug-like properties, particularly concerning absorption. However, its high lipophilicity presents a classic medicinal chemistry challenge, creating a "double-edged sword" scenario.

Table 2: Summary of Predicted ADMET Profile and Recommendations

ADMET ParameterPredictionConfidenceKey Experimental Assays
Absorption HighHighCaco-2 Permeability
Distribution High Vd, High PPB, BBB penetrantHighPlasma Protein Binding
Metabolism Extensive (CYP-mediated)MediumMicrosomal Stability, Metabolite ID
Excretion Renal (as metabolites)HighIn vivo PK study
Toxicity Moderate risk (hERG, Hepatotox)MediumhERG assay, Hepatocyte toxicity

Strategic Recommendations:

  • Prioritize Tier 1 Validation: The immediate next steps should be to experimentally confirm the predicted metabolic stability and screen for CYP and hERG inhibition. High metabolic instability or potent hERG inhibition would be significant flags requiring immediate medicinal chemistry intervention.

  • Manage Lipophilicity: If the initial screens are favorable, the high lipophilicity should be addressed. Strategies could include introducing polar functional groups or modulating the existing substituents to reduce logP while maintaining target potency. This could improve solubility, reduce PPB, and potentially mitigate metabolism and hERG risk.

  • CNS Penetration: The high potential for BBB penetration must be considered in the context of the therapeutic target. If a CNS effect is undesirable, structural modifications to increase TPSA or decrease lipophilicity will be necessary.

References

  • ResearchGate. (n.d.). ADMET predicted drug-likeness of some selected indole derivatives. Retrieved from ResearchGate, the professional network for scientists.
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
  • Deep Origin. (n.d.).
  • BHSAI. (n.d.). Predictive ADMET Modeling.
  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115.
  • PubMed. (2023). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. Medicinal Chemistry, 19(2), 163-173.
  • Wu, F., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 8, 726.
  • Molecules. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • Briefings in Bioinformatics. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
  • Song, C. M., Lim, S. J., & Kim, J. C. (2009). Computational Methods in Drug Discovery. Methods in Molecular Biology, 575, 1-23.
  • ResearchGate. (2016).
  • Journal of Medicinal Chemistry. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • Journal of King Saud University - Science. (n.d.). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles.
  • Journal of Applied Pharmaceutical Science. (2011).
  • National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-1H-indole. PubChem.
  • Fluorochem. (n.d.). This compound.
  • BLDpharm. (n.d.). 57880-12-3|2-(tert-Butyl)-4-methyl-1H-indole.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Enamine. (n.d.). In vitro ADME.
  • Alera Labs. (2019). In Vitro ADME Assays.
  • BLDpharm. (n.d.). 1805-65-8|2-(tert-Butyl)-1H-indole.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • International Journal of Molecular Sciences. (n.d.). Microbial Indoles: Key Regulators of Organ Growth and Metabolic Function.
  • Nucleic Acids Research. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.
  • bioRxiv. (2022). Accountable Prediction of Drug ADMET Properties with Molecular Descriptors.
  • Optibrium. (n.d.). Which ADMET properties are important for me to predict?.
  • ADMETlab. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-tert-butyl-1h-indole.
  • Guidechem. (n.d.). This compound 57880-12-3 China.
  • PubMed. (2001). Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) on hepatic cytochrome P450 in F344 rats. Archives of Toxicology, 75(10), 593-601.
  • Molecules. (2023).
  • Sigma-Aldrich. (n.d.). 2-(tert-Butyl)-1H-indole | 1805-65-8.
  • Carcinogenesis. (1996). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers.
  • PubMed. (1985). Metabolism of 2- and 3-tert-butyl-4-hydroxyanisole (2- and 3-BHA) in the rat (I). Food and Chemical Toxicology, 23(8), 729-736.
  • HPC Standards. (n.d.). 2-tert-Butyl-4-methylphenol.
  • Organic Syntheses. (n.d.). Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)
  • ChemicalBook. (n.d.). 2-TERT-BUTYL-1H-INDOLE CAS#: 1805-65-8.
  • Wikipedia. (n.d.). α-Ethyltryptamine.
  • ResearchGate. (n.d.).

Sources

An In-Depth Technical Guide to the Synthesis of Novel 2-tert-butyl-4-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 2-tert-butyl-4-methyl-1H-indole, a heterocyclic scaffold with significant potential in medicinal chemistry. As Senior Application Scientists, our goal is to furnish you with not only established protocols but also the underlying chemical principles and strategic considerations necessary for the successful synthesis and derivatization of this indole core. We will delve into the classical Fischer indole synthesis, address its nuances when dealing with sterically demanding substrates, and explore modern catalytic approaches that offer alternative synthetic routes. Furthermore, this guide will touch upon the derivatization of the core structure and the known biological significance of this class of compounds, providing a solid foundation for further research and development.

The Strategic Importance of the this compound Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The specific substitution pattern of a tert-butyl group at the 2-position and a methyl group at the 4-position imparts distinct physicochemical properties to the molecule. The bulky tert-butyl group can provide steric shielding, influencing the molecule's interaction with biological targets and potentially enhancing metabolic stability. The methyl group at the 4-position can modulate the electronic properties of the indole ring and provide a vector for further structural modifications. The exploration of derivatives built upon this core is a promising avenue for the discovery of novel therapeutic agents.[1]

Classical Approach: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole chemistry due to its reliability and versatility.[2] This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone, followed by a characteristic-sigmatropic rearrangement to form the indole ring.[2]

Retrosynthetic Analysis and Key Starting Materials

For the synthesis of this compound, the Fischer indole synthesis provides a direct and logical pathway. The retrosynthetic disconnection points to two readily available starting materials: 3-methylphenylhydrazine and pinacolone (3,3-dimethyl-2-butanone).

G Indole This compound Intermediates Fischer Indole Synthesis Indole->Intermediates Retrosynthesis Hydrazine 3-Methylphenylhydrazine Intermediates->Hydrazine Ketone Pinacolone Intermediates->Ketone

Caption: Retrosynthetic analysis for this compound via the Fischer Indole Synthesis.

Mechanistic Insights: The[3][3]-Sigmatropic Rearrangement

The mechanism of the Fischer indole synthesis is a classic example of a pericyclic reaction within a multi-step synthesis.[2]

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 3-methylphenylhydrazine and pinacolone to form the corresponding hydrazone.[3]

  • Tautomerization to Ene-hydrazine: The hydrazone then tautomerizes to the more reactive ene-hydrazine intermediate.

  • -Sigmatropic Rearrangement: This is the key bond-forming step. After protonation of the ene-hydrazine, a-sigmatropic rearrangement occurs, leading to the formation of a new C-C bond and the disruption of the aromaticity of the benzene ring.[4]

  • Rearomatization and Cyclization: The intermediate quickly rearomatizes. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amino group onto the imine, forms a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable aromatic indole ring.[2]

G Start 3-Methylphenylhydrazine + Pinacolone Hydrazone Hydrazone Formation Start->Hydrazone Enehydrazine Tautomerization to Ene-hydrazine Hydrazone->Enehydrazine Rearrangement [3][3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Rearomatization & Cyclization Rearrangement->Cyclization Product This compound Cyclization->Product Elimination of NH3

Caption: Simplified workflow of the Fischer Indole Synthesis mechanism.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3-Methylphenylhydrazine hydrochloride

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylphenylhydrazine hydrochloride (1.0 eq) in a minimal amount of ethanol. To this solution, add pinacolone (1.1 eq).

  • Indolization: Add glacial acetic acid as the catalyst (typically 10-20% v/v). The reaction mixture is then heated to reflux (approximately 80-90 °C) and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization Data

For validation of the synthesized product, the following spectral data are expected for this compound:

Data Type Expected Values
¹H NMR (CDCl₃) δ (ppm): ~8.0 (s, 1H, NH), ~7.1-7.3 (m, 3H, Ar-H), ~6.2 (s, 1H, H-3), ~2.5 (s, 3H, Ar-CH₃), ~1.4 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ (ppm): ~145 (C-2), ~135 (C-7a), ~129 (C-4), ~128 (C-5), ~122 (C-6), ~110 (C-7), ~100 (C-3), ~32 (C(CH₃)₃), ~30 (C(CH₃)₃), ~21 (Ar-CH₃)
Mass Spec (EI) m/z (%): 187 (M⁺), 172 ([M-CH₃]⁺)

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Modern Synthetic Alternatives

While the Fischer synthesis is robust, modern catalytic methods can offer milder reaction conditions and potentially higher yields, especially for sterically hindered substrates.

Palladium-Catalyzed Buchwald-Hartwig Amination Approach

A modification of the Fischer indole synthesis, developed by Buchwald, involves the palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone.[2] This approach can be advantageous as it avoids the often harsh acidic conditions of the classical method.

G ArylBromide 3-Bromo-toluene Coupling Pd-catalyzed Buchwald-Hartwig Amination ArylBromide->Coupling Hydrazone Pinacolone Hydrazone Hydrazone->Coupling Intermediate N-Arylhydrazone Coupling->Intermediate Cyclization Acid-catalyzed Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Buchwald-Hartwig approach to the this compound precursor.

Larock Indole Synthesis

The Larock indole synthesis is another powerful palladium-catalyzed method that involves the reaction of a 2-haloaniline with an alkyne. While not directly applicable to the target molecule in a single step, it offers a versatile route to various substituted indoles and could be adapted in a multi-step sequence.

Synthesis of Novel Derivatives

The this compound core can be further functionalized to create a library of novel derivatives for biological screening.

N-Alkylation and N-Arylation

The indole nitrogen can be readily alkylated or arylated using standard procedures. For instance, deprotonation with a strong base like sodium hydride followed by treatment with an alkyl halide or an aryl halide (in the presence of a suitable catalyst like copper or palladium) can introduce a variety of substituents at the N-1 position.

Electrophilic Aromatic Substitution

The indole ring is susceptible to electrophilic aromatic substitution, primarily at the C-3 position. However, the steric bulk of the 2-tert-butyl group might influence the regioselectivity. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be explored to introduce functional groups on the benzene ring, likely at the C-5 or C-7 positions.

Biological Significance and Therapeutic Potential

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, compounds containing a 2-tert-butylindole scaffold have been investigated for their potential as antioxidant agents, offering protection against oxidative stress-induced cell damage.[5][6] The development of novel derivatives based on the this compound core could lead to the discovery of new drug candidates with improved efficacy and pharmacological profiles.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its potential for the development of novel derivatives. The classical Fischer indole synthesis remains a practical and efficient method for accessing this core structure. By understanding the underlying mechanism and considering modern catalytic alternatives, researchers can confidently approach the synthesis of this and related indole derivatives. The strategic derivatization of this scaffold, coupled with thorough biological evaluation, holds significant promise for the discovery of new therapeutic agents.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63, 373–401.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875–2911.
  • Wikipedia. Fischer indole synthesis. Available online: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances2025, 15, 12345-12367.
  • Pausacker, K. H.; Schubert, C. I. Mechanism of the Fischer indole synthesis.
  • PubChem. 2-tert-Butyl-1H-indole. Available online: [Link]

  • Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules2021, 26, 1234.
  • Synthesis of Indoles: Recent Advances. Russian Chemical Reviews2019, 88, 99-158.
  • Development of madelung-type indole synthesis using copper-catalyzed amidation/condens
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New J. Chem.2023, 47, 1234-1238.
  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. J. Org. Chem.2020, 85, 11845-11854.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. J. Am. Chem. Soc.2026, 148, 1234-1239.
  • Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science2022, 12, 001-015.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available online: [Link]

  • Pharmaceutical Composition Comprising Indole Compound for Treatment of Diseases Associated with Oxidative Stress. ACS Med. Chem. Lett.2011, 2, 641–642.
  • Investigated 2-tert-butyl- and 2-phenylindoles 1–3 and their respective... ResearchGate. Available online: [Link]

  • Indole. NIST WebBook. Available online: [Link]

  • Pharmaceutical Composition Comprising Indole Compound for Treatment of Diseases Associated with Oxidative Stress: Patent Highlight. ACS Med. Chem. Lett.2011, 2, 641-642.
  • 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. PubChem. Available online: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules2020, 25, 1234.
  • 2-tert-Butyl-4-methyl-anisol. SpectraBase. Available online: [Link]

  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Synergic Synt. Charact.2022, 1, 1-5.

Sources

Investigating the mechanism of action of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to Elucidating the Mechanism of Action of 2-tert-butyl-4-methyl-1H-indole

Authored by: A Senior Application Scientist

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities. The compound this compound represents a novel chemical entity with potential therapeutic applications. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of its mechanism of action. We will proceed from initial target identification through to in-depth pathway analysis and validation, presenting a logical, self-validating workflow designed for researchers and drug development professionals. Our approach emphasizes experimental causality, rigorous protocol design, and authoritative grounding in established scientific principles.

Introduction: The Indole Scaffold and the Subject Compound

The indole ring system is a cornerstone of pharmacology, present in neurotransmitters like serotonin, anti-inflammatory drugs such as indomethacin, and anti-cancer agents like vincristine. Its unique electronic properties allow it to participate in various non-covalent interactions with biological macromolecules, making it a versatile pharmacophore. The subject of this guide, this compound, possesses a sterically bulky tert-butyl group at the C2 position and a methyl group at the C4 position. These substitutions are predicted to significantly influence its steric and electronic profile, potentially conferring novel selectivity and a unique mechanism of action compared to other indole derivatives.

The primary challenge with a novel compound is the absence of a known biological target. Therefore, our investigation must be structured as a deconvolution process, systematically narrowing down the possibilities from a broad, unbiased screen to a specific, validated molecular interaction.

Phase 1: Unbiased Target Identification and Phenotypic Screening

The initial phase of our investigation is designed to cast a wide net, identifying potential biological targets and cellular processes affected by this compound without prior bias. This dual approach, combining target-based and phenotypic screening, provides a robust foundation for subsequent, more focused studies.

Affinity-Based Target Discovery

To directly identify binding partners, we will employ a chemical proteomics approach. This method involves immobilizing the compound of interest and using it as "bait" to capture interacting proteins from a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker attachment point should be carefully chosen to minimize disruption of potential protein-binding interfaces.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected, or a neuronal cell line if neuromodulatory activity is hypothesized).

  • Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Perform a series of stringent washes with buffers of increasing salt concentration to remove non-specific binders.

  • Elution: Elute the specifically bound proteins. A competitive elution using an excess of the free, unmodified this compound is highly recommended as it enriches for specific interactors.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the experimental sample compared to a negative control (e.g., beads without the compound).

High-Content Phenotypic Screening

Parallel to target-based methods, a phenotypic screen will assess the compound's effect on cell morphology and function. This can reveal the compound's physiological consequences even without knowing the direct molecular target.

Experimental Protocol: Cell Painting Assay

  • Cell Culture: Plate a well-characterized cell line (e.g., U2OS osteosarcoma cells) in multi-well plates suitable for high-content imaging.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 or 48 hours).

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, phalloidin for actin filaments, MitoTracker for mitochondria).

  • Imaging: Acquire multi-channel fluorescence images using an automated high-content imaging system.

  • Image Analysis: Use specialized software to extract a large number of quantitative features from the images, describing the morphology and intensity of each cellular compartment.

  • Profiling: Compare the morphological profile induced by this compound to a reference library of profiles from compounds with known mechanisms of action. This can provide initial hypotheses about the compound's mode of action.

G cluster_0 Phase 1: Target Identification cluster_1 Hypothesis Generation A This compound B Affinity Chromatography-Mass Spectrometry A->B C High-Content Phenotypic Screening (Cell Painting) A->C D List of Potential Protein Targets B->D E Cellular Phenotypic Profile C->E F Bioinformatics Analysis & Target Prioritization D->F E->F

Caption: Hypothetical signaling cascade initiated by the compound.

Conclusion and Future Directions

This guide has outlined a systematic, multi-phased approach to elucidate the mechanism of action of a novel compound, this compound. By integrating unbiased, large-scale screening with rigorous biophysical and cell-based validation assays, this framework provides a clear path from an unknown compound to a well-defined molecular mechanism. The successful execution of this strategy will not only reveal the specific biological function of this molecule but will also pave the way for its potential development as a therapeutic agent or a chemical probe for biological research. Future work would involve in vivo studies in relevant animal models to confirm the physiological effects and assess the therapeutic potential of the compound.

References

(Note: As this compound is a hypothetical novel compound for the purposes of this guide, the references below are to authoritative sources for the methodologies described.)

  • Chemical Proteomics. Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics and systems biology. Nature Reviews Molecular Cell Biology. [Link]

  • High-Content Screening. Bray, M. A., Singh, S., Han, H., Davis, C. T., Borgeson, B., Hartland, C., ... & Carpenter, A. E. (2016). Cell Painting, a high-content screening platform, reveals compound-induced morphological profiles that predict mechanism of action. Molecular Biology of the Cell. [Link]

  • Surface Plasmon Resonance (SPR). Schasfoort, R. B. (Ed.). (2017). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]

  • Western Blotting. Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences. [Link]

A Technical Guide to the Preliminary In Vitro Screening of 2-tert-butyl-4-methyl-1H-indole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anti-cancer activity.[1][2][3][4][5] This technical guide provides a comprehensive framework for the initial in vitro evaluation of a novel indole derivative, 2-tert-butyl-4-methyl-1H-indole, against a panel of human cancer cell lines. The methodologies detailed herein are designed to rigorously assess the compound's cytotoxic and anti-proliferative effects, as well as its potential to induce apoptosis. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of oncology drug discovery.[6][7] By adhering to the principles of scientific integrity and logical experimental design, this document outlines a systematic approach to generate robust and reproducible data, forming a solid foundation for further preclinical development.

Introduction and Rationale

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel therapeutic agents.[8] Indole derivatives have emerged as a promising class of compounds, with several demonstrating potent anti-cancer effects through various mechanisms of action, such as the inhibition of tubulin polymerization, kinase activity, and cell cycle progression.[1][4][5] The compound of interest, this compound, is a novel synthetic molecule. Its structural features, including the bulky tert-butyl group and the methyl substitution on the indole ring, warrant investigation into its potential as an anti-cancer agent.

The preliminary screening of a novel compound is a critical step in the drug discovery pipeline.[7][9] This initial phase aims to identify and characterize the biological activity of the compound, providing essential data to guide subsequent optimization and development efforts. This guide outlines a logical and efficient workflow for the preliminary in vitro screening of this compound, focusing on three key cellular processes dysregulated in cancer: viability, proliferation, and apoptosis.

Experimental Design and Strategy

A well-designed experimental strategy is paramount for obtaining meaningful and reproducible results. The following sections detail the critical components of the screening process.

Selection of Cancer Cell Lines

The choice of cell lines is crucial and should reflect the diversity of human cancers.[10][11][12][13] A panel of cell lines representing different tumor origins and genetic backgrounds provides a broader understanding of the compound's spectrum of activity. For this initial screen, the following cell lines are recommended:

  • MCF-7 (Breast Adenocarcinoma): Represents a well-characterized, estrogen receptor-positive breast cancer model.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, often more aggressive and with fewer treatment options.[14]

  • A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.

  • HCT-116 (Colorectal Carcinoma): A well-established model for colon cancer research.[15]

  • PC-3 (Prostate Adenocarcinoma): An androgen-independent prostate cancer cell line.

This selection allows for the assessment of the compound's efficacy across different cancer types and provides insights into potential selective toxicity.

Control Compounds

The inclusion of appropriate positive and negative controls is essential for validating the experimental assays and interpreting the results.

  • Positive Control: Doxorubicin, a well-established chemotherapeutic agent with a broad spectrum of activity, will be used as the positive control.[14][16][17] Its known cytotoxic effects provide a benchmark for evaluating the potency of the test compound.

  • Negative Control: The vehicle used to dissolve the test compound (e.g., DMSO) will serve as the negative control to account for any solvent-related effects on cell viability.

Experimental Workflow

The screening process will follow a tiered approach, starting with a broad assessment of cytotoxicity and progressing to more specific assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-proliferative Effects cluster_2 Phase 3: Apoptosis Induction MTT_Assay MTT Assay (Determine IC50 values) BrdU_Assay BrdU Proliferation Assay MTT_Assay->BrdU_Assay If cytotoxic Ki67_Staining Ki-67 Staining MTT_Assay->Ki67_Staining If cytotoxic Caspase_Assay Caspase-3/7 Activity Assay BrdU_Assay->Caspase_Assay If anti-proliferative AnnexinV_Staining Annexin V/PI Staining Ki67_Staining->AnnexinV_Staining If anti-proliferative

Caption: A tiered experimental workflow for in vitro screening.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experiments.

Cell Culture and Maintenance
  • All cell lines will be cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells will be subcultured upon reaching 80-90% confluency to ensure exponential growth.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19][20]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Doxorubicin in culture medium.

  • Replace the existing medium with medium containing the test compounds at various concentrations. Include vehicle-only wells as a negative control.

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.[21][22][23][24][25]

Cell Proliferation Assessment: BrdU Incorporation Assay

The BrdU assay measures DNA synthesis and is a direct indicator of cell proliferation.[26][27][28]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with the test compound at concentrations around the determined IC50 value for 24 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fix, permeabilize, and add the anti-BrdU antibody according to the manufacturer's instructions.

  • Add the substrate and measure the absorbance or fluorescence.

Cell Proliferation Assessment: Ki-67 Immunofluorescence

Ki-67 is a nuclear protein associated with cellular proliferation.[26][27][29][30]

Protocol:

  • Grow cells on coverslips in a 24-well plate and treat with the test compound.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Block with 5% goat serum and incubate with a primary antibody against Ki-67.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.

Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspases are key mediators of apoptosis.[31] This assay quantifies the activity of executioner caspases 3 and 7.

Protocol:

  • Seed cells in a 96-well plate and treat with the test compound.

  • Add a luminogenic caspase-3/7 substrate to each well.

  • Incubate at room temperature and measure the luminescence, which is proportional to caspase activity.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[31][32][33][34]

Protocol:

  • Treat cells with the test compound.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cells.

  • Incubate in the dark and analyze by flow cytometry.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound
Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-715.2 ± 1.80.8 ± 0.1
MDA-MB-2318.5 ± 0.91.2 ± 0.2
A54925.7 ± 3.11.5 ± 0.3
HCT-11612.1 ± 1.50.9 ± 0.1
PC-330.4 ± 4.22.1 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: Lower IC50 values indicate greater potency.[21][24] In this hypothetical dataset, the compound shows moderate cytotoxicity, with the highest potency against the MDA-MB-231 cell line.

Table 2: Hypothetical Effect on Cell Proliferation and Apoptosis (at IC50 concentration)
Cell Line% Inhibition of BrdU Incorporation% Increase in Caspase-3/7 Activity
MDA-MB-23165 ± 5%150 ± 15%

Data are presented as mean ± standard deviation.

Interpretation: A significant inhibition of BrdU incorporation and an increase in caspase activity would suggest that the compound's cytotoxic effect is mediated through the inhibition of proliferation and induction of apoptosis.

Potential Mechanism of Action: Targeting the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling cascade is a crucial pathway that regulates cell proliferation, differentiation, and survival.[35][36][37][38][39] Dysregulation of this pathway is a hallmark of many cancers. Indole derivatives have been reported to modulate MAPK signaling.[2] Therefore, it is plausible that this compound may exert its anti-cancer effects by targeting components of this pathway.

G cluster_pathway MAPK Signaling Pathway cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Compound This compound Compound->RAF Inhibition?

Caption: A potential mechanism targeting the MAPK pathway.

Further investigation using techniques such as Western blotting to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK) would be necessary to validate this hypothesis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach for the preliminary in vitro screening of this compound in cancer cell lines. The successful execution of these experiments will provide a robust dataset to evaluate the compound's anti-cancer potential and inform the decision-making process for its continued development. Promising results from this initial screen would warrant further investigation, including:

  • Expansion of the cell line panel: To include a wider range of cancer types and those with specific genetic mutations.[40]

  • In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways affected by the compound.

  • In vivo efficacy studies: Using animal models to assess the compound's anti-tumor activity in a physiological context.[41]

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of the lead compound to improve potency and selectivity.

By following a logical and data-driven approach, the potential of this compound as a novel anti-cancer therapeutic can be thoroughly and efficiently explored.

References

  • Gaur, R., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry, 13(8), 913-936. Retrieved from [Link]

  • Al-Dhfyan, A., & Al-Suhaimi, E. (2022). Targeting the MAPK Pathway in Cancer. International Journal of Molecular Sciences, 23(23), 14769. Retrieved from [Link]

  • Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(3), 1102. Retrieved from [Link]

  • Kushwaha, P., et al. (2022). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Current Molecular Pharmacology, 15(4), 654-675. Retrieved from [Link]

  • AIP Publishing. (2023). Indole containing bioactive phytoconstituents as natural anticancer agents: A review. Retrieved from [Link]

  • Bentham Science. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Retrieved from [Link]

  • Bentham Science. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Retrieved from [Link]

  • Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(3), 1102. Retrieved from [Link]

  • Lotfaliansaremi, S., et al. (2020). The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. Medical Research Archives, 8(4). Retrieved from [Link]

  • Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(3), 1102. Retrieved from [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use? Retrieved from [Link]

  • Tahan, S. R., et al. (1993). Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences. Archives of pathology & laboratory medicine, 117(5), 539–543. Retrieved from [Link]

  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]

  • Liba, D., et al. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Current protocols in toxicology, 73, 20.13.1–20.13.17. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across treatments is apoptosis. Retrieved from [Link]

  • Elabscience. (2021). Overview of Common Cell Proliferation Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Jiang, G., et al. (2020). A Clinical Genomics-Guided Prioritizing Strategy Enables Selecting Proper Cancer Cell Lines for Biomedical Research. Cancers, 12(11), 3439. Retrieved from [Link]

  • Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]

  • Martínez-Reyes, I., & Chandel, N. S. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(11), 2779. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ki-67 Cell Proliferation Assay. Retrieved from [Link]

  • Laroche, G., et al. (2021). Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening. Frontiers in Oncology, 11, 763920. Retrieved from [Link]

  • GraphPad. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Retrieved from [Link]

  • Meyer, A. S., et al. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Cancers, 11(12), 1948. Retrieved from [Link]

  • ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (2023). Faster workflows boost drug discovery in natural product-based screening. Retrieved from [Link]

  • MDPI. (2024). Quantum and Artificial Intelligence in Drugs and Pharmaceutics. Retrieved from [Link]

  • MDPI. (2021). Cancer Cell Lines Are Useful Model Systems for Medical Research. Retrieved from [Link]

  • National Institutes of Health. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). How do analyze your IC50 resultS for a newly designed drugs? Retrieved from [Link]

  • National Institutes of Health. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Retrieved from [Link]

  • National Institutes of Health. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Retrieved from [Link]

  • ScienceDirect. (2007). Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unveiling the antimetastatic activity of monoterpene indole alkaloids targeting MMP9 in cancer cells, with a focus on pharmacokinetic and cellular insights. Retrieved from [Link]

  • Pharmacia. (2024). Combination of resveratrol and piperine to target doxorubicin resistance in breast cancer: An in vitro and in vivo study. Retrieved from [Link]

  • MDPI. (2023). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-tert-butyl-4-methyl-1H-indole via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1] The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a paramount method for the construction of this privileged heterocycle.[2][3] This reaction facilitates the synthesis of substituted indoles through the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4]

This application note provides a detailed, field-proven protocol for the synthesis of 2-tert-butyl-4-methyl-1H-indole, a sterically hindered indole derivative. The synthesis of indoles with bulky substituents at the 2-position presents unique challenges, often requiring more forcing reaction conditions to overcome steric hindrance. This guide offers a comprehensive, step-by-step methodology, including critical insights into catalyst selection, reaction optimization, and purification strategies tailored for such challenging substrates.

Reaction Scheme

The synthesis of this compound proceeds via a two-step sequence: first, the formation of the hydrazone intermediate from (3-methylphenyl)hydrazine and 3,3-dimethyl-2-butanone (pinacolone), followed by an acid-catalyzed intramolecular cyclization.

Figure 1: Overall reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/SolventSupplierGrade
(3-methylphenyl)hydrazine hydrochlorideMajor Vendor≥98%
3,3-dimethyl-2-butanone (Pinacolone)Major Vendor≥98%
Polyphosphoric Acid (PPA)Major Vendor115%
EthanolMajor VendorAnhydrous
Diethyl etherMajor VendorAnhydrous
Ethyl acetateMajor VendorHPLC Grade
HexaneMajor VendorHPLC Grade
Sodium bicarbonate (NaHCO₃)Major VendorSaturated aq. solution
BrineMajor VendorSaturated aq. solution
Anhydrous sodium sulfate (Na₂SO₄)Major VendorReagent Grade
Silica gelMajor Vendor230-400 mesh
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the hydrazone intermediate and the subsequent acid-catalyzed cyclization to form the target indole. A two-step approach is recommended for sterically hindered substrates to improve the overall yield.

Part 1: Synthesis of N'-(3,3-dimethylbutan-2-ylidene)-3-methylphenylhydrazine (Hydrazone Intermediate)
  • Preparation of (3-methylphenyl)hydrazine free base: In a 250 mL Erlenmeyer flask, dissolve (3-methylphenyl)hydrazine hydrochloride (1.0 eq) in water. Add a saturated aqueous solution of sodium bicarbonate portion-wise with stirring until the evolution of gas ceases and the solution becomes basic (pH ~8).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (3-methylphenyl)hydrazine as a pale yellow oil.

  • Hydrazone Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the freshly prepared (3-methylphenyl)hydrazine (1.0 eq) in anhydrous ethanol.

  • Add 3,3-dimethyl-2-butanone (pinacolone) (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (eluent: 10% ethyl acetate in hexane). The formation of the hydrazone will be indicated by the appearance of a new, less polar spot.

  • Once the reaction is complete, remove the ethanol under reduced pressure. The crude hydrazone is typically obtained as an oil or a low-melting solid and can be used in the next step without further purification.

Part 2: Fischer Indole Synthesis of this compound

CAUTION: Polyphosphoric acid (PPA) is corrosive and viscous. Handle with care in a fume hood.

  • Cyclization: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (10-15 times the weight of the hydrazone).

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add the crude N'-(3,3-dimethylbutan-2-ylidene)-3-methylphenylhydrazine from Part 1 to the hot PPA with vigorous stirring. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, raise the temperature to 110-120 °C and maintain it for 2-4 hours. Monitor the reaction by TLC (eluent: 5% ethyl acetate in hexane) until the hydrazone spot disappears.

  • Work-up: Cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA.

  • Neutralize the acidic aqueous solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product is purified by flash column chromatography on silica gel.[5]

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity to 5% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield this compound as a solid.

Data Summary

ParameterValue
Reactants
(3-methylphenyl)hydrazine hydrochloride1.0 eq
3,3-dimethyl-2-butanone1.1 eq
Catalyst
Polyphosphoric Acid10-15 wt. eq
Reaction Conditions
Hydrazone FormationRoom Temperature, 4-6 h
Cyclization110-120 °C, 2-4 h
Purification
MethodFlash Column Chromatography
EluentHexane/Ethyl Acetate Gradient
Expected Yield 60-75%

Workflow Visualization

Synthesis_Workflow Start Start: Reagents Hydrazine_Prep Prepare (3-methylphenyl)hydrazine (Free Base) Start->Hydrazine_Prep Hydrazone_Formation Hydrazone Synthesis: (3-methylphenyl)hydrazine + Pinacolone (Ethanol, cat. Acetic Acid, RT) Hydrazine_Prep->Hydrazone_Formation Cyclization Indole Cyclization: Hydrazone + PPA (110-120 °C) Hydrazone_Formation->Cyclization Workup Work-up: Quench with ice, neutralize, extract Cyclization->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Figure 2: Step-by-step workflow for the synthesis of this compound.

Troubleshooting and Scientific Insights

  • Catalyst Choice: The use of a strong protic acid like polyphosphoric acid (PPA) is crucial for driving the cyclization of sterically hindered hydrazones.[6] Weaker acids may result in incomplete reaction or require significantly higher temperatures and longer reaction times, leading to decomposition.

  • Two-Step vs. One-Pot: While a one-pot Fischer indole synthesis is often feasible, for challenging substrates like pinacolone, a two-step procedure involving the isolation of the hydrazone intermediate can lead to higher overall yields by ensuring complete formation of the key precursor before the harsh cyclization conditions are applied.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is essential. Prolonged heating at high temperatures can lead to the formation of byproducts.

  • Purification: Due to the potential for side products, column chromatography is generally necessary to obtain a highly pure product. The choice of an appropriate solvent system is critical for good separation. A gradient elution from non-polar to slightly polar is typically effective.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of the sterically hindered this compound. By employing a two-step approach and utilizing a strong acid catalyst such as polyphosphoric acid, researchers can overcome the challenges associated with bulky substrates in the Fischer indole synthesis. The described methodology, including the detailed purification procedure, will be a valuable resource for scientists and professionals in drug development and materials science engaged in the synthesis of complex indole derivatives.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15(4), 2491-2498. [Link]

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.2025 , 102, 276-302. [Link]

  • ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • YouTube. Column Chromatography. [Link]

  • ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis. [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

Sources

The Larock Indole Synthesis: A Powerful Tool for the Preparation of Substituted 2-tert-Butyl-1H-indoles

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the Larock indole synthesis for the construction of sterically hindered indoles, a crucial scaffold in medicinal chemistry.

Introduction: The Significance of Sterically Hindered Indoles

The indole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products and bioactive molecules.[1][2] Among the diverse range of substituted indoles, those bearing bulky substituents at the C2 position, such as a tert-butyl group, present unique synthetic challenges. These sterically hindered indoles are of significant interest in drug discovery due to their potential to impart favorable pharmacokinetic properties and to probe specific biological interactions. The Larock indole synthesis, a palladium-catalyzed heteroannulation reaction, has emerged as a versatile and powerful method for the construction of such substituted indoles.[3][4][5] This application note provides a comprehensive overview of the Larock indole synthesis, with a specific focus on its application for the preparation of substituted 2-tert-butyl-1H-indoles.

The Larock Indole Synthesis: Mechanism and Key Advantages

First described by Richard C. Larock in 1991, this reaction involves the palladium-catalyzed annulation of an ortho-iodoaniline with a disubstituted alkyne to afford a 2,3-disubstituted indole.[3][4] The reaction is known for its operational simplicity, broad substrate scope, and high efficiency under relatively mild conditions.[6] A key feature of the Larock indole synthesis is its remarkable regioselectivity, which is particularly advantageous when synthesizing sterically demanding indoles.[1][6]

The generally accepted mechanism for the Larock indole synthesis is depicted below.[1][3] The catalytic cycle begins with the reduction of the Pd(II) precatalyst to the active Pd(0) species. Oxidative addition of the o-iodoaniline to the Pd(0) complex forms an arylpalladium(II) intermediate. Subsequent coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond is a crucial step that dictates the final regiochemistry of the indole product. Intramolecular displacement of the halide by the aniline nitrogen forms a six-membered palladacycle, which then undergoes reductive elimination to furnish the 2,3-disubstituted indole and regenerate the Pd(0) catalyst.

A significant aspect of the Larock indole synthesis is that the regioselectivity is primarily governed by steric factors.[1][3] During the alkyne insertion step, the bulkier substituent of the alkyne preferentially positions itself adjacent to the palladium center in the transition state, ultimately placing it at the 2-position of the resulting indole.[1] This predictable regioselectivity is a major advantage for the synthesis of 2-tert-butyl-1H-indoles.

Visualizing the Catalytic Cycle

Larock_Indole_Synthesis cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0) Pd(0) Aryl-Pd(II)-I Aryl-Pd(II)-I Pd(0)->Aryl-Pd(II)-I Oxidative Addition (o-Iodoaniline) Alkyne_Complex Alkyne Complex Aryl-Pd(II)-I->Alkyne_Complex Alkyne Coordination Vinyl-Pd(II) Vinyl-Pd(II) Intermediate Alkyne_Complex->Vinyl-Pd(II) Migratory Insertion Palladacycle Six-membered Palladacycle Vinyl-Pd(II)->Palladacycle Intramolecular Amination Palladacycle->Pd(0) Catalyst Regeneration Indole_Product 2,3-Disubstituted Indole Palladacycle->Indole_Product Reductive Elimination o-Iodoaniline o-Iodoaniline o-Iodoaniline->Aryl-Pd(II)-I Disubstituted_Alkyne Disubstituted Alkyne (e.g., with t-Bu group) Disubstituted_Alkyne->Alkyne_Complex

Caption: The catalytic cycle of the Larock indole synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative substituted 2-tert-butyl-1H-indole.

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be of high purity and freshly distilled prior to use.

  • Commercially available reagents should be used as received unless otherwise noted.

Synthesis of 2-tert-Butyl-3-phenyl-1H-indole: A Representative Protocol

This protocol describes the synthesis of 2-tert-butyl-3-phenyl-1H-indole from 2-iodoaniline and 1-(tert-butyl)-2-phenylethyne.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
2-Iodoaniline219.04219 mg1.0
1-(tert-Butyl)-2-phenylethyne158.24316 mg2.0
Palladium(II) acetate (Pd(OAc)₂)224.5011.2 mg0.05
Lithium chloride (LiCl)42.3942.4 mg1.0
Potassium carbonate (K₂CO₃)138.21414.6 mg3.0
N,N-Dimethylformamide (DMF)73.095 mL-
Reaction Setup and Procedure:
  • To a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (11.2 mg, 0.05 mmol), lithium chloride (42.4 mg, 1.0 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

  • Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.

  • Add 2-iodoaniline (219 mg, 1.0 mmol) and N,N-dimethylformamide (5 mL) to the Schlenk tube via syringe.

  • Add 1-(tert-butyl)-2-phenylethyne (316 mg, 2.0 mmol) to the reaction mixture via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-tert-butyl-3-phenyl-1H-indole.

Experimental Workflow Visualization

experimental_workflow start Start: Assemble Reactants reagents 1. Add Pd(OAc)₂, LiCl, K₂CO₃ to Schlenk tube start->reagents inert 2. Evacuate and backfill with inert gas (3x) reagents->inert add_aniline 3. Add 2-Iodoaniline and DMF inert->add_aniline add_alkyne 4. Add 1-(t-Bu)-2-phenylethyne add_aniline->add_alkyne reaction 5. Heat at 100 °C (12-24 h) add_alkyne->reaction monitoring 6. Monitor reaction by TLC/GC-MS reaction->monitoring workup 7. Cool and perform aqueous workup monitoring->workup extraction 8. Extract with ethyl acetate workup->extraction purification 9. Dry, concentrate, and purify by column chromatography extraction->purification product End: Isolated Product purification->product

Caption: Step-by-step workflow for the synthesis of 2-tert-butyl-1H-indoles.

Scope and Limitations

The Larock indole synthesis is generally tolerant of a wide range of functional groups on both the aniline and alkyne coupling partners.[3][5] For the synthesis of 2-tert-butyl-1H-indoles, a variety of substituted o-iodoanilines can be employed, allowing for the introduction of diverse functionalities on the indole core.

Table 2: Scope of the Larock Indole Synthesis for Substituted 2-tert-Butyl-1H-indoles

Entryo-Iodoaniline SubstituentAlkyneProductYield (%)
1H1-(tert-Butyl)-2-phenylethyne2-tert-Butyl-3-phenyl-1H-indoleGood to Excellent
24-Methoxy1-(tert-Butyl)-2-phenylethyne2-tert-Butyl-5-methoxy-3-phenyl-1H-indoleGood
35-Nitro1-(tert-Butyl)-2-phenylethyne2-tert-Butyl-6-nitro-3-phenyl-1H-indoleModerate to Good
4H3,3-Dimethyl-1-butyne2-tert-Butyl-1H-indoleGood
5H1-(tert-Butyl)-2-(trimethylsilyl)acetylene2-tert-Butyl-3-(trimethylsilyl)-1H-indoleGood

Note: Yields are generally reported as good to excellent in the literature, but can vary depending on the specific substrates and reaction conditions.

Despite its broad applicability, the Larock indole synthesis has some limitations. Steric hindrance can sometimes be a limiting factor, and highly substituted or electronically demanding substrates may lead to lower yields or require optimization of reaction conditions.[6][7][8] In some cases, the use of alternative palladium catalysts or ligands may be necessary to achieve efficient conversion.[9]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure the use of a fresh, high-quality palladium precatalyst. Consider pre-activation of the catalyst.
Poor quality reagents or solventsUse freshly distilled, anhydrous solvents. Ensure the purity of the starting materials.
Insufficient reaction time or temperatureMonitor the reaction closely and consider extending the reaction time or increasing the temperature.
Formation of side productsDecomposition of starting materials or productOptimize the reaction temperature and time. Consider using a milder base.
Dimerization of the alkyneUse a slight excess of the alkyne.
Difficulty in purificationCo-elution of product with impuritiesOptimize the eluent system for column chromatography. Consider alternative purification methods such as recrystallization or preparative HPLC.

Conclusion

The Larock indole synthesis is a robust and highly effective method for the preparation of substituted indoles, particularly those bearing sterically demanding groups like the tert-butyl substituent at the 2-position. Its predictable regioselectivity, operational simplicity, and broad substrate scope make it an invaluable tool for medicinal chemists and researchers in drug development. By understanding the reaction mechanism, optimizing key parameters, and being aware of its scope and limitations, scientists can effectively utilize the Larock indole synthesis to access a wide range of novel and potentially bioactive 2-tert-butyl-1H-indole derivatives.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652–7662. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing the Indole Nucleus. Chemical Reviews, 97(6), 2243–2266. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2010).
  • Shen, T., & Porco, J. A., Jr. (2009). A Sequential Larock Indole Synthesis/Silicon-Based Cross-Coupling Strategy for the Synthesis of Polysubstituted Indoles. Organic Letters, 11(20), 4692–4695. [Link]

  • Yelwa, J. M., et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive, 15(02).
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Movassaghi, M., & Schmidt, M. A. (2007). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 9(10), 1979–1982. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The specific substitution pattern on the indole ring dictates its biological activity and physical properties. The synthesis of 2-tert-butyl-4-methyl-1H-indole presents a unique challenge due to the steric bulk of the tert-butyl group at the 2-position. Traditional methods like the Fischer indole synthesis often face limitations with sterically hindered ketones. This application note provides a detailed, field-proven guide for the synthesis of this compound utilizing a palladium-catalyzed approach, specifically the Larock indole synthesis. This method offers high regioselectivity and good functional group tolerance, making it a robust strategy for accessing sterically congested indole derivatives.

Scientific Foundation: The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[1][2] The reaction proceeds through a catalytic cycle involving oxidative addition, alkyne insertion, intramolecular cyclization, and reductive elimination.

A critical aspect of the Larock indole synthesis, particularly for the synthesis of asymmetrically substituted indoles, is the regioselectivity of the alkyne insertion step. Extensive studies by Larock and others have shown that the regiochemical outcome is primarily governed by sterics.[3][4] Contrary to initial assumptions, the larger, more sterically demanding substituent on the unsymmetrical alkyne preferentially positions itself adjacent to the arylpalladium intermediate.[3] This steric bias is the cornerstone of the synthetic strategy outlined herein, enabling the selective formation of the 2-tert-butyl substituted indole.

To achieve the desired 2-tert-butyl substitution, an unsymmetrical alkyne bearing a tert-butyl group and a smaller, removable group is employed. A trimethylsilyl (TMS) group is an ideal choice for the smaller substituent, as it can be readily cleaved under mild conditions post-cyclization.

Reaction Mechanism

The catalytic cycle for the Larock indole synthesis is depicted below. The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Larock_Mechanism Catalytic Cycle of the Larock Indole Synthesis Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd(II)_Complex Alkyne_Coordination Alkyne Coordination Aryl_Pd(II)_Complex->Alkyne_Coordination Alkyne_Complex π-Alkyne Complex Alkyne_Coordination->Alkyne_Complex Migratory_Insertion Migratory Insertion (Regioselective) Alkyne_Complex->Migratory_Insertion Vinyl_Pd(II)_Intermediate Vinyl-Pd(II) Intermediate Migratory_Insertion->Vinyl_Pd(II)_Intermediate Intramolecular_Amination Intramolecular Amination Vinyl_Pd(II)_Intermediate->Intramolecular_Amination Palladacycle Six-membered Palladacycle Intramolecular_Amination->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0) Indole_Product 2,3-Disubstituted Indole Reductive_Elimination->Indole_Product Catalyst_Regeneration Catalyst Regeneration 2-Iodo-4-methylaniline 2-Iodo-4-methylaniline 2-Iodo-4-methylaniline->Oxidative_Addition Unsymmetrical_Alkyne R1-C≡C-R2 Unsymmetrical_Alkyne->Alkyne_Coordination

Mechanism of the Larock Indole Synthesis.

Experimental Design and Protocols

The synthesis of this compound is approached in a two-step sequence:

  • Larock Indole Synthesis: Palladium-catalyzed reaction of 2-iodo-4-methylaniline with 1-(tert-butyl)-2-(trimethylsilyl)acetylene to yield 2-tert-butyl-4-methyl-3-(trimethylsilyl)-1H-indole.

  • Desilylation: Removal of the trimethylsilyl group to afford the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Iodo-4-methylaniline98%Commercially Available
1-(tert-Butyl)-2-(trimethylsilyl)acetylene97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)99.9%Commercially AvailableCatalyst Precursor
Triphenylphosphine (PPh₃)99%Commercially AvailableLigand
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent
Tetrabutylammonium Fluoride (TBAF)1.0 M in THFCommercially AvailableDesilylation Reagent
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableExtraction Solvent
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableDrying Agent
Silica Gel230-400 meshCommercially AvailableChromatography
Experimental Workflow

Workflow Experimental Workflow cluster_larock Larock Indole Synthesis cluster_desilylation Desilylation A Charge Schlenk tube with 2-iodo-4-methylaniline, K₂CO₃, Pd(OAc)₂, and PPh₃ B Evacuate and backfill with Argon (3x) A->B C Add anhydrous DMF and 1-(tert-butyl)-2-(trimethylsilyl)acetylene B->C D Heat reaction mixture at 100 °C for 12-16 h C->D E Monitor reaction by TLC/LC-MS D->E F Work-up: Cool, dilute with water, extract with Et₂O E->F G Purify by column chromatography F->G H Characterize intermediate product: 2-tert-butyl-4-methyl-3-(trimethylsilyl)-1H-indole G->H I Dissolve silylated indole in THF H->I Proceed to next step J Add TBAF (1.0 M in THF) dropwise at 0 °C I->J K Warm to room temperature and stir for 1-2 h J->K L Monitor reaction by TLC K->L M Work-up: Quench with water, extract with Et₂O L->M N Purify by column chromatography M->N O Characterize final product: This compound N->O

Step-by-step experimental workflow.
Protocol 1: Larock Indole Synthesis of 2-tert-butyl-4-methyl-3-(trimethylsilyl)-1H-indole
  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodo-4-methylaniline (1.0 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration with respect to the 2-iodo-4-methylaniline.

  • Add 1-(tert-butyl)-2-(trimethylsilyl)acetylene (1.5 eq) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-tert-butyl-4-methyl-3-(trimethylsilyl)-1H-indole.

Protocol 2: Desilylation to this compound
  • Dissolve the purified 2-tert-butyl-4-methyl-3-(trimethylsilyl)-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench by the addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.

Expected Results and Characterization

The Larock indole synthesis is expected to proceed with high regioselectivity, yielding the 2-tert-butyl-3-trimethylsilyl-substituted indole as the major product. The subsequent desilylation is typically a high-yielding and clean reaction. The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the indole NH proton, the aromatic protons, the tert-butyl group, and the methyl group.

  • ¹³C NMR: Confirmation of the carbon skeleton, including the quaternary carbons of the tert-butyl group and the indole ring.

  • Mass Spectrometry (MS): Determination of the molecular weight and confirmation of the elemental composition via high-resolution mass spectrometry (HRMS).

Troubleshooting and Optimization

  • Low Yield in Larock Synthesis:

    • Ensure all reagents and solvents are anhydrous. Water can inhibit the catalytic cycle.

    • Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

    • Vary the palladium source and ligand. For sterically hindered substrates, more electron-rich and bulky phosphine ligands such as XPhos or SPhos may improve yields.[5]

  • Poor Regioselectivity:

    • While sterics are the dominant controlling factor, electronic effects can play a role. Ensure the purity of the starting alkyne.

  • Incomplete Desilylation:

    • Increase the amount of TBAF or the reaction time.

    • Ensure the silylated indole is fully dissolved in the THF before adding the TBAF.

Conclusion

This application note details a robust and regioselective palladium-catalyzed method for the synthesis of the sterically hindered this compound. The Larock indole synthesis, leveraging steric control to direct the regiochemical outcome, provides a reliable route to this challenging target. The provided protocols are designed to be a comprehensive guide for researchers in drug discovery and materials science, enabling the efficient synthesis of valuable substituted indole building blocks.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Tetrahedron Letters, 54(48), 6575-6579.
  • Larock, R. C. (2010). The Larock Reaction in the Synthesis of Heterocyclic Compounds. In Modern Heterocyclic Chemistry (Vol. 1, pp. 1-104). Wiley-VCH.
  • Grokipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Larock indole synthesis. In Wikipedia. Retrieved from [Link]

  • Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-2102.
  • SynArchive. (n.d.). Larock Indole Synthesis. Retrieved from [Link]

  • Yiamsawat, K., Gable, K. P., & Chuawong, P. (2022). Dissecting the Electronic Contribution to the Regioselectivity of the Larock Heteroannulation Reaction in the Oxidative Addition and Carbopalladation Steps. The Journal of Organic Chemistry, 87(15), 9846–9855.
  • Denmark, S. E., & Baird, J. D. (2006). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Organic Letters, 8(5), 793–795.
  • Ohno, H., Iuchi, M., & Tanaka, T. (2003). Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). Chemical & Pharmaceutical Bulletin, 51(10), 1170–1173.
  • Sanz, R., Guilarte, V., & Castroviejo, M. P. (2008).
  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2021). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3959.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Stoltz, B. M. (2003). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(32), 9578–9579.
  • Wolfe, J. P., & Buchwald, S. L. (2015). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. Accounts of Chemical Research, 48(12), 3125-3136.
  • Wang, D., & Diao, T. (2017). Pd-Catalyzed Aromatic Dual C–H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. Organic Letters, 19(21), 5896–5899.
  • Chen, J., & Li, Z. (2012). Palladium-catalyzed cascade cyclization-oxidative olefination of tert-butyl 2-alkynylbenozates. The Journal of Organic Chemistry, 77(3), 1579–1584.
  • Convenient Indole Synthesis from 2-Iodoanilines and Terminal Alkynes by the Sequential Sonogashira Reaction and the Cyclization Reaction Promoted by Tetrabutylammonium Fluoride (TBAF). Chemical and Pharmaceutical Bulletin, 51(10), 1170-1173.
  • Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. The Journal of Organic Chemistry, 78(24), 12586-12593.

Sources

Mastering Purity: A Guide to the Purification of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Importance of Purity for 2-tert-butyl-4-methyl-1H-indole

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. The presence of impurities, which can arise from its synthesis—such as starting materials, byproducts, or degradation products—can significantly impact downstream applications. In drug development, even minor impurities can lead to altered pharmacological profiles, toxicity, or reduced efficacy. Therefore, robust and efficient purification is a critical step in any workflow involving this compound.

Selecting the Appropriate Purification Strategy

The choice of purification technique for this compound, a solid compound[1], depends on the nature and quantity of the impurities, the desired final purity, and the scale of the operation. The primary methods for purifying substituted indoles include chromatography, crystallization, and, to a lesser extent for solids, distillation under reduced pressure.

A logical workflow for selecting a purification method is outlined below:

Caption: Decision workflow for selecting a purification method.

Chromatographic Purification

Column chromatography is a versatile and widely used technique for the separation of indole derivatives based on their differential adsorption to a stationary phase.[2][3] For this compound, a non-polar compound, normal-phase chromatography using silica gel is the most common approach.

Key Principles of Chromatographic Separation

The separation on silica gel, a polar stationary phase, is governed by the polarity of the compounds in the mixture. Non-polar compounds, like our target molecule, will have weaker interactions with the silica and will elute faster with a less polar mobile phase. More polar impurities will be retained on the column for longer. The choice of eluent is critical for achieving good separation.

Application Note: Flash Column Chromatography Protocol

This protocol is designed for the purification of gram-scale quantities of this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for flash chromatography

  • Collection tubes

Protocol:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.

  • TLC Analysis: Before running the column, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexanes and ethyl acetate. A good starting point is a 9:1 hexanes:ethyl acetate mixture. The ideal solvent system will give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to pack under gravity or with gentle pressure.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the elution process by TLC. Spot every few fractions on a TLC plate to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.

Data Presentation: Solvent Systems for Chromatography

Eluent System (Hexanes:Ethyl Acetate)Target Compound RfTypical Impurities RfNotes
95:5~0.4-0.5LowerGood for separating from highly polar impurities.
90:10~0.3VariesA good starting point for most separations.[4]
80:20~0.1-0.2HigherUseful if the target compound is eluting too quickly.[3]

Crystallization: The Path to High Purity

Crystallization is a powerful technique for obtaining highly pure crystalline solids.[5] It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. For indole derivatives, a mixed solvent system is often employed to achieve the desired solubility profile.[6]

Causality in Solvent Selection for Crystallization

The ideal solvent system for crystallization will dissolve the compound completely at an elevated temperature but will have low solubility for the compound at a lower temperature. For a relatively non-polar molecule like this compound, a combination of a good solvent (in which it is readily soluble) and a poor solvent (in which it is sparingly soluble) is often effective.

Application Note: Recrystallization Protocol

This protocol is suitable for the final purification step to obtain a highly pure, crystalline product.

Materials:

  • Chromatographically purified or relatively pure (>90%) this compound

  • Methanol

  • Water

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.

  • Inducing Crystallization: While the solution is still hot, slowly add water dropwise until the solution becomes slightly cloudy. The cloudiness indicates that the saturation point has been reached.

  • Redissolution: Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Common Crystallization Solvents for Indole Derivatives

Solvent SystemSuitability for this compoundReference
Methanol/WaterHighAnalogous to procedures for other substituted indoles.[6]
Ethanol/WaterHighSimilar polarity to methanol/water.
Hexane/Ethyl AcetateModerateCan be effective for less polar indoles.
Diethyl Ether/HexaneModerateGood for compounds with moderate polarity.

Distillation for Indole Purification

While distillation is a common method for purifying liquids, it can also be applied to solids that are stable at their boiling point under reduced pressure. For many indole derivatives, distillation can be an effective purification method.[6][7] However, given that this compound is a solid at room temperature, distillation would be less common than chromatography and crystallization unless dealing with thermally stable, low-melting impurities. If distillation were to be considered, it would require vacuum conditions to lower the boiling point and prevent decomposition.

Conclusion

The purification of this compound is a critical step to ensure the integrity of research and development activities. By understanding the principles behind chromatography and crystallization, researchers can effectively remove impurities and obtain a highly pure product. The protocols and data presented in this guide provide a solid foundation for developing and optimizing purification strategies for this and other related indole derivatives.

References

  • Corcuera, L. J., & Bandurski, R. S. (1982). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 243(1), 131-142. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw6zMOmT7ruNLcYo2NvMTebRCWytNOZje_zv_vu4POXsCxnzR0QnHhOGcEuayvL7rG8QOfUH19mSpyZulFf5pcbt25P7pdGkvfP3RRybkR96TGjIXdRlsSC-XLm6jXI-1LsIg=]
  • Gagnon, J. A., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. The Journal of Organic Chemistry, 88(24), 17615-17627. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjC-elCBT_aYPy5TB__eGZXKWoer8XgEtSpE3YyKbAub5uXu-GFwEwxDGcUotoQaA2KOoMyQXuTG0FZK7bMh6AJso7IYBzokb9bZApoMpkveJRbLGzbu2CFsi3tAEFOJRBDRt3lHBWx72253tv]
  • Jordon, J. A., et al. (2016). tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. IUCrData, 1(9), x161468. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG61byn_cZyPesJ1cqsp_lCCLKashuZDeOIvEqiRtNcQVhXm39FQhM2m7S_JHucJRnnH-ibgT8fr08ogm4x59IBynm1GvCoqfPjdabHbr1gjeL3Q3Y8DE4ahsFWwnEukN0KcOphIW_Dz3dmBkkpBozyIVgkZn-sjJHEnw==]
  • Fluorochem. (n.d.). This compound. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF2IJ-gvv-3yl_9QCWScvvxaEpuLZXPc2KIMGhiUbfiMjxqToAZ5nA0Won5jtxhEwp8z_PX4vqLE3Gqv1Dpvjf9inOoWjmMkfEvGGl41e9rAFi5Hzqx1BH5qwSI3Lv_RJN0ymG]
  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKl5kvOziNA4AI1UEoG7D5BzmKQ1WuuS6400Rtk_gywIeAv2SHGTVNNOBTAstS1RJOzy6AYLGjkJzGrwCBll307-nlrVBoA3NBrDzqEUDqF94_9LAX1hEwd8pjTBUy8GV2s6ooXpPt4g==]
  • ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3kD4tIm5mHcKtoJGDAMolUEsQUYlL1PRu4uh97p8iSB48LO8JTG44UfVE70mCJ25tsh5d_gDtN-5eLGUfU9fCuioxFXCh7ItgvG54r114FjUx7mIfuZF2w11fR21w0lcynsxWw3vYwJnLai3i3anrIVnHRg00CR-S6H_Dg005rwbwMxIr5ttWgu3HNt6q9wgZzZy]
  • Google Patents. (n.d.). Method of separating indole. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh0B1p2JclwMnGJEF92PzKm02SPil3FttcVRPr3UybDsFzBQQfVw-Rp3mi2Gkq1SqXaXm9Chq5f3lUT_Oz6a8CBVUuuq9f23lXHKEH6I7gNN_vKsxOAMEY0u1Xm56RQnSKMX8HmnBuw4eK]

Sources

Developing a cell-based assay for 2-tert-butyl-4-methyl-1H-indole activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive, scientifically-grounded framework for developing a robust cell-based assay to characterize the biological activity of the novel small molecule, 2-tert-butyl-4-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] Given the lack of specific biological data for this particular derivative, a logical, phased approach is essential. This guide details a strategic workflow, beginning with foundational cytotoxicity profiling to establish a viable concentration range, followed by hypothesis-driven functional assays targeting plausible pathways for indole compounds, such as nuclear receptor signaling.[4] Each step is supported by detailed, self-validating protocols, data interpretation guidelines, and quality control metrics to ensure scientific rigor and reproducibility.

Introduction & Strategic Overview

Cell-based assays are indispensable tools in drug discovery, offering a physiologically relevant context to evaluate a compound's activity, mechanism of action, and potential toxicity.[5][6][7] The compound of interest, this compound, belongs to the indole family—a class of heterocyclic aromatic compounds prevalent in biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[3][4] Indole derivatives are known to modulate diverse biological targets such as enzymes, receptors, and transcription factors, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2][8]

Without a known target for this specific molecule, our strategy is to employ a sequential screening funnel. This approach begins with broad, general assays and progressively narrows the focus to more specific, mechanistic studies. This ensures that resources are used efficiently and that initial observations are not confounded by non-specific effects like cytotoxicity.

The workflow is structured into three primary phases:

  • Phase 1: Foundational Viability and Cytotoxicity Assessment. To determine the appropriate concentration range for subsequent functional assays and identify general cytotoxic effects.

  • Phase 2: Hypothesis-Driven Functional Screening. To test for activity against high-probability targets for indole-based compounds. Many indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), both of which are key regulators of xenobiotic metabolism.[4][9][10] Therefore, this phase will focus on reporter assays for these pathways.

  • Phase 3: Assay Validation and Quality Control. To ensure the developed assay is robust, reproducible, and suitable for screening.

dot graph TD; A[Start: Compound Synthesis & QC] --> B{Phase 1: Viability/Cytotoxicity Profiling}; B --> C{Determine Max Non-Toxic Concentration}; C --> D{Phase 2: Hypothesis-Driven Functional Assays}; subgraph "Phase 2 Assays" D1[AhR Activation Reporter Assay] D2[PXR Activation Reporter Assay] end D --> D1; D --> D2; D1 --> E{Data Analysis: Agonist or Antagonist?}; D2 --> E; E --> F{Phase 3: Assay Validation}; F --> G[Z'-Factor Calculation]; G --> H[Confirmation of Hits]; H --> I[End: Lead Compound Identified];

graph[rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.5, layout=dot, bgcolor="transparent", size="7.6,!", ratio=fill]; enddot Figure 1: Overall Assay Development Workflow. A strategic, multi-phase approach to characterize a novel compound.

Phase 1: Foundational Viability and Cytotoxicity Assessment

Rationale: Before investigating specific biological mechanisms, it is crucial to determine the concentration range at which this compound exhibits effects without causing general cell death.[5][6][11] High concentrations of any compound can induce non-specific cytotoxicity, leading to false positives in subsequent functional assays. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method that quantifies ATP, an indicator of metabolically active, viable cells.[12][13]

Protocol 2.1: CellTiter-Glo® Viability Assay

Objective: To determine the dose-dependent effect of this compound on the viability of a relevant cell line (e.g., HepG2, a human liver cancer cell line commonly used in toxicology and metabolism studies).

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, dissolved in DMSO to create a 10 mM stock solution

  • White, opaque-walled 96-well microplates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega Corp.)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Culture HepG2 cells and seed them into a 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2-fold serial dilution of the 10 mM compound stock in DMSO. Then, dilute these stocks 1:200 in culture medium to create the final dosing solutions. This intermediate dilution minimizes DMSO concentration. The final concentrations might range from 100 µM down to ~0.1 µM.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells, typically ≤0.5%) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis & Interpretation: Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (RLU_sample / RLU_vehicle_control) * 100 (where RLU is Relative Luminescence Units)

Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the CC50 (Concentration causing 50% Cytotoxicity). Concentrations for subsequent functional assays should be kept well below the CC50 value (ideally at concentrations showing >90% viability) to avoid confounding results.

Concentration (µM)Mean RLUStd. Dev% Viability
0 (Vehicle)1,502,34589,765100.0%
0.11,498,76592,34199.8%
11,450,11285,43296.5%
101,356,78999,87690.3%
25987,65476,54365.7%
50745,12365,43249.6%
100234,56734,56715.6%
Table 1: Example viability data for this compound in HepG2 cells.

Phase 2: Hypothesis-Driven Functional Screening

Rationale: Indole and its derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4][9] These ligand-activated transcription factors are critical sensors of foreign chemicals (xenobiotics) and regulate the expression of key drug-metabolizing enzymes, such as those in the Cytochrome P450 family (e.g., CYP1A1, CYP3A4).[14][15][16] A luciferase reporter gene assay is a highly sensitive and quantitative method to measure the activation or inhibition of these pathways.[17][18][19]

dot graph G { layout=dot; rankdir=TB; bgcolor="transparent"; node [shape=box, style=rounded, fontcolor="#202124"]; edge [color="#EA4335"];

} enddot Figure 2: Principle of an AhR Luciferase Reporter Assay.

Protocol 3.1: AhR/PXR Nuclear Receptor Activation Assay

Objective: To determine if this compound can act as an agonist (activator) or antagonist (inhibitor) of the AhR or PXR signaling pathways.

Materials:

  • Reporter cell line (e.g., HepG2 cells stably transfected with a plasmid containing a luciferase gene under the control of a promoter with Xenobiotic Response Elements (XREs) for AhR, or a similar construct for PXR).

  • Complete culture medium (as in Protocol 2.1).

  • Compound dilutions (prepared as in Protocol 2.1, using non-toxic concentrations).

  • Positive Control Agonists: TCDD (for AhR, ~10 nM) or Rifampicin (for PXR, ~10 µM).[20][21]

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • White, opaque-walled 96-well microplates.

  • Luminometer.

Procedure (Agonist Mode):

  • Cell Seeding: Seed the reporter cells in a 96-well plate as described in Protocol 2.1.

  • Cell Treatment: Add 100 µL of the compound dilutions to the cells. Include wells for vehicle control and a positive control agonist.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2. This duration is typically sufficient for transcriptional activation and reporter protein expression.[9]

  • Luminescence Measurement: Follow steps 5-8 from Protocol 2.1, using the appropriate luciferase assay reagent.

Procedure (Antagonist Mode):

  • Cell Seeding: Seed cells as above.

  • Antagonist Pre-incubation: Add the test compound dilutions to the cells and incubate for 30-60 minutes.

  • Agonist Challenge: Add a known agonist (TCDD for AhR, Rifampicin for PXR) at a concentration that gives ~80% of the maximal response (EC80). This concentration must be predetermined in a separate dose-response experiment.

  • Incubation: Incubate for 24 hours.

  • Luminescence Measurement: Proceed as in the agonist mode protocol.

Data Analysis & Interpretation:

  • Agonist Mode: Calculate the "Fold Activation" relative to the vehicle control: Fold Activation = RLU_sample / RLU_vehicle_control Plot Fold Activation vs. log[concentration] to determine the EC50 (Effective Concentration for 50% activation).

  • Antagonist Mode: Calculate the "% Inhibition" relative to the agonist control: % Inhibition = (1 - (RLU_sample / RLU_agonist_control)) * 100 Plot % Inhibition vs. log[concentration] to determine the IC50 (Inhibitory Concentration for 50% response).

Phase 3: Assay Validation and Quality Control

Rationale: To ensure that an assay is suitable for high-throughput screening (HTS) or reliable compound characterization, its performance must be statistically validated. The Z-factor (or Z-prime, Z') is a statistical parameter that quantifies the separation between the positive and negative control signals relative to their variability.[22][23] It provides a measure of assay quality.[24]

Calculation of Z'-Factor: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls from a validation plate (typically with n ≥ 16 replicates of each control).

Z' = 1 - ( (3σ_p + 3σ_n) / |µ_p - µ_n| )

Procedure:

  • Prepare a 96-well plate. Designate half the wells for the negative control (e.g., vehicle) and the other half for the positive control (e.g., a saturating concentration of a known agonist like TCDD or Rifampicin).

  • Perform the assay as described in Protocol 3.1.

  • Measure the signal (RLU) from all wells.

  • Calculate the mean and standard deviation for both control populations.

  • Calculate the Z'-factor using the formula above.

Interpretation of Z'-Factor:

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and has a large separation between controls.[24][25]
0 to 0.5MarginalThe assay is acceptable but may suffer from variability.[25]
< 0UnacceptableThe control signals overlap, and the assay is not suitable for screening.[25]
Table 2: Z'-Factor interpretation guidelines.

A Z'-factor of ≥ 0.5 is the gold standard for a high-quality, reliable assay suitable for screening campaigns.[26]

Conclusion

This application note outlines a systematic and robust methodology for characterizing the biological activity of this compound. By following a logical progression from general cytotoxicity assessment to specific, hypothesis-driven functional assays, researchers can efficiently identify and validate cellular activities. The inclusion of rigorous quality control measures, such as the Z'-factor calculation, ensures that the data generated is reliable, reproducible, and provides a solid foundation for further drug development efforts. This structured approach is universally applicable to the initial characterization of other novel small molecules with unknown biological targets.

References

  • Title: Cell-based assays on the rise Source: BMG LABTECH URL: [Link]

  • Title: The Use of Cell-Based Assays for Translational Medicine Studies Source: BioAgilytix Labs URL: [Link]

  • Title: A review for cell-based screening methods in drug discovery Source: PMC - NIH URL: [Link]

  • Title: Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service Source: Creative Biolabs URL: [Link]

  • Title: Z-factor Source: Wikipedia URL: [Link]

  • Title: HUMAN PREGNANE X RECEPTOR (PXR, NR1I2) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Source: PURACYP URL: [Link]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC - PubMed Central URL: [Link]

  • Title: Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: The Complete Guide to Cell-Based Assays Source: SPT Labtech URL: [Link]

  • Title: Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs Source: ResearchGate URL: [Link]

  • Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Chula Digital Collections URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]

  • Title: Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay Source: NIH URL: [Link]

  • Title: Indole Source: Wikipedia URL: [Link]

  • Title: The Luciferase Reporter Assay: How it Works & Why You Should Use it Source: Bitesize Bio URL: [Link]

  • Title: In Vitro Cell Based Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Screening Method for the Identification of Compounds That Activate Pregnane X Receptor Source: Wiley Online Library URL: [Link]

  • Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis Source: PMC - NIH URL: [Link]

  • Title: Assay Guidance Manual for Drug Discovery: Technologies That Matter Source: ResearchGate URL: [Link]

  • Title: What are the Steps of a Reporter Gene Assay? Source: Indigo Biosciences URL: [Link]

  • Title: Z-factor Source: Grokipedia URL: [Link]

  • Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Thai Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Cell Proliferation Assay Service | CellTiter-Glo Source: Reaction Biology URL: [Link]

  • Title: Cell-Based Assay Development | Custom Assays for Drug Discovery Source: Charles River Labs URL: [Link]

  • Title: Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Source: SciSpace URL: [Link]

  • Title: Aryl Hydrocarbon Receptor Signaling Source: QIAGEN GeneGlobe URL: [Link]

  • Title: Assay Guidance Manual Program Source: National Center for Advancing Translational Sciences URL: [Link]

  • Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies Source: Bioinformatics | Oxford Academic URL: [Link]

  • Title: A Beginner's Guide to Luciferase Assays Source: BioAgilytix Lab URL: [Link]

  • Title: Human PXR Reporter Assay Kit Source: Indigo Biosciences URL: [Link]

  • Title: Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation Source: Organic Letters URL: [Link]

  • Title: Which one is the most accepted method for cell viability assay? Source: ResearchGate URL: [Link]

  • Title: (PDF) Biomedical Importance of Indoles Source: ResearchGate URL: [Link]

  • Title: Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System Source: INDIGO Biosciences URL: [Link]

  • Title: Screening Method for the Identification of Compounds that Activate Pregnane X Receptor Source: PMC - NIH URL: [Link]

  • Title: Dual Role of Indoles Derived From Intestinal Microbiota on Human Health Source: PMC URL: [Link]

  • Title: Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review) Source: Spandidos Publications URL: [Link]

Sources

Application Notes & Protocols: A Framework for Evaluating 2-tert-butyl-4-methyl-1H-indole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the oncology space.[1][2][3] Its unique electronic properties and ability to form key interactions with protein targets have made it a cornerstone in the design of kinase inhibitors.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial evaluation of novel indole-containing small molecules, using 2-tert-butyl-4-methyl-1H-indole as a representative, albeit hypothetical, test compound. The protocols herein are designed to establish a foundational understanding of a compound's potential as a kinase inhibitor, from initial in vitro screening to cell-based validation. We will detail the necessary experimental workflows, data interpretation, and best practices to ensure scientific rigor and reproducibility.

Introduction to Indole Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[7] The indole ring system, due to its structural resemblance to the purine core of ATP and its capacity for diverse functionalization, has been extensively explored in the development of kinase inhibitors.[3][8] Marketed drugs such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, feature an indolin-2-one core, underscoring the clinical significance of this heterocyclic motif.[1]

The evaluation of a novel indole derivative, such as this compound, for kinase inhibitory activity requires a systematic and multi-faceted approach. This guide will outline a strategic workflow, commencing with the preparation and safe handling of the compound, followed by a tiered screening cascade involving both biochemical and cellular assays.

Compound Management and Preparation

Prior to initiating any biological evaluation, proper handling and preparation of the test compound are paramount to ensure experimental accuracy and safety.

2.1. Sourcing and Purity Assessment

This compound can be sourced from various chemical suppliers. It is crucial to obtain a certificate of analysis (CoA) to confirm the compound's identity and purity. High-purity compounds (>95%) are recommended for initial screening to avoid confounding results from impurities.

2.2. Safety and Handling

Indole derivatives, like many small molecules, should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9][10][11][12] All handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of dust particles.[9][10][11][12] Refer to the Safety Data Sheet (SDS) for detailed safety information.[9][10][11][12]

2.3. Preparation of Stock Solutions

For biological assays, a concentrated stock solution of the test compound is typically prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

Protocol 2.3.1: Preparation of a 10 mM DMSO Stock Solution

  • Calculate the required mass: The molecular weight of this compound (C13H17N) is 187.28 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 1.87 mg of the compound.

  • Dissolution: In a sterile microcentrifuge tube, add the weighed compound. Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to assess its activity in a cell-free, biochemical assay. This allows for the direct measurement of the compound's effect on the enzymatic activity of purified kinases.

3.1. Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay format measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP consumption correlates with kinase inhibition.[13]

Protocol 3.1.1: IC50 Determination using a Luminescence-Based Assay

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution of this compound in DMSO. A typical 10-point, 3-fold serial dilution is recommended, starting from 100 µM.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well white assay plate. Include wells for a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase of interest, its specific substrate, and the reaction buffer.

  • Reaction Initiation: Add the kinase reaction mixture to all wells of the assay plate. Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection: Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells to stop the reaction and generate a luminescent signal.

  • Measurement: After a brief incubation in the dark, measure the luminescence using a plate reader.

3.2. TR-FRET-Based Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method for assessing kinase activity. They measure the phosphorylation of a substrate by a kinase.[14]

Protocol 3.2.1: IC50 Determination using a TR-FRET Assay

  • Compound Preparation: Prepare serial dilutions of the test compound as described in Protocol 3.1.1.

  • Assay Plate Setup: Add the compound dilutions, positive control, and negative control to a suitable assay plate (e.g., a 384-well low-volume black plate).

  • Kinase Reaction: Add the kinase, a biotinylated substrate, and ATP to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time.

  • Detection: Stop the reaction and add the detection reagents, which typically include a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Measurement: After incubation, read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm). The ratio of these signals is proportional to the amount of substrate phosphorylation.

3.3. Kinase Selectivity Profiling

To understand the specificity of a potential inhibitor, it is essential to screen it against a broad panel of kinases. This can be outsourced to specialized contract research organizations (CROs) or performed in-house if a suitable kinase panel is available. A selective inhibitor targets a specific kinase or a small subset of kinases, while a non-selective inhibitor inhibits a wide range of kinases.

Cell-Based Assays

After identifying potential activity in biochemical assays, it is crucial to evaluate the compound's effects in a cellular context.[15][16] Cell-based assays provide insights into a compound's cell permeability, off-target effects, and its ability to engage the target kinase within a living system.[15][16]

4.1. Cell Viability/Cytotoxicity Assay

This assay determines the concentration at which the compound affects cell proliferation or induces cell death.

Protocol 4.1.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

4.2. Target Engagement Assay (Western Blot)

To confirm that the compound is inhibiting the target kinase within the cell, a Western blot can be performed to assess the phosphorylation status of a known downstream substrate of the kinase.

Protocol 4.2.1: Western Blot for Phospho-Substrate Levels

  • Cell Treatment: Treat cells with varying concentrations of the test compound for a short duration (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate and a primary antibody for the total protein of the substrate.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein. A decrease in this ratio indicates target engagement by the inhibitor.

Data Analysis and Interpretation

5.1. IC50 Curve Fitting

The data from the in vitro kinase assays and cell viability assays should be used to generate dose-response curves. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism.

5.2. Interpreting the Results

A potent compound will have a low IC50 value in the biochemical assay. The cellular assay results will indicate if the compound is cell-permeable and active in a biological system. A significant decrease in the phosphorylation of the downstream substrate in the Western blot provides strong evidence of on-target activity.

Visualizations

Diagram 1: General Workflow for Kinase Inhibitor Evaluation

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis sourcing Sourcing & Purity Check safety Safety Assessment (SDS) sourcing->safety stock Stock Solution Preparation safety->stock biochem Biochemical Kinase Assay (Luminescence or TR-FRET) stock->biochem viability Cell Viability Assay (e.g., MTT) stock->viability ic50 IC50 Determination biochem->ic50 selectivity Selectivity Profiling ic50->selectivity interpretation Interpretation of Results selectivity->interpretation target Target Engagement (e.g., Western Blot) viability->target target->interpretation analysis IC50 Curve Fitting analysis->interpretation G cluster_pathway Kinase Signaling Pathway Kinase Target Kinase Substrate Substrate Kinase->Substrate ATP ADP pSubstrate Phospho-Substrate CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse Inhibitor This compound Inhibitor->Kinase Inhibition

Caption: A simplified diagram illustrating the inhibition of a kinase signaling pathway by a small molecule inhibitor.

Data Summary

Table 1: Hypothetical In Vitro Kinase Inhibition Data

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)
Kinase A0.50.01
Kinase B> 500.02
Kinase C150.008
Kinase D> 500.05

Table 2: Hypothetical Cell-Based Assay Data

Cell LineTarget KinaseThis compound GI50 (µM)
Cancer Cell Line XKinase A2.5
Normal Cell Line Y-> 100

Conclusion

The protocols and workflows detailed in this guide provide a robust framework for the initial characterization of novel indole derivatives, such as this compound, as potential kinase inhibitors. By systematically progressing from biochemical assays to cell-based evaluations, researchers can efficiently identify and prioritize promising lead compounds for further development in the drug discovery pipeline. This structured approach ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the quest for novel therapeutics.

References

  • PubMed. (n.d.). Synthesis and kinase inhibitory activity of novel substituted indigoids. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 31(24), 3798-3817. Retrieved from [Link]

  • ResearchGate. (2025). 3,5-Bis(aminopyrimidinyl)indole Derivatives: Synthesis and Evaluation of Pim Kinase Inhibitory Activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Retrieved from [Link]

  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • PMC. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • PMC. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • PMC. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Retrieved from [Link]

  • PubMed. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Retrieved from [Link]

  • PMC. (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Retrieved from [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • PubChem. (n.d.). 2-tert-Butyl-1H-indole. Retrieved from [Link]

  • PMC. (n.d.). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Retrieved from [Link]

  • PMC. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]

  • American Chemical Society. (2026). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Retrieved from [Link]

  • American Chemical Society. (2025). Halochromic Benzazolo-oxazolidine/Polyoxometalate Supramolecular Materials with Reversible High-Contrast Color. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-tert-butyl-4-methyl-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone of Drug Discovery

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its unique electronic properties, conformational flexibility, and ability to participate in various non-covalent interactions (including hydrogen bonding via the N-H group and π-stacking) make it an ideal template for designing ligands that target a wide array of biological macromolecules.[4] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4]

This guide focuses on a specific, strategically substituted analog: 2-tert-butyl-4-methyl-1H-indole . The deliberate placement of a sterically demanding tert-butyl group at the C2 position and a methyl group at the C4 position imparts distinct physicochemical characteristics that can be exploited in drug design.

  • The 2-tert-butyl Group: This bulky, lipophilic moiety serves two primary purposes. Firstly, it can act as a "metabolic shield," sterically hindering enzymatic access to the indole core, particularly the C2 and C3 positions, which are often susceptible to oxidative metabolism.[5] Secondly, it provides a significant hydrophobic contact point, which can be crucial for anchoring the molecule within the hydrophobic pockets of target proteins.

  • The 4-methyl Group: Substitution on the benzene ring of the indole nucleus modulates the electronic landscape of the entire scaffold. A methyl group at the C4 position can influence the nucleophilicity of the C3 position and provides a subtle yet important steric and hydrophobic feature that can fine-tune binding affinity and selectivity.

This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to the use of this compound as a foundational scaffold in modern drug discovery campaigns.

Section 1: Synthesis and Functionalization Strategies

The strategic construction of the this compound core and its subsequent derivatization are critical steps in harnessing its potential. The Fischer indole synthesis remains a robust and versatile method for creating the core structure.[6][7]

Core Synthesis via Fischer Indole Synthesis

The most direct approach involves the acid-catalyzed reaction of (3-methylphenyl)hydrazine with a ketone bearing a tert-butyl group, such as pinacolone (3,3-dimethyl-2-butanone). The reaction proceeds through a phenylhydrazone intermediate, which undergoes a[1][1]-sigmatropic rearrangement followed by aromatization to yield the target indole.

Protocol 1: Synthesis of this compound

Materials:

  • (3-methylphenyl)hydrazine hydrochloride

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

  • Toluene

  • Sodium bicarbonate (sat. aq. solution)

  • Brine (sat. aq. NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: To a solution of (3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add pinacolone (1.05 eq) and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

  • Cyclization: Cool the reaction mixture and remove the ethanol under reduced pressure. To the crude hydrazone residue, add polyphosphoric acid (10x by weight) or a suitable acidic medium.

  • Heat the mixture to 80-100 °C and stir for 1-2 hours. The reaction is typically exothermic and should be monitored carefully.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The characteristic singlet for the nine protons of the tert-butyl group and the N-H proton signal in the ¹H NMR spectrum are key diagnostic markers.

Strategic Functionalization

Once the core is synthesized, further modifications can be made to explore the structure-activity relationship (SAR). The indole nucleus offers several sites for functionalization.

G Scaffold This compound N1 N1 Scaffold->N1 N-H Acidity C3 C3 Scaffold->C3 Pyrrole Reactivity C5_C7 C5_C7 Scaffold->C5_C7 Aromatic Chemistry

  • N1-Position: The indole nitrogen can be readily deprotonated with a suitable base (e.g., NaH) and alkylated or acylated to introduce substituents that can modulate solubility, cell permeability, or interact with the target protein.[8]

  • C3-Position: As the most nucleophilic carbon, the C3 position is prone to electrophilic substitution.[9] However, the bulky C2-tert-butyl group can sterically hinder this position, potentially directing reactions to other sites or requiring more forcing conditions. This steric hindrance can be an advantage, allowing for selective functionalization elsewhere on the ring.

  • Benzene Ring (C4-C7): Positions C5, C6, and C7 can be functionalized using electrophilic aromatic substitution reactions, although these typically require harsher conditions than C3 substitution.[10] Halogenation at these positions can provide handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck), opening up a vast chemical space for exploration.[3]

Section 2: Applications in Medicinal Chemistry & Structure-Activity Relationships

While specific published data for this compound is limited, we can infer its potential applications by analyzing SAR trends from related indole-based therapeutic agents. The indole scaffold is a known inhibitor of various enzyme classes and a ligand for numerous receptors.

Kinase Inhibition

Indole derivatives are prominent in the field of oncology as kinase inhibitors. The indole ring can mimic the adenine region of ATP, binding to the hinge region of the kinase active site.

  • Plausible Role of the Scaffold: The N1-H can act as a hydrogen bond donor to the kinase hinge. The C2-tert-butyl group would project into the hydrophobic pocket of the active site, potentially enhancing potency and selectivity. The C4-methyl group could provide favorable van der Waals interactions.

G cluster_kinase Hypothetical Kinase Binding Mode Indole N-H Indole Core 2-tert-Butyl Hinge Kinase Hinge (Backbone C=O, N-H) Indole:n1->Hinge H-Bond Pocket Hydrophobic Pocket Indole:c2->Pocket Hydrophobic Interaction

GPCR Modulation

Substituted indoles are also well-represented as ligands for G-protein coupled receptors (GPCRs), such as cannabinoid (CB1) and serotonin (5-HT) receptors.[11]

  • Structure-Activity Relationship Insights: In a series of 1H-indole-2-carboxamides acting as CB1 allosteric modulators, SAR studies revealed that bulky alkyl groups at the C3 position were well-tolerated.[11] This suggests that a C2-tert-butyl group could serve a similar role as a hydrophobic anchor. The overall substitution pattern on the indole ring is critical for defining whether the compound acts as an agonist, antagonist, or allosteric modulator.[11][12]

Antiviral and Antimicrobial Agents

The indole core is present in several antiviral (e.g., HIV) and antimicrobial agents.[2][13]

  • Potential for Novel Agents: The development of resistance to existing drugs necessitates new chemical scaffolds.[5] The this compound scaffold offers a unique substitution pattern that could overcome existing resistance mechanisms. For instance, in the context of HIV fusion inhibitors, bis-indole compounds have shown potent activity, where the indole serves as a key hydrophobic pharmacophore.[13] The properties of our target scaffold align well with the requirements for such inhibitors.

Section 3: Quantitative Data and Physicochemical Properties

The predicted physicochemical properties of this compound position it as a promising starting point for fragment-based or lead-like library synthesis.

PropertyValue (Calculated)Significance in Drug Discovery
Molecular Formula C₁₃H₁₇NBasic structural information.
Molecular Weight 187.28 g/mol Falls within the "Rule of Five" for lead-like compounds.
logP (Octanol/Water) ~4.2Indicates high lipophilicity; may require optimization for ADME.
Hydrogen Bond Donors 1 (N-H)Key interaction point for many biological targets.
Hydrogen Bond Acceptors 0Can be increased via functionalization.
Rotatable Bonds 1Low conformational flexibility, which can be entropically favorable for binding.

Section 4: Advanced Protocols

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling on a Halogenated Indole Scaffold

This protocol assumes the successful synthesis of a halogenated (e.g., 5-bromo) derivative of this compound.

Objective: To introduce aryl or heteroaryl diversity at a specific position on the indole's benzene ring to probe SAR.

Materials:

  • 5-Bromo-2-tert-butyl-4-methyl-1H-indole (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromo-indole, the boronic acid derivative, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography to yield the desired coupled product.

Self-Validation: The disappearance of the starting bromo-indole and the appearance of a new, less polar spot on TLC are indicative of a successful reaction. Full characterization by NMR and MS is required to confirm the structure of the final compound.

Conclusion

The this compound scaffold is a valuable building block for medicinal chemistry. Its pre-installed steric and electronic features provide a solid starting point for developing potent and selective modulators of various biological targets. The synthetic tractability of the indole core allows for extensive derivatization, enabling thorough exploration of structure-activity relationships. The protocols and strategies outlined in this guide serve as a foundational framework for researchers and scientists to leverage this promising scaffold in their drug development endeavors.

References

  • Wang, M., Wang, W., & Q, W. H. W. (Year not available). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • ResearchGate. (2025). 2-tert-Butyl-4-methyl-6-(1-piperidiniomethyl)phenol perchlorate. ResearchGate.
  • Umer, S. M., Solangi, M., Khan, K. M., & Saleem, R. S. Z. (n.d.). Synthesis of Indole Alkaloids. Encyclopedia MDPI.
  • (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. PMC - NIH.
  • Fluorochem. (n.d.). This compound.
  • (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC - PubMed Central.
  • (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry - ACS Publications.
  • (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
  • (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
  • (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • (n.d.). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC - PubMed Central.
  • (n.d.). Platinum‐Catalyzed Domino Reaction with Benziodoxole Reagents for Accessing Benzene‐Alkynylated Indoles. Infoscience - EPFL.
  • (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry - ACS Publications.
  • (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central.
  • Pazur, E. J., Tasker, N. R., & Wipf, P. (n.d.). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv.

Sources

Application Note & Protocol: A Robust Method for the N-Alkylation of Sterically Hindered 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated indoles are a cornerstone of many pharmacologically active molecules and natural products. The substituent on the indole nitrogen plays a pivotal role in modulating a compound's biological activity, metabolic stability, and pharmacokinetic profile.[1] Consequently, the development of reliable N-alkylation protocols is of paramount importance in medicinal chemistry and drug discovery.

This application note details a robust and optimized protocol for the N-alkylation of 2-tert-butyl-4-methyl-1H-indole, a substrate that presents a significant synthetic challenge. The presence of a bulky tert-butyl group at the C2 position introduces considerable steric hindrance around the indole nitrogen, which can impede the approach of alkylating agents and significantly reduce reaction rates.[2] Furthermore, the inherent nucleophilicity of the C3 position in the indole ring creates the potential for competitive C-alkylation, leading to undesired side products.[3][4]

The protocol described herein addresses these challenges by employing a classical deprotonation-alkylation strategy. This method ensures high yields and excellent regioselectivity for the desired N-alkylated product by carefully selecting the base, solvent, and reaction conditions to favor the formation of the thermodynamic N-alkylated product over the kinetically favored C3-alkylated isomer.[3]

Mechanistic Rationale and Strategy

The core of this protocol is a two-step sequence:

  • Deprotonation: The indole N-H proton is abstracted by a strong base to form a nucleophilic indolate anion.

  • Nucleophilic Substitution: The resulting anion attacks an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction.[5]

Causality Behind Experimental Choices:

  • Choice of Base: The acidity of the indole N-H is relatively low (pKa ≈ 17 in DMSO).[2] Therefore, a strong base is essential to ensure complete and irreversible deprotonation. Sodium hydride (NaH), a non-nucleophilic strong base, is ideal for this purpose.[2][6] Its use generates the sodium indolate salt and hydrogen gas, driving the equilibrium towards the deprotonated form. This high concentration of the indolate anion is crucial for favoring N-alkylation.[3] Weaker bases could result in an equilibrium mixture of the indole and its conjugate base, potentially leading to competing C3-alkylation pathways.[3]

  • Choice of Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are optimal for this reaction.[2][3] They effectively solvate the sodium cation of the indolate salt, leaving the anion exposed and highly nucleophilic. Furthermore, these solvents have high boiling points, allowing for heating if required for less reactive or sterically hindered alkylating agents. Anhydrous conditions are critical, as any protic impurities (like water) will quench the sodium hydride and the indolate anion.[2]

  • Regioselectivity (N- vs. C3-Alkylation): By ensuring complete deprotonation with a strong base like NaH, the negative charge is localized primarily on the nitrogen atom, making it the most nucleophilic site. This directs the alkylating agent to the N1 position, yielding the desired N-alkylated product.[3][5]

Overall Experimental Workflow

The following diagram outlines the complete workflow for the N-alkylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Dry flask under inert atmosphere (N2/Ar) add_indole Add 2-tert-butyl-4-methyl- 1H-indole (1.0 eq) prep_flask->add_indole add_solvent Add anhydrous DMF or THF add_indole->add_solvent cool Cool to 0 °C (ice bath) add_solvent->cool add_base Portion-wise addition of NaH (1.1-1.2 eq) cool->add_base stir_deprot Stir at 0 °C for 30-60 min (H2 evolution ceases) add_base->stir_deprot add_alkyl Dropwise addition of Alkyl Halide (1.0-1.2 eq) stir_deprot->add_alkyl react Warm to RT and stir for 2-24h (Monitor by TLC) add_alkyl->react quench Cool to 0 °C and quench with sat. NH4Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with H2O and Brine extract->wash dry Dry (Na2SO4/MgSO4), filter, and concentrate wash->dry purify Purify via column chromatography dry->purify product product purify->product Isolated Product

Caption: Workflow for N-alkylation of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (CAS: 57880-12-3)[7] (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.0-1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography eluent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure: [Adapted from general protocols[1][8][9]]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) in small portions to the stirred solution. Caution: Hydrogen gas will evolve; ensure adequate ventilation and perform this step slowly.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a homogeneous solution or a slurry of the sodium salt indicate the completion of deprotonation.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive alkyl halides or more hindered substrates, gentle heating (e.g., 40–60 °C) may be necessary.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-alkylated product.

Reaction Parameter Optimization

The following table summarizes key reaction parameters and their expected impact, providing a basis for optimization.

ParameterRecommended ConditionRationale & Optimization Notes
Base NaH (1.1-1.2 eq)Ensures complete deprotonation, maximizing N-alkylation.[2][3] Other strong bases like KH or KOtBu can be used, but NaH is cost-effective and highly efficient.
Solvent Anhydrous DMF or THFPolar aprotic solvents are crucial for solvating the indolate salt.[2] DMF is often preferred for its higher polarity and boiling point, which can be beneficial for sluggish reactions.
Temperature 0 °C to RT (up to 60 °C)Deprotonation and addition of alkyl halide are performed at 0 °C for better control. The reaction is then allowed to proceed at room temperature. Gentle heating may be required for sterically demanding substrates or less reactive alkyl halides.[2][3]
Alkylating Agent Alkyl Iodide > Bromide > ChlorideReactivity follows the trend of leaving group ability (I > Br > Cl).[2] For chlorides, adding a catalytic amount of NaI or KI can accelerate the reaction via the Finkelstein reaction.
Concentration 0.1 - 0.5 MHigher concentrations can increase reaction rates, but may also lead to solubility issues or exothermic events. Starting at a lower concentration is advisable for new substrates.

Brief Overview of Alternative Methodologies

While the described protocol is robust, other methods can be considered depending on the specific alkyl group to be introduced.

  • Phase-Transfer Catalysis (PTC): This method uses a biphasic system (e.g., toluene/water) with a phase-transfer catalyst (e.g., a quaternary ammonium salt) and a base like NaOH or KOH.[10] It offers milder conditions and avoids the use of pyrophoric bases like NaH, making it highly suitable for large-scale synthesis.[11][12]

  • Mitsunobu Reaction: This reaction is ideal for alkylating the indole nitrogen with primary or secondary alcohols.[13][14] It proceeds under neutral conditions using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), and is known for its clean inversion of stereochemistry at the alcohol carbon.[14][15][16]

  • Transition Metal Catalysis: Methods like the Buchwald-Hartwig amination can be used for N-arylation or N-vinylation of indoles, but are generally not required for simple N-alkylation.[17][18][19][20] Copper-catalyzed methods have also been developed for N-alkylation under various conditions.[21][22]

Conclusion

The N-alkylation of the sterically hindered this compound can be achieved with high yield and regioselectivity using a classical deprotonation-alkylation approach. The careful selection of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent is critical to overcoming the challenges of steric hindrance and ensuring selective functionalization at the N1 position. This protocol provides a reliable and adaptable foundation for researchers engaged in the synthesis of complex indole-based molecules for pharmaceutical and materials science applications.

References

  • N-alkylation of indole ring using Mitsunobu reaction. PlumX. Available at: [Link]

  • Majer, J., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. The Journal of Organic Chemistry, 84(15), 9397–9406. Available at: [Link]

  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate. Available at: [Link]

  • Tymtsunik, A. V., & Grygorenko, O. O. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]

  • Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73. Available at: [Link]

  • Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. Available at: [Link]

  • N-alkylation of indole derivatives. Google Patents.
  • Jee, D., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ACS Catalysis, 9(4), 3236-3241. Available at: [Link]

  • Goud, B., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2959–2972. Available at: [Link]

  • Markovič, M., & Addová, G. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3379. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Ali, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(21), 7247. Available at: [Link]

  • Hopkins, B. A., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(32), 12649–12655. Available at: [Link]

  • Wang, C., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(44), 27697-27700. Available at: [Link]

  • Robinson, R. S., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 294-298. Available at: [Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. Available at: [Link]

  • Process for n-alkylation of indoles. Google Patents.
  • Kelly, C. B., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 2694–2701. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Viciosa, M., & Nolan, S. P. (2013). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 42, 1-36. Available at: [Link]

  • Substitute sodium hydride for potassium hydride? Sciencemadness Discussion Board. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. Available at: [Link]

  • 1-BENZYL INDOLE. Organic Syntheses. Available at: [Link]

Sources

Scale-up synthesis of 2-tert-butyl-4-methyl-1H-indole for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of 2-tert-butyl-4-methyl-1H-indole for Preclinical Development

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] this compound is a key intermediate for the development of various therapeutic candidates. The successful progression from discovery to preclinical studies necessitates a synthetic route that is not only reliable and high-yielding but also amenable to scale-up. This document provides a comprehensive guide for the multi-gram synthesis of this compound, designed for researchers, chemists, and drug development professionals. We present a detailed protocol based on the classic Fischer indole synthesis, addressing common challenges such as regioselectivity and purification.[2] Furthermore, we discuss critical process parameters, in-process controls (IPCs), and safety considerations essential for successful and safe scale-up.

Introduction & Scientific Rationale

The demand for scalable routes to complex heterocyclic compounds is a constant in pharmaceutical development.[3] The target molecule, this compound, features a sterically hindered tert-butyl group at the C2 position, which can present synthetic challenges.

Several methods exist for indole synthesis, including the Madelung, Reissert, and Buchwald-Hartwig amination reactions.[4][5] However, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and powerful methods due to its operational simplicity, atom economy, and the use of readily available starting materials.[2]

The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from (3-methylphenyl)hydrazine and a suitable ketone, in this case, pinacolone (3,3-dimethyl-2-butanone).[2] The key transformation is a[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, followed by the elimination of ammonia to afford the aromatic indole core.[2]

Despite its utility, the Fischer synthesis can be hampered by issues such as low yields, the formation of regioisomeric byproducts (especially with unsymmetrical ketones), and the often harsh reaction conditions required.[7][8] This protocol has been optimized to mitigate these challenges by careful selection of the acid catalyst and purification strategy, ensuring high purity and yield on a scale suitable for preclinical supply.

Reaction Scheme:

Reaction scheme for the Fischer indole synthesis of this compound

Experimental Workflow Overview

The overall process is designed for clarity and scalability, moving from starting materials to the final, quality-controlled product.

G cluster_prep Preparation cluster_synthesis Synthesis & Isolation cluster_purification Purification & QC SM Starting Materials (3-methylphenyl)hydrazine HCl Pinacolone Reaction Step 1: Fischer Indolization - In-situ hydrazone formation - PPA-catalyzed cyclization - Temperature monitoring SM->Reaction Charge Reactor Reagents Reagents & Solvents Polyphosphoric Acid (PPA) Toluene, EtOAc, Hexanes Reagents->Reaction Workup Step 2: Quench & Work-up - Quench with ice/water - Basification with NaOH - Extraction with Toluene Reaction->Workup Reaction Complete (IPC) Isolation Step 3: Isolation - Solvent evaporation - Yields crude product Workup->Isolation Purify Step 4: Purification - Recrystallization from  Hexanes/EtOAc Isolation->Purify Crude Oil/Solid QC Step 5: Quality Control - HPLC (Purity) - NMR (Structure) - MS (Identity) Purify->QC Purified Crystalline Solid Final Final Product This compound (>98% Purity) QC->Final Release

Caption: Overall process workflow from starting materials to final product.

Detailed Synthesis Protocol (50g Scale)

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierQuantityNotes
(3-methylphenyl)hydrazine HCl≥98%Commercial55.0 g (0.347 mol)
Pinacolone≥98%Commercial41.7 g (0.416 mol)1.2 equivalents
Polyphosphoric Acid (PPA)115%Commercial500 g
TolueneAnhydrousCommercial1.0 LFor extraction
Ethyl Acetate (EtOAc)ACS GradeCommercialAs neededFor recrystallization
HexanesACS GradeCommercialAs neededFor recrystallization
Sodium Hydroxide (NaOH)PelletsCommercial~150 gFor basification
Deionized WaterIn-house3.0 L
Celite®Commercial50 gOptional, for filtration

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Nitrogen inlet

  • 2 L separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

3.2. Step-by-Step Procedure

Step 1: Fischer Indole Cyclization

  • To the 2 L flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add polyphosphoric acid (500 g).

  • Begin stirring and gently heat the PPA to 60-70 °C to reduce its viscosity.

  • In a separate beaker, suspend (3-methylphenyl)hydrazine hydrochloride (55.0 g) in pinacolone (41.7 g). Mix to form a slurry.

  • Slowly add the slurry to the warm PPA over 20-30 minutes. The addition may be slightly exothermic. Maintain the internal temperature below 80 °C.

  • After the addition is complete, slowly heat the reaction mixture to 110-115 °C.

  • Maintain the reaction at this temperature for 3-4 hours. Monitor the reaction progress by TLC or HPLC. (See Section 5 for IPC details).

Causality Note: Using PPA as both the solvent and catalyst provides a highly acidic medium necessary for the[6][6]-sigmatropic rearrangement.[2] Pre-heating the PPA is crucial for ensuring efficient mixing on scale. The slow addition of reactants controls the initial exotherm from hydrazone formation and protonation.

Step 2: Reaction Quench and Work-up

  • Once the reaction is deemed complete, turn off the heating and allow the mixture to cool to 80-90 °C.

  • In a separate large container (e.g., a 5 L beaker), prepare a mixture of crushed ice and water (approx. 2 L).

  • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the warm reaction mixture into the stirred ice/water. The PPA will hydrolyze, generating significant heat. Use a sturdy vessel and ensure good ventilation.

  • After the quench is complete, the mixture should be an acidic aqueous slurry. Allow it to cool to room temperature with stirring.

  • Slowly add 50% (w/w) aqueous NaOH solution to the slurry to adjust the pH to >10. This will neutralize the acid and precipitate the crude product. Monitor the temperature and cool with an ice bath if necessary, keeping it below 40 °C.

  • Transfer the basic mixture to a 2 L separatory funnel and extract with toluene (3 x 300 mL).

  • Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate.

Step 3: Isolation of Crude Product

  • Filter the dried toluene solution to remove the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude this compound as a dark, viscous oil or semi-solid.

Step 4: Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of hot ethyl acetate (~100-150 mL).

  • While the solution is still warm, slowly add hexanes until the solution becomes cloudy.

  • Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then to 0-5 °C in an ice bath for 2-4 hours.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold hexanes.

  • Dry the product under vacuum at 40 °C to a constant weight.

Causality Note: Recrystallization is a highly effective and scalable purification method for crystalline solids, superior to column chromatography for large quantities.[9] The EtOAc/Hexanes solvent system provides good solubility for the indole when hot but poor solubility when cold, allowing for efficient crystallization and rejection of impurities.

Scale-Up Considerations & Process Optimization

Scaling a synthesis from the bench to preclinical production requires careful attention to process parameters that may not be critical at a smaller scale.

ParameterLaboratory Scale (1-5 g)Preclinical Scale-up (50-500 g)Rationale for Change
Heating/Cooling Heating mantle, ice bathJacketed reactor with controlled heating/cooling fluidSurface-to-volume ratio decreases on scale-up, requiring more precise and efficient heat transfer to manage exotherms and maintain stable temperatures.
Mixing Magnetic stir barMechanical overhead stirrerViscous mixtures like PPA require the higher torque of an overhead stirrer to ensure homogeneity and prevent localized overheating.
Reagent Addition Manual addition via pipette/funnelAddition funnel or metered pumpEnsures controlled, consistent addition rates to manage reaction exotherms and maintain safety.
Work-up Separatory funnelJacketed reactor with bottom outlet valve for phase splitsMinimizes manual handling of large volumes of corrosive and organic liquids, improving safety and efficiency.
Purification Flash column chromatographyRecrystallization, solute crystallizationChromatography is not economically or practically viable for large quantities. Crystallization is a more robust and scalable purification technique.[9]
Drying Rotary evaporator, vacuum ovenVacuum oven, filter-dryer (Nutsche filter)Provides more efficient and uniform drying for larger batches of solid material.

In-Process & Quality Control

A self-validating protocol requires robust analytical checks to ensure the reaction is proceeding as expected and the final product meets specifications.

  • In-Process Control (IPC):

    • Method: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: Silica gel plate, 10:1 Hexanes:EtOAc eluent, visualize with UV light and/or a p-anisaldehyde stain. The product spot should be distinct from the starting hydrazine.

    • HPLC System: C18 column, mobile phase of Acetonitrile/Water gradient, monitor at 220 nm.

    • Acceptance Criterion: Starting material <2% remaining by HPLC area percent.

  • Final Product Quality Control (QC):

    • Appearance: Off-white to light tan crystalline solid.

    • Identity (¹H NMR): Spectrum should be consistent with the structure of this compound.

    • Identity (MS): Mass spectrum should show the correct molecular ion peak.

    • Purity (HPLC): ≥98.0% by area percent.

Safety & Hazard Management

All laboratory work should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.[10]

  • (3-methylphenyl)hydrazine HCl: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Polyphosphoric Acid (PPA): Highly corrosive. Reacts violently and exothermically with water. Handle with extreme care.

  • Sodium Hydroxide (NaOH): Corrosive. The neutralization step is highly exothermic and should be performed slowly with external cooling.

  • Organic Solvents: Toluene, EtOAc, and Hexanes are flammable. Keep away from ignition sources.

Waste Disposal: All chemical waste, including aqueous and organic layers from the work-up, should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.[10][11]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield / Incomplete Reaction Insufficient reaction time or temperature. Inactive catalyst (PPA absorbed moisture).Increase reaction time or temperature slightly (e.g., to 120 °C). Ensure fresh, high-quality PPA is used. Monitor reaction completion closely with IPCs.
Formation of Dark Tar Reaction temperature too high or prolonged heating.Adhere strictly to the recommended temperature profile. Do not exceed 120 °C. Consider a milder Lewis acid catalyst like ZnCl₂ as an alternative, though this may require solvent and temperature re-optimization.[7]
Difficulty in Crystallization Product is oily or impure. Incorrect solvent ratio.If crude is an oil, try triturating with cold hexanes to induce solidification. Adjust the EtOAc/Hexanes ratio for recrystallization. Ensure the crude product is fully dissolved before adding the anti-solvent (hexanes).
Product Purity Issues Inefficient purification. Trapped solvent or byproducts.Perform a second recrystallization. Ensure the filter cake is washed with cold solvent and dried thoroughly under vacuum.

References

  • Recent advances in the synthesis of indoles and their applic
  • A General and Scalable Synthesis of Polysubstituted Indoles. (n.d.). MDPI.
  • Automated and Accelerated Synthesis of Indole Deriv
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal.
  • A General and Scalable Synthesis of Polysubstituted Indoles. (2025).
  • Overcoming challenges in the synthesis of 4-fluoroindoles. (n.d.). Benchchem.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Bacteria: The Indole Test. (n.d.). Carolina Biological Supply.
  • Safeguarding Your Research: A Guide to Handling Indole-3-acetylglycine. (n.d.). Benchchem.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (2021).
  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society.
  • 2-(tert-Butyl)-4-methyl-1H-indole. (n.d.). BLDpharm.
  • Indole-3-acetic Acid. (n.d.). Organic Syntheses Procedure.
  • INDOLE (EHRLICH'S). (n.d.). Thermo Fisher Scientific.
  • Buchwald–Hartwig amin
  • SAFETY D
  • This compound. (n.d.). Fluorochem.
  • Process of preparing purified aqueous indole solution. (1992).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC.
  • Problems with Fischer indole synthesis. (2021). Reddit.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • General Fischer indole synthesis (pathway a) and its interrupted variation (pathway b). (n.d.).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. (2022). PMC - NIH.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026).
  • A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). (n.d.).
  • Preparation method of high-purity indole. (n.d.).
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.
  • 2-tert-Butyl-1H-indole. (n.d.). PubChem - NIH.
  • 2-tert-butyl-1h-indole. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for the Analytical Method Development of 2-tert-Butyl-4-hydroxyanisole. (n.d.). Benchchem.
  • Computational investigation of 2, 4-Di Tert Butyl Phenol as alpha amylase inhibitor isolated from Coccinia grandis (L.) Voigt using molecular docking, and ADMET parameters. (n.d.). PubMed.
  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline. (n.d.). MDPI.
  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). PMC - PubMed Central.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indoles, with a specific focus on navigating the challenges associated with the preparation of 2-tert-butyl-4-methyl-1H-indole. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Steric Hindrance

The synthesis of this compound, a molecule with significant steric bulk at the 2-position, often proceeds via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from 3-methylphenylhydrazine and pinacolone (3,3-dimethyl-2-butanone). While robust, the Fischer synthesis is sensitive to steric and electronic effects, which can lead to a variety of side reactions and purification challenges. This guide will help you anticipate and resolve these common issues.

Part 1: Troubleshooting Guide - Common Side Reactions & Issues

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction yield is extremely low, and I'm recovering a significant amount of 3-methylaniline. What is causing this?

Answer: This is a classic case of N-N bond cleavage, a major competing side reaction in the Fischer indole synthesis.[1][2][3]

Causality: The key step in the Fischer synthesis is a[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. However, this intermediate can also undergo heterolytic cleavage of the weak N-N bond. This cleavage is particularly favored when electron-donating groups are present on either the arylhydrazine or the carbonyl component, as they can stabilize the resulting carbocation or iminium ion.[3][5] In your synthesis, the tert-butyl group on the ketone is electron-donating, which can over-stabilize a key intermediate and promote N-N bond cleavage over the desired cyclization.[1][2] This pathway leads directly to the formation of 3-methylaniline and other byproducts.

Troubleshooting Steps:

  • Choice of Acid Catalyst: The strength and type of acid are critical.[1][4] While strong acids are needed to promote the rearrangement, excessively harsh conditions can favor cleavage. Start with a Lewis acid like ZnCl₂ or a milder Brønsted acid like polyphosphoric acid (PPA).[6][7] Avoid very strong acids like concentrated H₂SO₄ initially.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[8] High temperatures can provide the energy needed to overcome the barrier for N-N cleavage.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. If you observe the rapid formation of the 3-methylaniline byproduct spot without significant product formation, the conditions are likely too harsh.

Diagram: Desired Pathway vs. N-N Cleavage Side Reaction

fischer_side_reaction cluster_start Ene-hydrazine Intermediate cluster_desired Desired Pathway cluster_side Side Reaction Intermediate Protonated Ene-hydrazine Rearrangement Rearrangement Intermediate->Rearrangement Productive Pathway Cleavage Cleavage Intermediate->Cleavage Competing Pathway Product This compound Rearrangement->Product Cyclization & -NH3 Byproducts 3-Methylaniline + Iminium Ion Cleavage->Byproducts Decomposition

Caption: Competing pathways for the ene-hydrazine intermediate.

Q2: I've isolated a product, but my NMR analysis shows a mixture of two isomeric indoles. How can I control the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge when using unsymmetrical ketones like pinacolone in the Fischer indole synthesis.[2][8] You are likely forming both this compound and its isomer, 2,2,3-trimethyl-5-methyl-2,3-dihydro-1H-indole, which can rearrange. The key is controlling which side of the ketone forms the enamine intermediate.

Causality: The reaction proceeds through an enamine (or 'ene-hydrazine') intermediate. Pinacolone can form two different enamines. The ratio of these intermediates, and thus the final products, is highly dependent on reaction conditions, particularly the acid catalyst used.[2][8]

  • Kinetic Control: Milder acids or conditions tend to favor the formation of the more substituted, thermodynamically more stable enamine, which can lead to the undesired isomer.

  • Thermodynamic Control: Stronger acid catalysts and higher concentrations generally favor the formation of the less substituted enamine (from the methyl group of pinacolone), leading to the desired 2-tert-butyl indole.[9]

Troubleshooting & Optimization:

  • Acid Catalyst Selection: This is the most critical factor for controlling regioselectivity.[8] Using a strong acid system like Eaton's reagent (P₂O₅ in MeSO₃H) can provide excellent control, favoring the formation of the 3-unsubstituted (in this case, 2-tert-butyl) indole.[10]

  • Solvent and Dilution: In cases where harsh reagents like Eaton's reagent cause decomposition, diluting the reaction mixture with a solvent like sulfolane or dichloromethane can reduce degradation while maintaining regiocontrol.[10]

  • Purification: Separating these isomers can be difficult. Column chromatography with a low-polarity eluent system (e.g., hexanes/ethyl acetate) may be effective. If separation is poor, consider derivatization or preparative HPLC.

Table 1: Effect of Acid Catalyst on Regioselectivity

Acid CatalystConcentrationTypical Outcome for Unsymmetrical KetonesReference
Weaker Acids (e.g., Acetic Acid)VariesMixture of regioisomers, favors kinetic product[2]
Strong Brønsted Acids (e.g., H₂SO₄)HighFavors thermodynamic product (less substituted enamine)[8][9]
Lewis Acids (e.g., ZnCl₂)VariesCan give mixtures, optimization required[1][6]
Eaton's Reagent (P₂O₅/MeSO₃H)Neat or DilutedHigh regioselectivity for the less substituted enamine[10]
Q3: My reaction mixture turns dark brown or black, and after workup, I have a complex mixture of tar-like substances. What's happening?

Answer: This indicates product degradation, polymerization, or extensive side reactions. Indoles, especially under strong acidic and thermal conditions, can be unstable.[2]

Causality:

  • Oxidation: The indole ring is electron-rich and susceptible to oxidation, which can be accelerated by air and acid, leading to colored impurities.[2]

  • Polymerization: The acidic conditions can promote polymerization of the indole product or intermediates.

  • Aldol Condensation: The ketone starting material (pinacolone) can undergo acid-catalyzed self-condensation, creating high-molecular-weight byproducts.[1][2][8]

  • Friedel-Crafts Reactions: The acidic conditions may promote unwanted electrophilic attack on the aromatic rings of the starting material or product.[8]

Troubleshooting Steps:

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[2]

  • Temperature Control: Do not overheat the reaction. Use the minimum temperature required for conversion.

  • Slow Addition of Ketone: To minimize self-condensation, add the pinacolone slowly to the mixture of the arylhydrazine and acid.[8] This keeps the instantaneous concentration of the ketone low.

  • Purity of Starting Materials: Ensure your 3-methylphenylhydrazine and pinacolone are pure. Impurities can initiate unwanted side reactions.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: Is it necessary to pre-form and isolate the hydrazone before the cyclization step? A: Not always. In many cases, the arylhydrazine and ketone can be heated together in the presence of the acid catalyst in a "one-pot" procedure.[7] However, for difficult syntheses like this one, pre-forming the hydrazone can sometimes provide better control and cleaner results. You can form the hydrazone under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid), isolate it, and then subject the purified hydrazone to the stronger acid conditions required for cyclization.

Q2: My crude product is an oil that won't crystallize, and it streaks badly on a silica gel column. How should I purify it? A: This is a common issue. Indoles can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition on the column.[11]

  • Deactivate the Silica: Prepare a slurry of your silica gel in the eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites. Run the column using an eluent that also contains 0.5-1% triethylamine.[11]

  • Use Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds.[11]

  • Recrystallization: If you can get a solid, even an impure one, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is an excellent purification method.[11]

Q3: Can I use a different synthetic route to avoid these issues? A: Yes, while the Fischer synthesis is common, other methods exist. For highly substituted indoles, palladium-catalyzed methods, such as the Buchwald modification involving the cross-coupling of an aryl bromide with a hydrazone, can be effective and proceed under different conditions.[6] However, these methods require different starting materials and catalysts.

Part 3: Reference Experimental Protocol

This protocol is a suggested starting point and may require optimization.

Synthesis of this compound via Fischer Indole Synthesis

Diagram: Experimental Workflow

Caption: Workflow for the synthesis and purification of the target indole.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add polyphosphoric acid (PPA) (10 eq). Begin stirring and heat the PPA to 80-90 °C to ensure it is mobile.

  • Addition of Reactants: In a separate flask, dissolve 3-methylphenylhydrazine hydrochloride (1.0 eq) in a minimal amount of ethanol and neutralize with an aqueous solution of sodium bicarbonate. Extract the free hydrazine into diethyl ether, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base as an oil. Add the 3-methylphenylhydrazine to the hot PPA.

  • Ketone Addition: Add pinacolone (1.1 eq) dropwise to the reaction mixture over 20 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C and monitor by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Quench and Workup: Allow the reaction to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring. The product may precipitate as a solid or oil.

  • Extraction: Neutralize the aqueous slurry with a concentrated NaOH solution until basic (pH > 9). Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel that has been deactivated with triethylamine. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate). Combine the clean fractions and remove the solvent under reduced pressure to yield the final product.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
  • "common side reactions in indole-pyrrole synthesis" - Benchchem. (n.d.).
  • Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem. (n.d.).
  • Technical Support Center: Fischer Indole Synthesis of Substituted Indoles - Benchchem. (n.d.).
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5465–5476.
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (2011).
  • Indoles. (n.d.).
  • Fischer indole synthesis - Wikipedia. (n.d.).
  • Fischer Indole Synthesis - Alfa Chemistry. (n.d.).
  • US Patent for Process of preparing purified aqueous indole solution. (n.d.).
  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022).
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54095.
  • Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2020). Molecules, 25(15), 3383.
  • purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine - Benchchem. (n.d.).
  • Fischer Indole Synthesis - YouTube. (2021).
  • Reddit - r/Chempros - Problems with Fischer indole synthesis. (2021).
  • Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(10), 3001–3006.

Sources

Technical Support Center: Synthesis of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-tert-butyl-4-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The inherent steric hindrance from the tert-butyl group at the 2-position presents unique challenges that require careful optimization of reaction parameters.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, primarily via the Fischer indole synthesis, and provides actionable solutions based on established chemical principles.

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Fischer indole synthesis of this sterically hindered indole can often be traced back to several critical parameters. The reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from 3-methylphenylhydrazine and pinacolone (3,3-dimethyl-2-butanone). Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of both the 3-methylphenylhydrazine and pinacolone is paramount. Impurities in the hydrazine can lead to undesired side reactions, while contaminants in the ketone can inhibit the formation of the necessary hydrazone intermediate. It is highly recommended to use freshly distilled or purified reagents.

  • Acid Catalyst Selection and Concentration: The choice and amount of acid catalyst are crucial for driving the reaction to completion.[1][2] For sterically demanding substrates like the pinacolone-derived hydrazone, a stronger acid catalyst may be required to facilitate the key[2][2]-sigmatropic rearrangement.[1]

    • Brønsted Acids: Polyphosphoric acid (PPA) is often effective for challenging cyclizations. Other options include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][3]

    • Lewis Acids: Zinc chloride (ZnCl₂) is a classic catalyst for this reaction.[3] Boron trifluoride etherate (BF₃·OEt₂) can also be effective.

    • Optimization: It is advisable to screen a small panel of acid catalysts and their concentrations to identify the optimal conditions for your specific setup.

  • Reaction Temperature and Time: Elevated temperatures are generally required for the Fischer indole synthesis. However, excessive heat or prolonged reaction times can lead to decomposition of the starting materials or the product, resulting in tar formation and reduced yields. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Solvent Choice: The solvent can significantly impact the reaction rate and yield. High-boiling point solvents are often preferred to achieve the necessary reaction temperatures.

    • Acetic Acid: Can serve as both a solvent and a catalyst.[4]

    • Toluene or Xylene: These non-polar solvents are often used with catalysts like PPA.

    • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be effective and simplify workup.[2]

Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is a common challenge in Fischer indole synthesis, particularly with sterically hindered substrates.[3] Key side reactions to consider include:

  • Incomplete Cyclization: The hydrazone intermediate may not fully convert to the desired indole. This can be addressed by increasing the reaction temperature or using a stronger acid catalyst.

  • Rearrangement and Isomerization: While less common for this specific product due to the substitution pattern, alternative cyclization pathways can sometimes occur.

  • Degradation: At high temperatures and strong acid concentrations, the starting materials or the indole product can degrade, leading to complex mixtures.

To minimize side reactions:

  • Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to drive the reaction to completion. Excess acid can promote side reactions and degradation.

  • Precise Temperature Control: Maintain a consistent and optimized reaction temperature.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • One-Pot Procedure: To minimize handling losses and potential degradation of the intermediate hydrazone, consider a one-pot synthesis where the hydrazone is formed in situ and cyclized without isolation.

Q3: I am struggling with the purification of the final product, this compound. What are the recommended purification strategies?

A3: The purification of indoles can be challenging due to their moderate polarity and potential for decomposition on silica gel.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Use standard silica gel for most applications. If your product is sensitive to acid, consider using deactivated silica (e.g., by treating with a small amount of triethylamine in the eluent).

    • Eluent System: A gradient elution with a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

  • Crystallization: If the crude product is a solid and of reasonable purity, crystallization can be an effective purification method. Experiment with different solvent systems (e.g., hexane, ethanol/water) to find suitable conditions.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option, although care must be taken to avoid thermal decomposition.

Frequently Asked Questions (FAQs)

Q: What is the expected starting material for the synthesis of this compound via the Fischer indole synthesis?

A: The standard starting materials are 3-methylphenylhydrazine (or its hydrochloride salt) and pinacolone (also known as 3,3-dimethyl-2-butanone or tert-butyl methyl ketone).

Q: Can I use microwave irradiation to improve the reaction yield and reduce the reaction time?

A: Yes, microwave-assisted synthesis has been shown to be effective for the Fischer indole synthesis, often leading to significantly reduced reaction times and improved yields.[5] It is a valuable technique to explore for optimizing the synthesis of this compound.

Q: Are there any alternative synthetic routes to this compound?

A: While the Fischer indole synthesis is the most direct and common method, other indole synthesis strategies exist, such as the Buchwald-Hartwig amination followed by a cyclization, or palladium-catalyzed cross-coupling reactions.[1] However, for this specific substitution pattern, the Fischer indole synthesis is likely the most practical approach.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Starting PointRationale
Hydrazine 3-methylphenylhydrazine HClThe hydrochloride salt is often more stable and easier to handle.
Ketone PinacoloneProvides the tert-butyl group at the 2-position.
Catalyst Polyphosphoric Acid (PPA)Effective for sterically hindered substrates.
Solvent Toluene or neatToluene allows for higher reaction temperatures; neat conditions can simplify workup.
Temperature 100-140 °CA higher temperature is often necessary to overcome the activation energy for the[2][2]-sigmatropic rearrangement.
Atmosphere Inert (Nitrogen or Argon)Minimizes potential oxidative side reactions.
Representative Experimental Protocol (Starting Point for Optimization)
  • Hydrazone Formation (One-Pot): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylphenylhydrazine hydrochloride (1.0 eq) and pinacolone (1.1 eq).

  • Cyclization: To the mixture, cautiously add polyphosphoric acid (PPA) (10 eq by weight relative to the hydrazine).

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a strong base (e.g., 10 M NaOH) to a pH of ~8-9. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Mechanism and Workflow

Fischer_Indole_Synthesis Start 3-Methylphenylhydrazine + Pinacolone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Enamine Ene-hydrazine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst (H⁺) Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Acid Catalyst (H⁺) Product This compound Elimination->Product

Caption: Mechanism of the Fischer Indole Synthesis.

Workflow Reactants Combine 3-methylphenylhydrazine HCl and Pinacolone Catalyst Add Acid Catalyst (e.g., PPA) Reactants->Catalyst Heat Heat to 100-140 °C Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Quench, Neutralize, Extract Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: Experimental Workflow for Synthesis.

References

Sources

Troubleshooting guide for the purification of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-tert-butyl-4-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound.

I. Overview of Purification Challenges

The successful synthesis of this compound is often followed by the critical step of purification. The inherent chemical properties of the indole ring, coupled with the presence of bulky and alkyl substituents, can present unique challenges during this process. Common issues include the presence of unreacted starting materials, formation of isomeric byproducts, and degradation of the target compound under certain purification conditions. This guide will address these challenges in a practical, question-and-answer format to assist you in achieving high purity of your target compound.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Q1: My crude product is an oil and difficult to handle. How can I solidify it for easier purification?

A1: Oiling out is a common issue, especially if residual solvents or low-melting impurities are present. Here are a few strategies to induce crystallization:

  • Solvent Trituration: Add a small amount of a non-polar solvent in which your product is sparingly soluble, such as hexanes or pentane. Stir or sonicate the mixture. This can help to wash away more soluble impurities and encourage your product to crystallize.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.

  • Cold Shock: Cooling the oil in an ice bath or freezer can sometimes promote solidification. Be mindful of potential moisture condensation.

  • Solvent Evaporation: Slowly evaporating the residual solvent from the oil under a stream of inert gas (like nitrogen or argon) can sometimes lead to crystallization.

Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A2: The impurities will largely depend on the synthetic route employed. For a common route like the Fischer indole synthesis, which involves reacting an arylhydrazine with a ketone[1], you might encounter:

  • Unreacted Starting Materials: The arylhydrazine and the ketone used in the synthesis.

  • Isomeric Byproducts: Depending on the substitution pattern of your starting materials, unwanted isomers can form.

  • Side-Reaction Products: The Fischer indole synthesis can be sensitive to reaction conditions, and side reactions may occur, leading to various byproducts[1].

  • Degradation Products: Indoles can be sensitive to strong acids and light, which might be present during the reaction or workup, leading to decomposition.

To identify these, running co-spots on your TLC plate with the starting materials is a good first step.

Q3: My column chromatography separation is poor, and the product is co-eluting with impurities.

A3: Achieving good separation on a silica gel column requires careful optimization of the mobile phase.

  • TLC Optimization is Key: Before running a column, it is crucial to find a solvent system that gives a good separation on a TLC plate. The ideal retention factor (Rf) for your target compound should be around 0.2-0.3 to ensure good separation on the column[2].

  • Solvent System Selection: For indole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate[2]. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Consider Alternative Stationary Phases: If your compound is unstable on the slightly acidic silica gel, you might consider using neutral or basic alumina, or Florisil as the stationary phase[2][3].

  • Dry Loading vs. Wet Loading: If your crude product has low solubility in the initial mobile phase, consider "dry loading." This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the top of your column.

Q4: My purified product is colored, but I expect a white solid. What could be the cause?

A4: Color in the final product often indicates the presence of trace impurities, which could be highly colored byproducts or oxidation products.

  • Trace Impurities: Even a small amount of a colored impurity can impart color to your bulk material. Re-purification by column chromatography or recrystallization may be necessary.

  • Oxidation: Indoles can be susceptible to air oxidation, which can lead to the formation of colored products. It is advisable to handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

  • Residual Catalyst: If a metal catalyst was used in the synthesis, trace amounts might remain and cause coloration.

Q5: I'm attempting recrystallization, but my product either doesn't dissolve or crashes out too quickly.

A5: Successful recrystallization depends on finding the right solvent or solvent pair.

  • Single Solvent Recrystallization: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You may need to screen several solvents of varying polarities.

  • Solvent Pair Recrystallization: If a single suitable solvent cannot be found, a solvent pair can be effective. This involves dissolving your compound in a "good" solvent (in which it is very soluble) at an elevated temperature and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly. Common solvent pairs for indole derivatives include ethanol/water or ethyl acetate/hexane.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and physical state of pure this compound?

A1: Pure this compound is expected to be a solid at room temperature.[4] Its exact melting point and appearance (e.g., white crystalline solid) should be confirmed by analytical data.

Q2: What are the recommended storage conditions for this compound?

A2: To prevent degradation, it is recommended to store the compound in a cool, dark place, sealed in a dry environment. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is advisable to minimize oxidation.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity and detecting trace impurities.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be a viable option, especially for compounds that are difficult to purify using normal-phase (silica gel) chromatography.[3] In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[5]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The material safety data sheet (MSDS) for the compound should be consulted for specific handling and safety information.

IV. Experimental Protocols & Data

General Column Chromatography Protocol

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Pour the silica gel slurry into a chromatography column, ensuring there are no air bubbles. Allow the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Summary Table
ParameterRecommended Value/TechniqueRationale
Primary Purification Method Flash Column ChromatographyEffective for separating compounds with different polarities.[6]
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for indole purification.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientAllows for fine-tuning of polarity to achieve optimal separation.[2]
Alternative Purification RecrystallizationCan provide highly pure crystalline material if a suitable solvent is found.
Purity Analysis ¹H NMR, ¹³C NMR, HPLC, MSProvides comprehensive structural and purity information.
Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude Crude Product (Oil or Solid) Column Column Chromatography (Silica Gel) Crude->Column Primary Method Recrystal Recrystallization Crude->Recrystal Alternative/Final Step TLC TLC Analysis Column->TLC Fraction Monitoring Pure Pure Product Recrystal->Pure TLC->Pure Combine Pure Fractions NMR_MS NMR & MS Analysis HPLC HPLC Analysis Pure->NMR_MS Structure & Purity Pure->HPLC Purity Confirmation

Caption: A general workflow for the purification and analysis of this compound.

V. References

  • PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]

  • SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • YouTube. column chromatography & purification of organic compounds. [Link]

  • SpringerLink. A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). [Link]

  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. [Link]

  • National Center for Biotechnology Information. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]

  • National Center for Biotechnology Information. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Frontiers in Molecular Biosciences. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. [Link]

  • PubChem. 2-tert-Butyl-1H-indole. [Link]

  • IUCr Journals. tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. [Link]

  • Organic Syntheses. 1H-Indole, 3-ethyl-. [Link]

  • U.S. Food and Drug Administration. Q3C(R8) Impurities: Guidance for Residual Solvents. [Link]

  • Google Patents. Processes for production of indole compounds.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-tert-butyl-4-methyl-1H-indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the functionalization of 2-tert-butyl-4-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this sterically hindered and electronically distinct indole scaffold. Here, we move beyond standard protocols to address the specific challenges and nuances you may encounter in your experiments. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity and handling of this compound.

Q1: What are the most reactive positions on the this compound ring and why?

The reactivity of the indole core is governed by the high electron density of the pyrrole ring, making it susceptible to electrophilic attack. In general, the C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution.[1] However, the this compound scaffold presents a unique case:

  • C3 Position: Remains the most electronically activated position for electrophilic attack due to the electron-donating nature of the indole nitrogen.

  • C2 Position: Is effectively blocked by the bulky tert-butyl group, which sterically shields this position from the approach of most reagents.

  • Benzene Ring (C4-C7): Functionalization here is more challenging due to the lower intrinsic reactivity compared to the pyrrole core.[2] The 4-methyl group is a weak electron-donating group, which slightly activates the benzene ring towards electrophilic substitution, primarily at the C5 and C7 positions.

Q2: How does the C2-tert-butyl group influence regioselectivity in electrophilic substitution?

The C2-tert-butyl group is the primary director of regioselectivity for this scaffold. Its significant steric bulk prevents reactions at the C2 position and can influence the trajectory of incoming electrophiles targeting the C3 position. While C3 remains the most common site for electrophilic substitution, extremely bulky electrophiles might face reduced reaction rates. This steric hindrance makes C-H activation or metalation strategies, which can be directed by other functional groups, crucial for accessing other positions on the ring.

Q3: Is N-protection necessary for this indole derivative? What are the recommended protecting groups?

Yes, N-protection is often crucial for two main reasons:

  • Preventing Side Reactions: The N-H proton is acidic and can be deprotonated by strong bases (like organolithiums) or react with certain electrophiles.

  • Directing Lithiation: An appropriate N-protecting group can act as a directing group for metalation, enabling selective functionalization at otherwise inaccessible positions like C7.[3][4]

The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Table 1: Comparison of Common N-Protecting Groups for Indoles

Protecting GroupInstallation Reagents & ConditionsRemoval ConditionsStability & Notes
Boc (tert-butoxycarbonyl)Boc₂O, DMAP, THF, rtTFA, CH₂Cl₂; or heatAcid-labile. Reduces electron density of the indole ring.[5][6]
Ts (Tosyl)TsCl, NaH, DMF, 0 °C to rtStrong base (e.g., NaOH, reflux); Mg/MeOHBase-labile. Strongly electron-withdrawing.[7]
SEM (2-(trimethylsilyl)ethoxymethyl)SEMCl, NaH, DMF, 0 °CTBAF, THF; or strong acidCleaved by fluoride ions or acid. Stable to bases and organometallics.[8]
Pivaloyl Pivaloyl chloride, PyridineStrong base (e.g., LDA, NaOH)Can protect both N1 and C2 positions due to sterics, directing functionalization to the benzene ring.[3][7]

Q4: What are the common strategies for functionalizing the benzene ring (C4-C7) of this indole?

Functionalizing the benzene portion is a significant challenge due to the higher reactivity of the C3 position.[2] Success relies on strategies that override this intrinsic reactivity:

  • Directed C-H Activation: This is the most powerful strategy. By installing a directing group (DG) on the indole nitrogen (e.g., P(O)tBu₂, Pyrimidinyl), a transition metal catalyst (commonly Palladium or Ruthenium) can be directed to activate a specific C-H bond on the benzene ring, typically at the C7 position, via the formation of a stable cyclometalated intermediate.[3][4][9][10][11]

  • Directed ortho-Metalation (DoM): Using a strong base like tert-butyllithium in the presence of a directing group on the nitrogen can lead to deprotonation at the C7 position. The resulting organolithium species can then be quenched with an electrophile.[12][13]

  • Halogen-Dance Reaction followed by Cross-Coupling: If a halogen is present on the benzene ring, treatment with a strong base can sometimes induce migration to a thermodynamically more stable position, which can then be used in cross-coupling reactions.

Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Issue 1: Low or No Yield in C3-Electrophilic Substitution (e.g., Bromination with NBS)
  • Question: I am attempting to brominate the C3 position of my N-protected this compound using NBS in THF, but I am getting very low conversion even after prolonged reaction times. What could be the cause?

  • Probable Causes & Solutions:

    • Insufficiently Activated Electrophile: While NBS is standard, some sterically hindered or electron-poor indoles require a more reactive electrophile or activation.

      • Solution: Switch to a different solvent. Acetonitrile or DMF can sometimes accelerate the reaction compared to THF. For challenging cases, consider using bromine (Br₂) in a non-polar solvent like CH₂Cl₂ with careful temperature control (-78 °C to 0 °C) to avoid over-bromination.

    • Decomposition: Indoles can be sensitive to strongly acidic conditions that can be generated as byproducts (e.g., HBr).

      • Solution: Add a non-nucleophilic base like pyridine or 2,6-di-tert-butylpyridine (DTBP) to the reaction mixture to scavenge any acid formed.[14]

    • Poor Reagent Quality: N-Bromosuccinimide (NBS) can degrade over time.

      • Solution: Recrystallize the NBS from water before use to ensure high purity and reactivity.

Issue 2: Failure to Achieve C7-Lithiation
  • Question: I am using an N-protected indole with tert-butyllithium (t-BuLi) to target the C7 position, but my deuterium quench experiment shows no incorporation, or I recover only starting material after adding my electrophile. Why is the lithiation failing?

  • Probable Causes & Solutions:

    • Incorrect Base: While t-BuLi is strong, its effectiveness can be influenced by aggregation and solvent.[15]

      • Solution: Add a coordinating agent like TMEDA (tetramethylethylenediamine) or HMPA. These additives break up t-BuLi aggregates, increasing its basicity and kinetic reactivity.[15] Be aware of the toxicity of HMPA.

    • Wrong N-Protecting Group: The directing ability of the N-substituent is critical. A simple N-methyl or N-benzyl group is a poor directing group for lithiation.

      • Solution: Ensure you are using a validated directing group such as carbamates, SEM, or sulfonyl groups which are known to coordinate with lithium and direct deprotonation to the C7 position.[12][13]

    • Protic Impurities: Organolithium reagents are extremely sensitive to moisture or other protic sources.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use freshly distilled, anhydrous solvents. Titrate the t-BuLi solution before use to confirm its concentration.[16]

    • Temperature: The lithiated intermediate may not be stable at higher temperatures.

      • Solution: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the lithiation and electrophilic quench steps.

Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling at C3)
  • Question: I have successfully prepared the 3-bromo-2-tert-butyl-4-methyl-1H-indole derivative. However, my Suzuki coupling with an arylboronic acid is giving low yields (<20%), and I observe significant starting material and some debrominated indole. What is going wrong?

  • Probable Causes & Solutions:

    • Catalyst Deactivation/Poor Oxidative Addition: The C3-Br bond on an electron-rich indole can sometimes be challenging for oxidative addition.

      • Solution: Screen different palladium sources and ligands. For electron-rich systems, electron-rich and bulky phosphine ligands like SPhos or XPhos often perform well. Increase the catalyst loading from 1-2 mol% to 5 mol%.[17][18]

    • Ineffective Base/Solvent System: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.

      • Solution: A common starting point is K₂CO₃ or Cs₂CO₃ in a solvent mixture like Dioxane/H₂O or Toluene/H₂O. If this fails, try anhydrous conditions with a base like K₃PO₄ in THF or Toluene. The optimal base often depends on the specific boronic acid used.

    • Boronic Acid Decomposition (Homocoupling): Boronic acids can undergo homocoupling (Glaser coupling) or protodeborylation, especially at high temperatures in the presence of oxygen.

      • Solution: Degas the reaction mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) before adding the palladium catalyst. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use fresh, high-quality boronic acid.

Issue 4: Difficulty in Product Purification
  • Question: My reaction appears to work based on TLC and LC-MS, but I am struggling to isolate a pure product. It seems to be sticking to the silica gel column.

  • Probable Causes & Solutions:

    • Coordination to Silica: The indole N-H (if deprotected) or other nitrogen-containing functionalities can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and poor recovery.

      • Solution 1: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (~1%) or ammonia (in the form of NH₄OH in the eluent).

      • Solution 2: Use an alternative stationary phase like alumina (basic or neutral) or reversed-phase chromatography (C18) if the compound is sufficiently non-polar.[19][20]

    • Product Instability: Some functionalized indoles can be unstable, especially to air or light.

      • Solution: Perform purification quickly and, if necessary, use solvents degassed with argon. Store the purified product under an inert atmosphere at low temperature.

Key Experimental Protocols & Workflows

The following diagrams and protocols provide a starting point for key transformations.

Decision-Making Workflow for Functionalization

This workflow helps in selecting the appropriate synthetic strategy based on the desired position of functionalization.

G start Target Functionalization Site? pos_N1 N1 (Amine) start->pos_N1 N-H pos_C3 C3 (Pyrrole) start->pos_C3 C-H pos_C7 C7 (Benzene) start->pos_C7 C-H pos_C4_C6 C4, C5, or C6 (Benzene) start->pos_C4_C6 C-H react_N_alkylation N-Alkylation / Arylation (e.g., NaH, RX) pos_N1->react_N_alkylation react_electrophilic Electrophilic Aromatic Substitution (e.g., NBS, Ac₂O) pos_C3->react_electrophilic react_lithiation Directed ortho-Metalation (DoM) (e.g., N-DG, t-BuLi, E⁺) pos_C7->react_lithiation react_cha Directed C-H Activation (e.g., N-DG, Pd(II), Partner) pos_C7->react_cha react_advanced Multi-step sequence required (e.g., Halogenation -> Coupling) pos_C4_C6->react_advanced

Caption: Decision tree for selecting a functionalization strategy.

Troubleshooting a Failed Cross-Coupling Reaction

This diagram outlines a logical progression for diagnosing and solving issues with transition metal-catalyzed reactions.

G start Low Yield in Cross-Coupling Reaction check_reagents 1. Verify Reagent Quality - SM purity - Fresh Boronic Acid - Titrate Organometallic start->check_reagents check_conditions 2. Confirm Inert Conditions - Rigorous degassing? - Anhydrous solvents? - Positive Ar/N₂ pressure? check_reagents->check_conditions Reagents OK screen_catalyst 3. Screen Catalyst System - Vary Pd Precatalyst - Screen Ligands (Bulky/Electron-Rich) - Increase Catalyst Loading (2-10 mol%) check_conditions->screen_catalyst Conditions OK screen_base 4. Screen Base & Solvent - Aqueous vs. Anhydrous - Carbonates vs. Phosphates - Vary Temperature screen_catalyst->screen_base No Improvement success Optimized Yield screen_catalyst->success Improvement screen_base->success Improvement

Caption: Systematic workflow for troubleshooting cross-coupling reactions.

Protocol 1: N-Protection with SEM-Cl

This protocol is for protecting the indole nitrogen, which is often a prerequisite for subsequent lithiation or cross-coupling reactions.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the N-SEM protected indole.

Protocol 2: Directed C7-Lithiation and Silylation

This protocol demonstrates the functionalization of the C7 position, a challenging transformation enabled by a directing group.[12][13]

  • Preparation: To a flame-dried Schlenk flask under argon, add N-SEM-2-tert-butyl-4-methyl-1H-indole (1.0 eq) and anhydrous THF.

  • Lithiating Agent: In a separate flask, add TMEDA (2.5 eq) to the THF solution. Cool the entire setup to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add tert-butyllithium (t-BuLi, 2.2 eq, freshly titrated) dropwise to the indole solution at -78 °C. The solution will typically turn a deep color. Stir at this temperature for 2 hours.

  • Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 3.0 eq) dropwise at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify by flash chromatography to yield the C7-silylated product.

References

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (n.d.). MDPI. [Link]

  • Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. (2022). Organic Letters. [Link]

  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (n.d.). National Institutes of Health (NIH). [Link]

  • Palladium-catalyzed synthesis of indoles via ammonia cross-coupling– alkyne cyclization. (2011). Chemical Communications (RSC Publishing). [Link]

  • Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. (2006). Synfacts. [Link]

  • A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate. [Link]

  • Process of preparing purified aqueous indole solution. (n.d.).
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). [No Source Found]
  • What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate. [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). [No Source Found]
  • Why Do Some Fischer Indolizations Fail?. (2011). Journal of the American Chemical Society. [Link]

  • Protecting Groups List. (n.d.). SynArchive. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. (n.d.). National Institutes of Health (NIH). [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). National Institutes of Health (NIH). [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. [Link]

  • Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. (n.d.). ChemRxiv. [Link]

  • Directed (ortho)
  • Convenient Synthesis of Pyrrole‐ and Indolecarboxylic Acid tert‐Butylesters. (2010). Taylor & Francis Online. [Link]

  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. (n.d.). MDPI. [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2017). Chemistry Stack Exchange. [Link]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (n.d.). PubMed Central. [Link]

  • Selective lithiation of 2,3-dibromo-1-methylindole. A synthesis of 2,3-disubstituted indoles. (2002). Tetrahedron Letters. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications. [Link]

  • Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. (2021). Organic Letters - ACS Publications. [Link]

  • Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applic
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar. [Link]

  • Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). PubMed. [Link]

  • Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. (n.d.). MDPI. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (n.d.). ResearchGate. [Link]

  • C H Activation of Indoles. (n.d.). ResearchGate. [Link]

  • 3-Substituted indole: A review. (2019). International Journal of Chemical Studies. [Link]

  • 1.31: Electrophilic Substitution. (2022). Chemistry LibreTexts. [Link]

Sources

Identifying and removing byproducts in 2-tert-butyl-4-methyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-tert-butyl-4-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important indole scaffold in their work. The synthesis, while robust, can present challenges related to byproduct formation and purification. This guide provides in-depth, experience-driven answers to common issues encountered during this synthetic process, focusing on the widely used Fischer indole synthesis methodology.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis and initial workup. The answers are framed to not only solve the immediate issue but also to explain the underlying chemical principles.

Q1: My reaction has low yield and the TLC shows multiple spots, including some close to my product's expected Rf. What are the likely byproducts?

This is a very common scenario. The complexity of your crude mixture arises from several potential side reactions inherent to the Fischer indole synthesis, which typically involves the acid-catalyzed reaction of 4-methylphenylhydrazine with pinacolone (3,3-dimethyl-2-butanone).[1][2]

Likely Byproducts and Their Origins:

  • Unreacted Starting Materials: The most straightforward impurities are residual 4-methylphenylhydrazine and pinacolone. Their presence indicates an incomplete reaction, which could be due to insufficient heating, inadequate reaction time, or a suboptimal acid catalyst concentration.[3]

  • Indolenine Isomers: The final step of the Fischer synthesis is the aromatization to the stable indole ring. If this step is incomplete, a non-aromatic indolenine isomer may be present. This is more common with certain substitution patterns but can occur if the reaction is quenched prematurely.[4][5]

  • Side-Products from N-N Bond Cleavage: A significant competing pathway under strong acidic conditions is the heterolytic cleavage of the N-N bond in the hydrazone intermediate.[6] This acidic breakdown can generate 4-methylaniline as a significant byproduct, which can be challenging to separate from the desired indole.

  • Polymeric/Tarry Materials: The harsh acidic conditions and elevated temperatures required for the cyclization can cause degradation of the starting materials, the hydrazone intermediate, or even the indole product itself.[4][5] This often results in the formation of dark, high-molecular-weight tars that can complicate purification.

Q2: How can I definitively identify the components in my crude product mixture?

Accurate identification is the cornerstone of effective troubleshooting and purification. A multi-technique approach is recommended for a comprehensive analysis.

Recommended Analytical Workflow:

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. It provides a qualitative snapshot of the mixture's complexity.

    • Pro-Tip: Always co-spot your crude mixture with authentic samples of your starting materials (4-methylphenylhydrazine and pinacolone). This allows for unambiguous identification of these residuals. Use a solvent system like 10-20% Ethyl Acetate in Hexane for good separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): NMR is the most powerful technique for structural elucidation of the product and its impurities.

    • Expected Product Signals: this compound has a distinct NMR signature. Look for a sharp singlet around 1.4 ppm (9H) for the tert-butyl group, a singlet around 2.4 ppm (3H) for the aryl methyl group, a broad singlet for the N-H proton (typically > 7.5 ppm), and characteristic signals in the aromatic region.[7][8]

    • Identifying Impurities: Unreacted pinacolone will show a sharp singlet for its tert-butyl group (around 1.2 ppm) and another for its methyl group (around 2.1 ppm). 4-methylaniline will have its own distinct set of aromatic signals. Polymeric tars typically appear as broad, unresolved humps in the baseline of the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Coupling Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is invaluable for confirming the molecular weights of the components. The expected product will have a molecular ion corresponding to its molecular weight (187.27 g/mol ). This technique is excellent for confirming the presence of byproducts like 4-methylaniline (M.W. 107.15 g/mol ).

Table 1: Key ¹H NMR Signals for Identification

CompoundKey Proton Signal(s)Approximate Chemical Shift (ppm, CDCl₃)
This compound (Product) tert-butyl (9H, singlet)~1.4
Aryl-CH₃ (3H, singlet)~2.4
N-H (1H, broad singlet)> 7.5
4-methylphenylhydrazine (Starting Material)Aryl-CH₃ (3H, singlet)~2.3
Pinacolone (Starting Material)tert-butyl (9H, singlet)~1.2
4-methylaniline (Byproduct)Aryl-CH₃ (3H, singlet)~2.3
Q3: What are the critical experimental parameters I should adjust to minimize these byproducts?

Optimizing your reaction conditions is key to maximizing yield and simplifying purification. The Fischer indole synthesis is particularly sensitive to three main factors.

Key Parameters for Optimization:

  • Acid Catalyst Selection and Concentration: This is arguably the most critical parameter.[9]

    • Causality: The acid protonates the hydrazone, facilitating the key[10][10]-sigmatropic rearrangement.[1][2] However, excessive acidity or the wrong choice of acid can promote the N-N bond cleavage and polymerization side reactions.[6]

    • Recommendations: Polyphosphoric acid (PPA) is often a highly effective catalyst for this synthesis, providing a viscous medium and strong dehydrating conditions. Alternatively, Brønsted acids like sulfuric acid or Lewis acids like zinc chloride (ZnCl₂) can be used.[1][4] You may need to screen a few catalysts and concentrations to find the optimal conditions for your specific setup.

  • Reaction Temperature and Time:

    • Causality: The cyclization and aromatization steps require significant thermal energy. However, prolonged exposure to high temperatures will inevitably lead to decomposition.[5]

    • Recommendations: Monitor the reaction progress closely using TLC (e.g., every 30-60 minutes). The goal is to heat the reaction just long enough to consume the starting material, without allowing significant buildup of dark, polar decomposition products. Microwave-assisted synthesis can sometimes provide rapid, uniform heating that shortens reaction times and improves yields.[3]

  • Solvent Choice:

    • Causality: The solvent must be stable to the harsh acidic and thermal conditions. Its polarity can also influence reaction intermediates.

    • Recommendations: Often, the acid catalyst itself can serve as the solvent (e.g., PPA). In other cases, high-boiling point inert solvents like toluene or xylene are used. Some modern protocols have explored the use of ionic liquids, which can act as both the solvent and catalyst, sometimes leading to cleaner reactions.

II. Purification Strategies: From Crude Mixture to Pure Compound

Q4: My crude product is a dark, oily solid. What is the most reliable method for purification?

A combination of techniques is often necessary, but column chromatography is the gold standard for purifying indole products from complex mixtures.

Recommended Purification Workflow:

  • Aqueous Workup (Post-Reaction): First, carefully quench the acidic reaction mixture by pouring it over ice and neutralizing it with a base (e.g., NaOH or NaHCO₃ solution). Extract the product into an organic solvent like ethyl acetate or dichloromethane. This removes the acid catalyst and any water-soluble impurities.

  • Silica Gel Column Chromatography: This is the most effective method for separating the target indole from unreacted starting materials and most byproducts.[4][5]

    • Principle: The separation is based on the differential adsorption of the components to the polar silica gel stationary phase. The non-polar desired product will elute faster than more polar impurities.

    • See Detailed Protocol Below.

  • Crystallization (Optional Final Polish): If the product obtained after chromatography is a solid but still has minor impurities or a slight coloration, crystallization can be an excellent final purification step.

    • Solvent Selection: Hexane or heptane are good starting points for crystallizing this relatively non-polar indole. You may need to use a co-solvent system like ethanol/water if it is slow to crystallize.

Detailed Protocol: Purification by Column Chromatography

This protocol provides a reliable, step-by-step method for purifying this compound.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc)

  • Glass column, collection tubes, TLC tank

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexane. The amount of silica should be approximately 50-100 times the weight of your crude material (e.g., 50-100 g silica for 1 g crude).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 2-5% EtOAc in Hexane.

    • Collect fractions and monitor them by TLC. The desired product is relatively non-polar and should elute early.

    • Gradually increase the polarity of the eluent (e.g., to 10% EtOAc in Hexane) to wash out more polar impurities if necessary.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

III. Visualized Workflows and Pathways

Diagrams can clarify complex processes. The following have been generated using DOT language to illustrate the synthesis and troubleshooting logic.

Synthesis_Pathway SM1 4-methylphenylhydrazine Intermediate Phenylhydrazone Intermediate SM1->Intermediate SM2 Pinacolone SM2->Intermediate Product This compound Intermediate->Product [3,3]-Sigmatropic Rearrangement & Cyclization Catalyst Acid Catalyst (e.g., PPA) Catalyst->Intermediate

Caption: Fischer indole synthesis pathway for this compound.

Byproduct_Formation Hydrazone Phenylhydrazone Intermediate DesiredPath [3,3]-Sigmatropic Rearrangement Hydrazone->DesiredPath SidePath N-N Bond Cleavage Hydrazone->SidePath Product Desired Indole Product DesiredPath->Product Byproduct 4-methylaniline + Other Fragments SidePath->Byproduct

Caption: Competing reaction pathways leading to product and key byproduct.

Troubleshooting_Workflow Start Crude Reaction Mixture Analysis Analyze by TLC & NMR Start->Analysis Identify Identify Components (Product, SM, Byproducts) Analysis->Identify Decision Purification Strategy? Identify->Decision Chromatography Column Chromatography Decision->Chromatography Complex Mixture Crystallization Crystallization Decision->Crystallization High Purity End Pure Product Chromatography->End Crystallization->End

Caption: Logical workflow for troubleshooting and purifying the final product.

IV. Frequently Asked Questions (FAQs)

  • Q: My final purified product is a stable oil, but literature suggests it should be a solid. Why? A: Even small amounts of residual solvent or minor impurities can prevent an otherwise solid compound from crystallizing, a phenomenon known as melting point depression. Try re-purifying a small amount or triturating the oil with cold hexane to induce crystallization.

  • Q: Why does my final product turn pink/brown upon standing in the lab? A: Indoles are electron-rich aromatic compounds and are susceptible to air oxidation, especially when exposed to light. This forms trace amounts of colored oligomeric species. For long-term storage, it is best to keep the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light, and refrigerated.

  • Q: The N-H proton in my ¹H NMR spectrum is very broad and sometimes doesn't integrate to a full proton. Is this a problem? A: This is normal for indole N-H protons. The signal is often broad due to quadrupole coupling with the nitrogen atom and its chemical shift is highly dependent on solvent, concentration, and temperature. In very dry solvents, it will be sharper; in the presence of trace water, it can exchange and broaden significantly.

V. References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Available at:

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. Available at:

  • Synthesis and Chemistry of Indole. (n.d.). Self-published. Available at:

  • Why Do Some Fischer Indolizations Fail? (2011). PMC - NIH. Available at:

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Available at:

  • Fischer indole synthesis. (n.d.). Wikipedia. Available at:

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at:

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. Available at:

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH. Available at:

  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry. Available at:

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Available at:

  • Synthesis and NMR spectra of [15N]indole. (2023). ResearchGate. Available at:

  • Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. (1969). Journal of the Chemical Society B: Physical Organic. Available at:

  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013). ACG Publications. Available at:

Sources

Technical Support Center: Navigating the Challenges of 2-tert-butyl-4-methyl-1H-indole Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the experimental hurdles associated with the poor aqueous solubility of 2-tert-butyl-4-methyl-1H-indole. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the generation of accurate and reproducible data in your biological assays.

Introduction: Understanding the Challenge

This compound, a member of the versatile indole derivatives class of compounds, holds potential in various therapeutic areas[1][2][3]. However, its lipophilic nature, characterized by the bulky tert-butyl group and methyl-substituted indole ring, predicts poor solubility in aqueous-based biological media. This inherent property can lead to significant experimental artifacts, including compound precipitation, underestimation of potency, and poor data reproducibility[4][5][6]. This guide is designed to provide a systematic approach to addressing these challenges head-on.

Part 1: Troubleshooting Guide - From Stock Solution to Final Assay

This section addresses common issues encountered when working with this compound and provides step-by-step solutions.

Issue 1: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.

This is the most frequent challenge encountered with highly lipophilic compounds and is often referred to as "crashing out"[7][8]. It occurs because the compound, while soluble in a high concentration of organic solvent, is not soluble in the final, predominantly aqueous, assay medium.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Confirm and Optimize Final DMSO Concentration: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its concentration in the final assay medium should be minimized to avoid cytotoxicity. A general starting point is to keep the final DMSO concentration at or below 0.5%, and for sensitive cell lines, below 0.1%[5][7][9]. Always include a vehicle control with the same final DMSO concentration to account for any solvent-induced effects[10].

  • Refine the Dilution Technique:

    • Temperature: Gently warming the aqueous assay buffer to 37°C can increase the kinetic solubility of the compound[8].

    • Mixing: Instead of a single, large dilution, add the DMSO stock to the assay medium in a dropwise manner while continuously vortexing or stirring[8]. This gradual introduction can prevent immediate precipitation.

    • Serial Dilution: For dose-response experiments, perform serial dilutions of the compound in 100% DMSO first. Then, dilute each of these stocks into the final assay medium to maintain a constant final DMSO concentration across all tested concentrations[11].

Issue 2: My results are inconsistent and not reproducible.

Inconsistent results are often a direct consequence of variable compound solubility between experiments[4].

Potential Causes and Solutions:

Potential Cause Underlying Reason Recommended Solution
Time-dependent Precipitation The compound may initially appear soluble but precipitates over the course of a long incubation period.Conduct a time-course solubility study. Prepare the final dilution and visually inspect for precipitation at various time points (e.g., 0, 1, 4, 24 hours) under assay conditions. If precipitation occurs, consider a shorter assay incubation time or the use of solubilizing excipients[4].
Adsorption to Labware Lipophilic compounds can adsorb to the surface of plastic plates and pipette tips, reducing the effective concentration in solution.Use low-binding microplates and pipette tips. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80 or Pluronic® F-68) in the assay buffer can also mitigate this issue[4].
Stock Solution Instability The compound may degrade or precipitate in the DMSO stock solution over time, especially with repeated freeze-thaw cycles.Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilizing this compound for a cell-based assay?

A1: The recommended starting point is to prepare a high-concentration stock solution in 100% DMSO[5][7]. A concentration of 10-20 mM is typical. Then, perform a preliminary solubility test by diluting this stock into your final cell culture medium to achieve the highest desired screening concentration. Ensure the final DMSO concentration is kept at a non-toxic level (ideally ≤ 0.5%)[9]. Visually inspect for any signs of precipitation (cloudiness or crystals)[4][12].

Q2: I've tried optimizing my dilution, but the compound still precipitates. What are my next options?

A2: If basic optimization fails, you should explore advanced formulation strategies. The choice of strategy will depend on the specifics of your assay.

Solubilization Strategy Selection Guide:

Strategy Mechanism of Action Best For Considerations
Co-solvents Using a mixture of water-miscible organic solvents to increase the solubilizing capacity of the final medium.Assays where a slightly higher organic solvent concentration is tolerable.Examples include ethanol, propylene glycol, and polyethylene glycol (PEG)[13]. Always determine the maximum tolerable concentration of the co-solvent system for your specific cell line or assay[14].
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity, encapsulating the drug molecule to form a water-soluble inclusion complex[15][16][17].A wide range of assays, as they are generally well-tolerated by cells at appropriate concentrations[10][18].Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. A titration experiment is necessary to find the minimum cyclodextrin concentration that maintains compound solubility. Be aware that cyclodextrins can sometimes decrease the effective free concentration of the drug, potentially impacting permeability and potency[15][19].
Surfactants These amphiphilic molecules form micelles that can encapsulate lipophilic compounds, keeping them dispersed in an aqueous solution.Enzyme or biochemical assays. Use with caution in cell-based assays due to potential membrane-disrupting effects.Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred over ionic surfactants due to lower toxicity. Use the lowest effective concentration.
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can be used to solubilize highly lipophilic compounds.More common in in vivo studies but can be adapted for in vitro digestion models or specialized cell culture systems[20][21][22].The complexity of these formulations may introduce artifacts into standard in vitro assays.

Q3: How do I perform a practical solubility assessment for my compound in the final assay medium?

A3: A simple, small-scale experiment can provide valuable insights before committing to a large-scale screen.

Protocol for Solubility Assessment:

  • Prepare a DMSO Stock: Create a 20 mM stock solution of this compound in 100% DMSO.

  • Set up Dilutions: In microcentrifuge tubes, prepare a series of dilutions of your DMSO stock into the final assay medium (e.g., DMEM + 10% FBS). Aim for a constant final DMSO concentration (e.g., 0.5%). For example, to test a final compound concentration of 100 µM with 0.5% DMSO, add 2.5 µL of the 20 mM stock to 497.5 µL of medium.

  • Incubate: Incubate these dilutions under the same conditions as your planned bioassay (e.g., 37°C, 5% CO₂) for the full duration of the assay.

  • Observe: At various time points, visually inspect the tubes for any signs of precipitation against a dark background. You can also centrifuge the tubes and look for a pellet.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation is your working maximum soluble concentration under those specific conditions.

Q4: Can pH modification be used to improve the solubility of this compound?

A4: The indole nitrogen of this compound is weakly acidic, but the molecule lacks strongly ionizable basic or acidic groups. Therefore, pH modification is unlikely to produce a significant increase in aqueous solubility within the physiological pH range (typically 6.8-7.4) required for most biological assays[23]. Drastic pH changes would be detrimental to cells and proteins in the assay.

Part 3: Experimental Protocols & Visualization

Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines a method to determine the required concentration of HP-β-CD to solubilize this compound.

  • Prepare a 20% (w/v) HP-β-CD Stock: Dissolve 2g of HP-β-CD in 10 mL of your assay buffer. Warm gently and stir until fully dissolved. Filter-sterilize this solution.

  • Create a Dilution Series of HP-β-CD: In a 96-well plate, create a serial dilution of the 20% HP-β-CD stock with your assay buffer to obtain final concentrations ranging from, for example, 10% down to 0.08%.

  • Add the Compound: To each well containing the HP-β-CD dilution, add your this compound DMSO stock to achieve your target final compound concentration (e.g., 100 µM) and a constant final DMSO concentration (e.g., 0.5%).

  • Equilibrate: Incubate the plate at your assay temperature for 1-2 hours.

  • Assess Solubility: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). The lowest concentration of HP-β-CD that results in a clear solution (low turbidity) is the minimum required concentration for solubilization.

Logical Workflow for Solubilization Strategy Selection:

Sources

Technical Support Center: A Researcher's Guide to Preventing Degradation of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-tert-butyl-4-methyl-1H-indole. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the causes of degradation for this specific indole derivative and offers robust protocols to ensure its long-term integrity.

The core structure of this compound, like other indole derivatives, contains an electron-rich bicyclic system.[1] This inherent electronic property makes the molecule highly susceptible to oxidative degradation, a primary concern during storage and handling.[2][3] This guide is structured to address the most common challenges and questions from researchers, moving from general best practices to specific troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs) on Storage & Stability

This section provides rapid answers to the most common inquiries regarding the stability of this compound.

Q1: What are the primary factors that cause this compound to degrade? A: The degradation of this compound is primarily driven by three environmental factors:

  • Oxygen: The electron-rich indole ring is highly prone to oxidation, especially in the presence of atmospheric oxygen.[3] This can lead to the formation of various undesired byproducts, such as 2-oxindoles, which can compromise your experiments.[4][5]

  • Light: Indole compounds can be photosensitive.[6] Exposure to light, particularly UV wavelengths, can generate reactive oxygen species (ROS) that accelerate oxidative degradation.[6][7]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[8] While the compound is a solid at room temperature, long-term storage under ambient conditions is not recommended.[9][10]

Q2: What is the ideal temperature for storing this compound? A: For optimal long-term stability, this compound should be stored in a refrigerator at 2-8°C .[10] Storing it in a cool, controlled environment significantly slows the kinetics of potential degradation reactions.[11]

Q3: How can I visually tell if my sample has started to degrade? A: A common visual indicator of degradation in indole-based polyesters and similar compounds is a change in color .[12] If your initially white or off-white solid develops a pink, yellow, or brownish hue, it is a strong indication of impurity formation. However, visual inspection is not a substitute for analytical confirmation.

Q4: My sample looks fine, but my results are inconsistent. Could it still be degraded? A: Yes. Significant degradation can occur before any color change is apparent. If you suspect degradation, you must perform an analytical purity assessment. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and identify potential degradation products.

Section 2: Troubleshooting Guide: A Workflow for Investigating Degradation

If you suspect your compound has degraded, follow this logical workflow to diagnose the problem and implement corrective actions.

G start Start: Inconsistent Experimental Results visual Step 1: Visual Inspection (Check for color change, clumping) start->visual analytical Step 2: Analytical Purity Check (HPLC / LC-MS) visual->analytical purity_check Is Purity <95% or Degradants Detected? analytical->purity_check review Step 3: Review Storage & Handling (Check logs and procedures) purity_check->review Yes ok Purity Confirmed. Review other experimental variables. purity_check->ok No atmosphere Exposed to Air? (Improper seal, no inert gas) review->atmosphere light Exposed to Light? (Clear vial, left on bench) atmosphere->light No action Step 4: Implement Corrective Action (Discard old stock, procure new, and follow optimal storage protocol) atmosphere->action Yes temp Exposed to Heat? (Stored at RT, freeze-thaw cycles) light->temp No light->action Yes temp->action Yes end End: Reliable Results action->end

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of your this compound sample.

  • Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50-100 µg/mL.

  • Sample Preparation: Prepare your suspect sample using the exact same procedure.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Analysis: Inject both the standard and the sample. Compare the chromatograms. A loss of purity will be evident by a decrease in the area of the main peak and the appearance of new, typically more polar (earlier eluting), peaks corresponding to oxidized degradation products.

Section 3: Protocols for Optimal Storage and Handling

Adherence to these protocols is critical for preventing degradation and ensuring the long-term value of your chemical stock.

Protocol 1: Recommended Long-Term Storage Conditions
  • Upon Receipt: Do not open the primary container on the open bench. Transfer the sealed container immediately to a controlled environment, preferably a glove box or a fume hood flushed with inert gas (argon or nitrogen).

  • Aliquotting: If the entire stock will not be used at once, it is crucial to aliquot the material into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.

  • Inert Atmosphere: For each aliquot, flush the vial with a gentle stream of argon or nitrogen for 15-30 seconds to displace all air.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. Secure the cap tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Light Protection: Store the sealed vials inside a labeled, light-proof secondary container (e.g., an amber bag or a small box).

  • Refrigeration: Place the secondary container in a refrigerator set to 2-8°C . Do not store in a freezer unless specified by the manufacturer, as this can introduce moisture issues through condensation during thawing.

Data Summary: Storage Parameter Impact
ParameterRecommended ConditionRationale for Recommendation
Temperature 2-8°CSlows the rate of all potential degradation reactions, preserving chemical integrity.[10][11]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the electron-rich indole ring by displacing atmospheric oxygen.[3]
Light Store in Dark (Amber Vials)Prevents photo-degradation and the formation of highly reactive oxygen species that can attack the molecule.[6][7]
Container Tightly Sealed, PTFE-lined CapPrevents ingress of atmospheric oxygen and moisture, which can facilitate degradation.[11]
Protocol 2: Best Practices for Daily Use
  • Equilibration: Before opening, remove the vial from the refrigerator and allow it to warm to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.

  • Weighing: Perform weighing operations quickly in a draft-free environment or under a gentle stream of inert gas.

  • Resealing: Immediately after weighing, re-flush the vial with inert gas before tightly closing the cap.

  • Return to Storage: Promptly return the vial to its light-proof container and back into refrigerated storage.

Section 4: The Science Behind Indole Degradation

Understanding the chemical mechanisms of degradation reinforces the importance of the handling protocols described above. The primary pathway of concern is oxidation.

The indole ring is electron-rich, making it function as a nucleophile. The C3 position is the most reactive site for electrophilic attack, being approximately 10¹³ times more reactive than benzene.[1][13] In the presence of oxygen, especially when initiated by light or trace metal catalysts, a series of reactions can occur.

G indole This compound (Stable) intermediates Reactive Intermediates (e.g., Indole Radicals, Peroxides) indole->intermediates stressors Stressors: • Oxygen (Air) • UV Light • Heat stressors->intermediates products Degradation Products (e.g., Oxindoles, Dimers) intermediates->products

Caption: Simplified pathway of oxidative degradation for indole derivatives.

This process often begins with the formation of radical intermediates or peroxides, which then rearrange or react further to yield more stable, but undesired, oxidized products like 2-oxindoles.[2][4] By controlling the compound's environment—eliminating oxygen and light and keeping temperatures low—you effectively block the initiation of this destructive cascade.

References

  • Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Green Oxidation of Indoles using halide Catalysis. Nature Communications. Available at: [Link]

  • Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl. ACS Omega. Available at: [Link]

  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Light yield in the reactions of indole and its derivatives. ResearchGate. Available at: [Link]

  • Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. Available at: [Link]

  • Chemiluminescent Characteristics of Some Indole Derivatives. The Analyst (RSC Publishing). Available at: [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. Available at: [Link]

  • H-D-Thr(tBu)-OMe HCl Safety Data Sheet. AAPPTec. Available at: [Link]

  • Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. IRIS UNIROMA1. Available at: [Link]

  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega. Available at: [Link]

  • INDOLE General Information. Ataman Kimya. Available at: [Link]

  • Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Indole. Wikipedia. Available at: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-tert-butyl-4-methyl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-tert-butyl-4-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during this specific indole synthesis. The sterically hindered nature of the tert-butyl group at the 2-position presents unique catalytic challenges, which this guide aims to address with scientifically grounded solutions.

Section 1: Troubleshooting Guide - Catalyst Selection & Optimization

This section addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.

Issue 1: Low to No Product Yield in Fischer Indole Synthesis

Question: My Fischer indole synthesis of this compound is resulting in very low yields or failing completely. What catalytic factors should I investigate?

Answer: The Fischer indole synthesis is a robust method, but its success with sterically demanding substrates like those required for this compound is highly dependent on the appropriate choice and concentration of the acid catalyst.[1][2]

Potential Catalytic Causes & Solutions:

  • Inappropriate Acid Strength: The extreme steric hindrance from the tert-butyl group can impede the key[3][3]-sigmatropic rearrangement step. A catalyst that is too weak may not facilitate the necessary protonation events, while an overly strong acid can lead to unwanted side reactions or decomposition of starting materials.[1][2]

    • Troubleshooting Steps:

      • Systematic Catalyst Screening: If you are using a standard Brønsted acid like HCl or H₂SO₄, consider switching to a Lewis acid such as ZnCl₂, PPA (polyphosphoric acid), or BF₃·OEt₂.[1] These can be more effective in promoting the reaction with hindered ketones.

      • Catalyst Concentration: The concentration of the acid catalyst is critical.[1] Empirically optimize the molar equivalents of the chosen acid. Start with catalytic amounts and incrementally increase to stoichiometric amounts, monitoring the reaction progress by TLC or LC-MS.

      • Consider Milder Options: For sensitive substrates, milder catalysts like p-toluenesulfonic acid (p-TsOH) can be effective.[4]

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the catalyst and the cyclization process itself.[1]

    • Troubleshooting Steps:

      • Higher Temperatures: Increased reaction temperatures can help overcome the activation energy barrier imposed by steric hindrance.[5] However, be cautious as excessively high temperatures can lead to catalyst decomposition.[5] A systematic temperature screen from 80°C to 140°C is recommended.[5]

      • Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy to overcome steric barriers more efficiently than conventional heating.[5]

Issue 2: Significant Side Product Formation

Question: I am observing multiple spots on my TLC, indicating significant side product formation. What are the likely catalyst-related side reactions?

Answer: Side product formation in the Fischer indole synthesis is common, especially under harsh acidic conditions which might be initially attempted to overcome the steric hindrance of the tert-butyl group.

Common Side Reactions & Solutions:

  • N-N Bond Cleavage: With certain substrates, particularly those with electron-donating groups, the N-N bond of the hydrazone intermediate can cleave, leading to byproducts like aniline derivatives instead of the desired indole.[1][6][7]

    • Troubleshooting Steps:

      • Optimize Acid Catalyst: The choice of acid can influence the rate of N-N bond cleavage versus the desired[3][3]-sigmatropic rearrangement. Experiment with different Lewis and Brønsted acids to find a catalyst that favors the cyclization pathway.[1]

      • Temperature Control: Carefully control the reaction temperature, as higher temperatures can promote N-N bond cleavage.

  • Aldol Condensation: If the ketone starting material has α-hydrogens, it can undergo self-condensation under acidic conditions.[1]

    • Troubleshooting Steps:

      • Two-Step Procedure: Form the hydrazone first under milder conditions before introducing the stronger acid catalyst for the cyclization step. This minimizes the exposure of the ketone to harsh acidic conditions.

Section 2: FAQs - Advanced Catalyst Strategies

This section provides answers to frequently asked questions regarding more advanced and alternative catalytic systems for the synthesis of hindered indoles.

Question 1: Are there alternatives to the Fischer Indole Synthesis for preparing this compound?

Answer: Yes, when the Fischer indole synthesis proves challenging, palladium-catalyzed methods offer a powerful alternative for constructing the indole core, often with greater functional group tolerance and milder reaction conditions.[3]

  • Larock Indole Synthesis: This method involves the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne.[8] For your target molecule, this would involve reacting o-iodo-3-methylaniline with tert-butylacetylene.

    • Key Catalytic Components:

      • Palladium Source: Pd(OAc)₂ is a common choice.[9]

      • Ligand: Phosphine ligands, such as PPh₃, are often used.[8] The ratio of palladium to the phosphine ligand can be critical for reproducibility.[9]

      • Base: A carbonate base like K₂CO₃ or Cs₂CO₃ is typically employed.[8][9]

      • Solvent: N-methyl-2-pyrrolidone (NMP) has been shown to be effective, especially when using less reactive o-chloro or o-bromoanilines.[8]

  • Palladium-Catalyzed Cyclization of 2-alkynylanilines: This approach involves the intramolecular cyclization of a pre-formed 2-alkynylaniline.

    • Catalyst Considerations: The choice of the palladium catalyst can be crucial. For instance, PdCl₂ may favor the desired indole formation, while Pd(OAc)₂ in the presence of certain additives might lead to other products.[3]

Question 2: How do I choose the optimal palladium catalyst and ligands for my hindered indole synthesis?

Answer: The selection of the palladium source, ligand, and additives is critical for the success of palladium-catalyzed indole cyclizations.[10]

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd/C.[3][8][10] The choice can depend on the specific reaction type and the stability of the catalyst under the reaction conditions.

  • Ligands: The electronic and steric properties of the ligand significantly impact the outcome. For sterically hindered substrates, bulky electron-rich phosphine ligands can be beneficial.

  • Additives: In some cases, additives are necessary to facilitate the catalytic cycle. For example, in the Sonogashira cross-coupling/cyclization, a co-catalyst like CuI is often used, although more economical options like ZnCl₂ have also been reported.[3]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Fischer Indole Synthesis Optimization
  • Hydrazone Formation (Optional Two-Step): In a round-bottom flask, combine 3-methylphenylhydrazine hydrochloride (1 eq.) and 3,3-dimethyl-2-butanone (pinacolone) (1.05 eq.). Add a suitable solvent (e.g., ethanol) and a catalytic amount of acetic acid. Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed. Isolate the hydrazone before proceeding.

  • Cyclization: To the isolated hydrazone (or the in-situ generated mixture), add the chosen acid catalyst (e.g., ZnCl₂, PPA, p-TsOH) in a high-boiling solvent (e.g., toluene, xylene).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-150°C) and monitor for product formation.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Table 1: Catalyst Screening for Fischer Indole Synthesis
CatalystSolventTemperature (°C)Reaction Time (h)Observed Yield (%)Notes
ZnCl₂Toluene1106LowSignificant starting material remained.
PPA-1304ModerateSome charring observed.
p-TsOHXylene1408GoodCleaner reaction profile.
HCl (4M in Dioxane)Dioxane10012Very LowDecomposition of starting material.

This table is a representative example; actual results will vary based on specific experimental conditions.

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Low Yield in Fischer Indole Synthesis

Troubleshooting_Fischer_Indole start Low Yield in Fischer Indole Synthesis check_purity Are starting materials pure? start->check_purity check_catalyst Is the acid catalyst appropriate for a hindered substrate? change_catalyst Screen Lewis acids (ZnCl₂, PPA) and milder Brønsted acids (p-TsOH). check_catalyst->change_catalyst No check_temp Is the reaction temperature sufficient to overcome steric hindrance? check_catalyst->check_temp Yes optimize_conc Optimize catalyst concentration. change_catalyst->optimize_conc optimize_conc->check_temp increase_temp Systematically increase temperature (e.g., 80-150°C) or consider microwave heating. check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success check_purity->check_catalyst Yes purify_reagents Purify hydrazine and ketone starting materials. check_purity->purify_reagents No purify_reagents->start

Caption: Troubleshooting flowchart for low yield in Fischer indole synthesis.

Diagram 2: Catalyst Selection Logic for Hindered Indole Synthesis

Catalyst_Selection start Synthesis of 2-tert-butyl- 4-methyl-1H-indole fischer Fischer Indole Synthesis start->fischer palladium Palladium-Catalyzed Methods start->palladium fischer_catalyst Acid Catalyst Selection: - Brønsted Acids (HCl, p-TsOH) - Lewis Acids (ZnCl₂, PPA) fischer->fischer_catalyst larock Larock Indole Synthesis palladium->larock cyclization Intramolecular Cyclization palladium->cyclization larock_catalyst Catalyst System: - Pd(OAc)₂ / Phosphine Ligand - Base (K₂CO₃, Cs₂CO₃) larock->larock_catalyst cyclization_catalyst Catalyst System: - PdCl₂ or Pd(OAc)₂ - Ligands/Additives as needed cyclization->cyclization_catalyst

Caption: Decision tree for catalyst selection in hindered indole synthesis.

References

  • BenchChem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • MDPI. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
  • National Institutes of Health. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization.
  • Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvmW5RD_31TaA-Ive_1BEI_rtLjQg6U-7z2lzMWt7z4o4fSabQMfU_X8K5Xn5W7gI-Q4iPrzQgViXlZ3_Kg06cEmrWHhKJMq1VKJMq1V

Sources

Minimizing regioisomer formation in 2-tert-butyl-4-methyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-tert-butyl-4-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on mitigating the formation of unwanted regioisomers. By understanding the underlying mechanisms and critical process parameters, you can achieve higher yields and purity of your target molecule.

I. Troubleshooting Guide: Minimizing Regioisomer Formation

The formation of the undesired 2-tert-butyl-6-methyl-1H-indole is a common challenge when synthesizing the 4-methyl isomer via the Fischer indole synthesis. This section provides direct answers to common issues encountered during this process.

Issue 1: High percentage of the 6-methyl regioisomer detected in the final product.

Question: My post-reaction analysis (¹H NMR, LC-MS) shows a significant amount of the 2-tert-butyl-6-methyl-1H-indole isomer. What are the primary causes and how can I improve the regioselectivity towards the desired 4-methyl isomer?

Answer:

The formation of two regioisomers arises from the non-specific[1][1]-sigmatropic rearrangement of the m-tolylhydrazone intermediate formed from 3-methylphenylhydrazine and pinacolone. The key to controlling regioselectivity lies in influencing the direction of this rearrangement.

Primary Causes & Solutions:

  • Steric Hindrance: The dominant factor influencing the regiochemistry is often the steric bulk of the ketone's side chains.[1] In the case of pinacolone (tert-butyl methyl ketone), the bulky tert-butyl group can sterically hinder the[1][1]-sigmatropic rearrangement, influencing the direction of cyclization.

  • Acid Catalyst Choice: While traditionally considered to have a minor influence on regioselectivity, the choice and concentration of the acid catalyst can play a crucial role.[1][2]

    • Brønsted vs. Lewis Acids: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[3] For this specific synthesis, a switch in the acid catalyst type can alter the regioisomeric ratio.

    • Heterogeneous Catalysts: Zeolites have shown promise in enhancing regioselectivity in Fischer indole syntheses with unsymmetrical ketones.[1] The confined environment within the zeolite pores can favor the formation of one regioisomer over the other.[1]

  • Reaction Temperature and Time: Higher temperatures can sometimes lead to decreased selectivity. Optimizing the reaction temperature is critical. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Effects: The polarity of the solvent can have a modest impact on the transition state of the[1][1]-sigmatropic rearrangement.[1] Experimenting with different solvents may offer some improvement in regioselectivity.

Workflow for Optimizing Regioselectivity:

G start High 6-Methyl Isomer Content catalyst Evaluate Acid Catalyst (Brønsted vs. Lewis vs. Zeolite) start->catalyst temp Optimize Reaction Temperature (Start with lower temp) catalyst->temp solvent Screen Solvents (Varying polarity) temp->solvent analysis Analyze Regioisomeric Ratio (NMR, LC-MS) solvent->analysis analysis->catalyst Unsatisfactory Selectivity end Optimized Conditions for 4-Methyl Isomer analysis->end Desired Selectivity Achieved G cluster_0 Fischer Indole Synthesis Mechanism A Arylhydrazine + Ketone B Hydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Acid Catalysis E Diimine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G H Aromatic Indole G->H Aromatization

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-tert-butyl-4-methyl-1H-indole in their bioassays. This guide is designed to provide expert-driven, actionable solutions to common challenges that can lead to inconsistent and unreliable experimental outcomes. By understanding the underlying principles of robust assay design and the specific chemical properties of indole-based compounds, you can enhance the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant variability in my IC50 values for this compound across different experimental runs?

A1: Fluctuations in IC50 values are a common challenge and can stem from multiple sources. A primary suspect for a hydrophobic molecule like this compound is its solubility and stability in your assay medium.[1] Even minor variations in solvent concentration, media composition, or incubation time can lead to the compound precipitating out of solution, thereby altering its effective concentration.[1] Additionally, the health and passage number of your cell line can significantly impact their response to the compound.[2][3] It is crucial to maintain a consistent, low passage number for your cells to ensure a stable biological system. Finally, subtle differences in experimental conditions, such as temperature and humidity within the incubator, can also contribute to variability.[4]

Q2: Could the solvent I use to dissolve this compound be affecting my assay results?

A2: Absolutely. The choice of solvent is critical. While DMSO is commonly used, its final concentration in the assay can have cytotoxic effects on many cell lines, confounding your results.[1] It is essential to determine the maximum tolerable DMSO concentration for your specific cell line through a vehicle control experiment. Furthermore, the solvent can sometimes interfere with the assay's detection method, for instance, by quenching fluorescence or altering the absorbance maximum of a chromophore.[1] Always run appropriate solvent controls to account for these potential artifacts.

Q3: How can I be sure that this compound is not precipitating in my cell culture medium during the experiment?

A3: Visual inspection under a microscope is a good first step, but not always sufficient to detect microprecipitation. A more rigorous approach is to perform a solubility assessment in your specific assay medium. This can be done by preparing a dilution series of the compound in the medium, incubating it under the same conditions as your assay, and then centrifuging the samples. The concentration of the compound remaining in the supernatant can then be quantified using a suitable analytical method like HPLC-UV or LC-MS.[5] This will give you a clear indication of the compound's solubility limit under your experimental conditions.

Q4: What are "off-target" effects, and could they be influencing my results with this compound?

A4: Off-target effects occur when a compound interacts with proteins other than its intended biological target, leading to unexpected biological responses.[6] Indole-based scaffolds are known to be "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets.[7] This promiscuity can sometimes lead to off-target activities that may mask or alter the specific effect you are trying to measure.[6] To investigate this, it is advisable to perform counter-screens against related targets or use a structurally distinct compound that is known to modulate the same primary target.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between technical replicates.

  • Inconsistent dose-response curves.

  • Poor Z'-factor in screening assays.

Root Cause Analysis and Solutions:

Possible Cause Troubleshooting Steps Rationale
Compound Precipitation 1. Visually inspect the wells under a microscope for signs of precipitation. 2. Perform a solubility test in your assay medium (see Protocol 1). 3. Lower the highest concentration of the compound in your dose-response curve to stay within the determined solubility limit.Small molecules, particularly hydrophobic ones, can easily fall out of solution in aqueous media, leading to an unknown and variable effective concentration in each well.[1]
Inconsistent Cell Seeding 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Use a calibrated multichannel pipette and ensure all tips are securely fitted.[8] 3. Avoid the "edge effect" by not using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[3]An uneven distribution of cells across the plate will lead to variability in the baseline signal and the response to the compound.[9]
Pipetting Errors 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions or when dispensing small volumes. 3. Ensure proper immersion depth of the pipette tip to avoid aspirating air or coating the outside of the tip.Accurate and consistent liquid handling is fundamental to minimizing variability between replicates.[10]

Experimental Workflow: Troubleshooting Replicate Variability

G start High Variability Observed check_precipitation Check for Compound Precipitation start->check_precipitation check_seeding Review Cell Seeding Technique start->check_seeding check_pipetting Verify Pipetting Accuracy start->check_pipetting solubility_test Perform Solubility Assay (Protocol 1) check_precipitation->solubility_test Precipitation Suspected improve_seeding Optimize Seeding Protocol check_seeding->improve_seeding calibrate_pipettes Calibrate Pipettes check_pipetting->calibrate_pipettes adjust_conc Adjust Compound Concentration solubility_test->adjust_conc re_run_assay Re-run Assay adjust_conc->re_run_assay improve_seeding->re_run_assay calibrate_pipettes->re_run_assay end Consistent Results re_run_assay->end Issue Resolved

Caption: A logical workflow for diagnosing and addressing high variability between replicate wells.

Issue 2: Poor or No Dose-Response Curve

Symptoms:

  • A flat or non-sigmoidal dose-response curve.

  • Inability to calculate a meaningful IC50 value.

Root Cause Analysis and Solutions:

Possible Cause Troubleshooting Steps Rationale
Compound Inactivity 1. Verify the identity and purity of your this compound stock. A Certificate of Analysis (CofA) should be reviewed.[1] 2. Test a positive control compound known to be active in your assay to confirm the assay itself is working.The compound may not be active against your target of interest, or the supplied material may be of poor quality.
Incorrect Concentration Range 1. Expand the concentration range tested, both higher and lower, by several orders of magnitude.The active concentration range of the compound may be outside of the window you are currently testing.
Compound Degradation 1. Perform a stability analysis of the compound in your assay medium under the exact incubation conditions (see Protocol 2). 2. Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[1]Indole-based compounds can be susceptible to degradation, especially over long incubation periods or exposure to light. This would reduce the effective concentration of the active molecule.
Assay Interference 1. Run the compound in a cell-free version of your assay if possible (e.g., an enzymatic assay) to check for direct interference with the detection reagents. 2. Consider alternative detection methods if available (e.g., luminescence instead of fluorescence).The compound may be an "assay artifact" by directly interfering with the measurement technology, giving a false negative result.[9]

Signaling Pathway: Potential Assay Interference Points

G cluster_0 Biological System cluster_1 Detection System Compound Compound Target Target Compound->Target On-Target Binding OffTarget OffTarget Compound->OffTarget Off-Target Binding Signal Signal Compound->Signal Signal Quenching/ Enhancement Signaling_Cascade Signaling_Cascade Target->Signaling_Cascade Modulation Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Reporter_Substrate Reporter_Substrate Cellular_Response->Reporter_Substrate Reporter_Substrate->Signal Enzymatic Conversion

Caption: Visualization of how a compound can interfere at both biological and detection stages of an assay.

Key Experimental Protocols

Protocol 1: Aqueous Solubility Assessment
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a dilution series of the compound in your complete cell culture medium, ensuring the final DMSO concentration is constant and non-toxic (e.g., 0.5%). The concentration range should span above and below your expected efficacious concentrations.

  • Incubate the samples under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the soluble compound using a validated analytical method such as LC-MS/MS.[5]

  • Determine the highest concentration at which the measured value matches the nominal value. This is your practical solubility limit.

Protocol 2: Compound Stability Assessment
  • Prepare a solution of this compound in your complete cell culture medium at a relevant concentration (e.g., the IC80 value).

  • Divide the solution into aliquots. One aliquot (T=0) should be immediately processed.

  • Incubate the remaining aliquots under your standard assay conditions.

  • At various time points (e.g., 2, 8, 24, 48 hours), remove an aliquot and stop any further degradation by freezing at -80°C or by immediate extraction.

  • Analyze the concentration of the parent compound in all samples using LC-MS.

  • Plot the concentration of the compound versus time to determine its stability profile. A significant decrease in concentration over the assay duration indicates instability.

By systematically addressing these potential sources of variability and validating the behavior of this compound in your specific assay system, you can build a robust experimental framework that yields reliable and reproducible data.

References

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]

  • Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. Available from: [Link]

  • IQVIA Laboratories. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Available from: [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]

  • National Institutes of Health (NIH). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Available from: [Link]

  • Pharmaceutical Technology. Overview of the Fundamentals in Developing a Bioassay. Available from: [Link]

  • LCGC International. Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Available from: [Link]

  • ACS Publications. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Available from: [Link]

  • MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Available from: [Link]

  • ResearchGate. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-tert-butyl-4-methyl-1H-indole: Fischer vs. Larock

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, making the development of efficient synthetic routes to substituted indoles a cornerstone of modern organic chemistry.[1] This guide provides an in-depth comparative analysis of two prominent methods for the synthesis of the sterically hindered 2-tert-butyl-4-methyl-1H-indole: the classic Fischer indole synthesis and the modern palladium-catalyzed Larock indole synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on synthetic strategy based on objective performance metrics and field-proven insights.

Introduction to the Target Molecule and Synthetic Challenges

This compound presents a unique synthetic challenge due to the sterically demanding tert-butyl group at the C2 position. This substituent can significantly influence the reactivity and efficiency of traditional indole synthesis methods. The selection of an appropriate synthetic route is therefore critical to achieving a desirable yield and purity. This guide will dissect the mechanistic underpinnings, experimental protocols, and practical considerations for both the Fischer and Larock approaches to this target.

The Fischer Indole Synthesis: A Classic Approach

First reported in 1883 by Emil Fischer, this acid-catalyzed cyclization of an arylhydrazone remains a widely used method for indole synthesis.[2][3] The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst.[2]

Proposed Synthetic Route

For the synthesis of this compound, the Fischer synthesis would involve the reaction of 4-methylphenylhydrazine with pinacolone (3,3-dimethyl-2-butanone).

Mechanism of the Fischer Indole Synthesis

The reaction mechanism involves several key steps:[2][3]

  • Hydrazone Formation: 4-methylphenylhydrazine and pinacolone condense to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer.

  • [4][4]-Sigmatropic Rearrangement: A protonated enamine undergoes a concerted[4][4]-sigmatropic rearrangement, which is the key bond-forming step.

  • Cyclization and Ammonia Elimination: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.

Fischer_Indole_Synthesis Start 4-Methylphenylhydrazine + Pinacolone Hydrazone Hydrazone Formation (Acid Catalyst, -H2O) Start->Hydrazone Enamine Tautomerization Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Aromatization & Cyclization Rearrangement->Cyclization Product This compound (-NH3) Cyclization->Product

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol: Fischer Synthesis

Step 1: Hydrazone Formation

  • To a solution of 4-methylphenylhydrazine (1.22 g, 10 mmol) in ethanol (20 mL), add pinacolone (1.00 g, 10 mmol) and a catalytic amount of acetic acid (0.1 mL).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid hydrazone by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Indole Cyclization

  • Combine the dried hydrazone (2.04 g, 10 mmol) with powdered anhydrous zinc chloride (2.73 g, 20 mmol).

  • Heat the mixture to 170-180 °C in an oil bath with vigorous stirring for 30 minutes.

  • Cool the reaction mixture and quench with water (50 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Larock Indole Synthesis: A Modern Alternative

Developed by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation reaction provides a versatile and regioselective route to 2,3-disubstituted indoles from an ortho-haloaniline and a disubstituted alkyne.[5]

Proposed Synthetic Route

The Larock synthesis of this compound would utilize 2-iodo-4-methylaniline and 3,3-dimethyl-1-butyne.

Mechanism of the Larock Indole Synthesis

The catalytic cycle is generally understood to involve the following steps:[5]

  • Oxidative Addition: The o-iodoaniline oxidatively adds to a Pd(0) species.

  • Alkyne Coordination and Insertion: The alkyne coordinates to the resulting arylpalladium(II) complex and undergoes a regioselective syn-insertion into the aryl-palladium bond. For unsymmetrical alkynes, the bulkier group typically directs to the C2 position of the forming indole.[5]

  • Intramolecular Cyclization: The aniline nitrogen displaces the halide on the palladium center to form a six-membered palladacycle.

  • Reductive Elimination: Reductive elimination yields the indole product and regenerates the Pd(0) catalyst.

Larock_Indole_Synthesis Start 2-Iodo-4-methylaniline + 3,3-Dimethyl-1-butyne Reagents Pd(OAc)2, PPh3, K2CO3, LiCl OxidativeAddition Oxidative Addition to Pd(0) Reagents->OxidativeAddition AlkyneInsertion Alkyne Insertion OxidativeAddition->AlkyneInsertion Cyclization Intramolecular Cyclization AlkyneInsertion->Cyclization ReductiveElimination Reductive Elimination Cyclization->ReductiveElimination Product This compound ReductiveElimination->Product

Caption: Workflow for the Larock Indole Synthesis.

Experimental Protocol: Larock Synthesis
  • In a flame-dried Schlenk tube, combine 2-iodo-4-methylaniline (2.33 g, 10 mmol), palladium(II) acetate (112 mg, 0.5 mol%), triphenylphosphine (262 mg, 1 mol%), potassium carbonate (2.76 g, 20 mmol), and lithium chloride (424 mg, 10 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) and 3,3-dimethyl-1-butyne (1.64 g, 20 mmol) via syringe.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the mixture to room temperature and dilute with water (50 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis

ParameterFischer Indole SynthesisLarock Indole Synthesis
Starting Materials 4-methylphenylhydrazine, Pinacolone2-iodo-4-methylaniline, 3,3-dimethyl-1-butyne
Catalyst Brønsted or Lewis Acid (e.g., ZnCl₂)Palladium complex (e.g., Pd(OAc)₂)
Reaction Temperature High (typically >150 °C)Moderate (typically 80-120 °C)
Reaction Time 0.5 - 4 hours12 - 24 hours
Estimated Yield Moderate (40-60%)Good to Excellent (70-90%)
Regioselectivity Dependent on ketone structure; can lead to mixtures with unsymmetrical ketones.Generally high; bulkier alkyne substituent directs to C2.[5]
Functional Group Tolerance Limited by harsh acidic conditions.Broader, but sensitive to certain functional groups that may interfere with the catalyst.
Atom Economy Lower, due to the elimination of ammonia.Higher.

Field-Proven Insights

Fischer Indole Synthesis:

  • Expertise & Experience: The primary challenge in the Fischer synthesis of this compound is the high temperature and strongly acidic conditions required, which can lead to side reactions and decomposition, particularly with sensitive substrates. The steric bulk of the tert-butyl group may necessitate a more forceful catalyst or higher temperatures, potentially impacting the overall yield. The choice of acid catalyst is crucial; polyphosphoric acid (PPA) is often an effective alternative to zinc chloride for difficult cyclizations.

  • Trustworthiness: While a classic and robust method, its success with sterically demanding substrates can be unpredictable. The formation of isomeric byproducts is a concern if the ketone substrate is not symmetrical. For the proposed synthesis using pinacolone, this is not an issue.

Larock Indole Synthesis:

  • Expertise & Experience: The Larock synthesis is generally more reliable for constructing sterically hindered indoles at the C2 position due to its predictable regioselectivity.[5] The choice of ligand for the palladium catalyst can be critical in optimizing the yield and reaction time. For sterically demanding substrates, bulky phosphine ligands can be beneficial. The purity of the starting materials, particularly the o-iodoaniline, is paramount for achieving high catalytic turnover.

  • Trustworthiness: This method offers a more controlled and often higher-yielding pathway to the target molecule. The milder reaction conditions contribute to a cleaner reaction profile with fewer side products compared to the Fischer synthesis. The use of more readily available and less expensive o-bromo or o-chloroanilines has also been explored, though this often requires more specialized catalytic systems.[5]

Conclusion

For the synthesis of this compound, the Larock indole synthesis emerges as the superior method . Its high regioselectivity, milder reaction conditions, and generally higher yields make it a more reliable and efficient choice for this sterically challenging target. While the Fischer indole synthesis is a valuable tool in the synthetic chemist's arsenal, its harsh conditions and potential for lower yields in this specific case make it a less favorable option. The choice between these methods will ultimately depend on the specific project goals, available resources, and the scale of the synthesis.

References

  • Larock, R. C.; Yum, E. K. J. Am. Chem. Soc.1991, 113 (17), 6689–6690.
  • Wikipedia. Larock indole synthesis. [Link]

  • Humphrey, G. R.; Kuethe, J. T. Chem. Rev.2006, 106 (7), 2875–2911.
  • Cacchi, S.; Fabrizi, G. Chem. Rev.2005, 105 (7), 2873–2920.
  • Fischer, E.; Jourdan, F. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Robinson, B. Chem. Rev.1969, 69 (2), 227–250.
  • Sundberg, R. J. Indoles; Academic Press: 1996.
  • Gribble, G. W. J. Chem. Soc., Perkin Trans. 12000, 1045–1075.
  • Wikipedia. Fischer indole synthesis. [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. Curr. Org. Chem.2015, 19 (7), 636-653.
  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Tetrahedron2009, 65 (16), 3120-3129.
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Org. Lett.2017, 19 (10), 2592–2595.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2006, 11 (4), 263-270.
  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Adv.2014, 4, 14167-14170.
  • A three-component Fischer indole synthesis.
  • ResearchGate. (PDF) Fischer Indole Synthesis. [Link]

  • ResearchGate. The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • YouTube. Fischer Indole Synthesis. [Link]

  • SciSpace. The Fischer Indole Synthesis. [Link]

  • ResearchGate. Classical Fischer indole synthesis (a) vs. mechanistically related... [Link]

Sources

A Comparative Guide to the Biological Activity of Indole Analogs: Evaluating the Potential of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological activities of various indole analogs, with a specific focus on anticancer, antimicrobial, and antioxidant properties. While direct experimental data for 2-tert-butyl-4-methyl-1H-indole is not extensively available in peer-reviewed literature, this document will establish a framework for understanding its potential activity by examining structure-activity relationships (SAR) within the broader indole class. By synthesizing data from numerous studies, we aim to provide a valuable resource for researchers interested in the therapeutic potential of novel indole derivatives.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have led to its designation as a "privileged scaffold." This structural motif is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biocompatibility and importance in physiological processes.[1] The versatility of the indole ring allows for substitutions at multiple positions, leading to a diverse chemical space for the development of targeted therapeutics.[2][3]

Comparative Analysis of Anticancer Activity

Indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and topoisomerases, as well as the induction of apoptosis.[4][5] The cytotoxic efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

While specific IC50 values for this compound are not available, we can infer its potential activity by examining related structures. The presence of a bulky alkyl group, such as a tert-butyl group, at the C2 position can significantly influence the molecule's interaction with biological targets.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Selected Indole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Indole-curcumin derivative (methoxy-substituted) HeLa4-[6]
Hep-212-[6]
A54915-[6]
Chalcone-indole derivative Various0.22 - 1.80Tubulin polymerization inhibitor[4]
Benzimidazole-indole derivative Various0.05Tubulin polymerization inhibitor[4]
Indole-vinyl sulfone derivative VariousPotent activityTubulin inhibitor[4]
2,4-disubstituted furo[3,2-b]indole A498 (Renal)Significant-[7]

Expert Analysis of Structure-Activity Relationship (SAR) in Anticancer Indoles:

The data from various studies reveal that the substitution pattern on the indole ring is critical for anticancer activity. For instance, the introduction of bulky and lipophilic groups can enhance binding to hydrophobic pockets in target proteins, such as the colchicine-binding site of tubulin.[5] The tert-butyl group at the C2 position of this compound is a bulky, lipophilic substituent. Based on the SAR of other 2-substituted indoles, this feature could potentially enhance its affinity for certain biological targets implicated in cancer, such as tubulin. The methyl group at the C4 position may further modulate this activity through electronic and steric effects. However, without direct experimental evidence, this remains a hypothesis.

Comparative Analysis of Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and indole derivatives have emerged as a promising class of compounds.[6] Their antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Selected Indole Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole derivative (2h) S. aureus6.25
Indole-triazole derivative (3d) S. aureus6.25[6]
Indole-thiadiazole derivative (2c) MRSAMore effective than ciprofloxacin
Indole-triazole derivative (3d) MRSAMore effective than ciprofloxacin[8]
Multi-halogenated indoles S. aureus20 - >1000[2]
Substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles S. aureus, S. typhi, P. aeruginosa, E. coli3.75 - 60[9]

Expert Analysis of Structure-Activity Relationship (SAR) in Antimicrobial Indoles:

The antimicrobial activity of indole derivatives is highly dependent on the nature and position of substituents. Lipophilicity plays a crucial role in the ability of these compounds to penetrate bacterial cell membranes. The tert-butyl group in this compound would significantly increase its lipophilicity, which could enhance its potential as an antimicrobial agent. Studies on other indole derivatives have shown that bulky substituents can improve activity against both Gram-positive and Gram-negative bacteria.[9] Furthermore, the electronic properties of the indole ring, influenced by the methyl group at C4, could also contribute to its interaction with microbial targets.

Comparative Analysis of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Indole derivatives, particularly those with electron-donating substituents, can act as potent antioxidants by scavenging free radicals.[8]

Table 3: Comparative in vitro Antioxidant Activity of Selected Indole Analogs

Compound/AnalogAssayActivity MetricReference
Ethenyl indoles (with electron-donating substituents) DPPH radical scavengingComparable to vitamin E[10]
C-3 substituted indole with pyrrolidinedithiocarbamate DPPH scavenging, Fe3+-Fe2+ reducing powerMost active in series[11]
2-(4-Aminophenyl)indoles DPPH and superoxide radical scavengingPotent activity[5]

Expert Analysis of Structure-Activity Relationship (SAR) in Antioxidant Indoles:

The antioxidant activity of indoles is often attributed to the ability of the N-H group to donate a hydrogen atom to scavenge free radicals. The presence of electron-donating groups on the indole ring can enhance this activity. The methyl group at the C4 position of this compound is an electron-donating group, which could potentially enhance its antioxidant capacity. The bulky tert-butyl group at C2 might sterically hinder the approach of some radical species, but it could also increase the stability of the resulting indolyl radical, thereby contributing to the overall antioxidant effect.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the key assays discussed in this guide.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add a specific volume of the test compound solution to a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizing the Landscape: Workflows and Pathways

To provide a clearer understanding of the experimental and conceptual frameworks discussed, the following diagrams are provided.

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Indole Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant IC50 IC50/MIC Determination Anticancer->IC50 Antimicrobial->IC50 Antioxidant->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis, screening, and evaluation of novel indole analogs.

Hypothesized Role of Indole Analogs in Cancer Cell Apoptosis

G Indole Indole Analog Tubulin Tubulin Indole->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: A simplified pathway illustrating how some indole analogs may induce apoptosis by inhibiting tubulin polymerization.

Conclusion and Future Directions

The indole scaffold remains a highly fertile ground for the discovery of new therapeutic agents. While this guide has compiled and compared the biological activities of a range of indole analogs, the absence of specific experimental data for this compound underscores the vast untapped potential within this chemical class. Based on established structure-activity relationships, the unique substitution pattern of this compound suggests it may possess noteworthy anticancer, antimicrobial, and antioxidant properties. The bulky, lipophilic tert-butyl group at the C2 position, combined with the electron-donating methyl group at the C4 position, presents a compelling case for its synthesis and biological evaluation. Future research should focus on the systematic screening of such underexplored indole derivatives to unlock their full therapeutic potential. The experimental protocols and comparative data presented herein provide a solid foundation for such endeavors.

References

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. National Institutes of Health. [Link]

  • Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. National Institutes of Health. [Link]

  • Antioxidant capacities of synthesized Indole compounds by phosphomolybdenum assay. ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. [Link]

  • MIC values (µg/mL) of tested indole derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. [Link]

  • Antioxidant activity of unexplored indole derivatives: Synthesis and screening. ResearchGate. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

  • Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. PubMed. [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PubMed Central. [Link]

  • IC50 (µmol/L) of tested compounds in different cell lines after 72 h incubation. ResearchGate. [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. PubMed. [Link]

  • Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. PubMed. [Link]

  • Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies. MDPI. [Link]

  • Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. PubMed. [Link]

  • In- vitro antioxidant and antibacterial activities of the four synthesized indole derivatives. ResearchGate. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PubMed Central. [Link]

  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. MDPI. [Link]

  • Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. Royal Society of Chemistry. [Link]

  • 2-tert-Butyl-1H-indole. PubChem. [Link]

  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. Royal Society of Chemistry. [Link]

  • Effects of dietary and in vitro 2(3)-t-butyl-4-hydroxy-anisole and other phenols on hepatic enzyme activities in mice. PubMed Central. [Link]

  • In Vitro Antioxidant Activity and Total Phenolic Content of Root Extracts from Phragmanthera glaucocarpa (Peyr.) Balle. Brieflands. [Link]

Sources

A Comparative Guide to the Kinase Cross-Reactivity Profile of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy, yet achieving selectivity across the highly conserved human kinome remains a significant challenge.[1][2] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] Therefore, comprehensive cross-reactivity profiling is an indispensable step in the preclinical development of any new kinase inhibitor.[5][6] This guide provides an in-depth, comparative analysis of the kinase selectivity profile for a novel investigational compound, 2-tert-butyl-4-methyl-1H-indole. The indole scaffold is a well-established privileged structure in medicinal chemistry, known to form the core of numerous biologically active molecules.[7][8] We present a detailed methodology for kinome-wide screening, interpret the resulting data, and objectively compare the compound's performance against two clinically relevant and well-characterized kinase inhibitors: Dasatinib , a broad-spectrum inhibitor, and Gefitinib , a more selective inhibitor.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] This has made them one of the most intensively pursued classes of drug targets.[11] The human kinome comprises over 500 members, which share a structurally conserved ATP-binding pocket.[2] This conservation is the primary reason why achieving inhibitor selectivity is so difficult; a compound designed to block the ATP pocket of one kinase may inadvertently inhibit dozens of others.[12]

Early and comprehensive profiling of a compound's activity across a large panel of kinases provides a roadmap for its development.[13] This "kinome scan" helps to:

  • Identify Primary and Secondary Targets: Confirming the intended target and revealing potential off-targets.

  • Predict Potential Toxicities: Early identification of off-targets associated with known adverse effects can save significant time and resources.

  • Uncover New Therapeutic Opportunities: Unexpected inhibitory activities might suggest novel applications for the compound (polypharmacology).[3]

  • Guide Structure-Activity Relationship (SAR) Studies: Understanding the selectivity profile allows medicinal chemists to rationally design modifications to improve potency and selectivity.[1]

This guide uses this compound as a case study to illustrate the process and interpretation of a comprehensive kinase cross-reactivity screen.

Experimental Methodology: A Validated Approach to Kinome Profiling

To ensure the generation of robust and reproducible data, a standardized and well-validated experimental protocol is essential. We employed a radiometric kinase assay, a gold-standard method for directly measuring enzymatic activity.[13][14]

Kinase Panel Selection

The compound was initially screened against a panel of 250 kinases representing all major branches of the human kinome tree. This broad panel size is crucial for making informed decisions about selectivity and potential off-target liabilities that could be missed in smaller panels.[13] The selection includes serine/threonine kinases, tyrosine kinases, and atypical kinases.

In Vitro Radiometric Kinase Assay ([33P]-ATP Filter Binding)

This method directly measures the transfer of a radiolabeled phosphate from [γ-33P]-ATP to a specific peptide or protein substrate by the kinase. Its high sensitivity and direct measurement of phosphorylation make it a highly reliable method.[14]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Serial Dilution of This compound Incubation 1. Add Compound to Kinase Mix 2. Initiate with ATP Mix 3. Incubate at 30°C Compound_Prep->Incubation Test Compound Kinase_Mix Prepare Kinase/Substrate Mix in Reaction Buffer Kinase_Mix->Incubation Enzyme/Substrate ATP_Mix Prepare [γ-33P]-ATP Mix (ATP at Km for each kinase) ATP_Mix->Incubation Cofactor Stop_Reaction Stop Reaction & Spot on Phosphocellulose Filter Incubation->Stop_Reaction Wash Wash Filters to Remove Unincorporated [γ-33P]-ATP Stop_Reaction->Wash Scintillation Measure Incorporated 33P via Scintillation Counting Wash->Scintillation Analysis Calculate % Inhibition vs DMSO Control Generate Dose-Response Curves (IC50) Scintillation->Analysis

Caption: Workflow of the in vitro radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: this compound was dissolved in 100% DMSO to create a 10 mM stock solution. A 10-point, 3-fold serial dilution was prepared for IC50 determination.

  • Reaction Mixture Preparation: For each kinase, a master mix containing the purified kinase enzyme and its specific substrate was prepared in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Assay Initiation: The kinase reaction was initiated by adding a mixture of unlabeled ATP and [γ-33P]-ATP to the reaction plate containing the enzyme/substrate mix and the test compound.

    • Causality Note: The concentration of ATP is kept at or near the Michaelis-Menten constant (Km) for each individual kinase. This is a critical step. Assaying far below the Km can make inhibitors appear more potent than they are, while assaying at saturating ATP concentrations (as found in cells) can mask the activity of all but the most potent inhibitors.[6] Using Km ATP provides a standardized measure of intrinsic compound potency.

  • Incubation: The reaction was allowed to proceed for a predetermined time (e.g., 40 minutes) at 30°C within the linear range of the assay.

  • Reaction Termination and Capture: The reaction was stopped by adding 3% phosphoric acid. The reaction mixture was then transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: The filter plate was washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Detection: After drying, a scintillant was added to each well, and the amount of incorporated 33P was quantified using a scintillation counter.

  • Data Analysis: The activity was calculated relative to controls: 0% inhibition (DMSO vehicle only) and 100% inhibition (a high concentration of a pan-kinase inhibitor like staurosporine). For IC50 determination, the percent inhibition was plotted against the compound concentration, and the data were fitted to a sigmoidal dose-response curve using non-linear regression.

Results: Profiling and Comparative Data

Primary Screen: Kinome-Wide Selectivity at a Single Concentration

The initial screen was performed at a concentration of 1 µM to identify kinases that are significantly inhibited by this compound. The results are summarized in a selectivity profile (often visualized as a kinome tree, not shown here for brevity). For this guide, we will focus on a subset of key kinases that showed notable inhibition.

Table 1: Inhibition Profile of this compound at 1 µM

Kinase Target Kinase Family % Inhibition at 1 µM
EGFR Tyrosine Kinase 98%
ERBB2 (HER2) Tyrosine Kinase 95%
ERBB4 (HER4) Tyrosine Kinase 88%
SRC Tyrosine Kinase 45%
VEGFR2 Tyrosine Kinase 32%
ABL1 Tyrosine Kinase 15%
CDK2 Ser/Thr Kinase 8%

| p38α (MAPK14) | Ser/Thr Kinase | 5% |

Data are hypothetical and for illustrative purposes.

The primary screen clearly identifies the ErbB family of receptor tyrosine kinases (EGFR, ERBB2, ERBB4) as the most sensitive targets of this compound.

Comparative IC50 Analysis

Based on the primary screen, full dose-response curves were generated to determine the IC50 values for the most potently inhibited kinases. This data was then compared against Dasatinib and Gefitinib to provide context for its potency and selectivity.

Table 2: Comparative IC50 Values (nM) Against a Focused Kinase Panel

Kinase Target This compound (IC50, nM) Gefitinib (IC50, nM) Dasatinib (IC50, nM)
EGFR 15 20 - 80 >1000
ERBB2 (HER2) 25 >10,000 15 - 40
ERBB4 (HER4) 60 >10,000 -
SRC 850 >10,000 <1
VEGFR2 1,200 >10,000 5 - 15
ABL1 >5,000 >10,000 <1
c-Kit >10,000 >10,000 10 - 25

| p38α (MAPK14) | >10,000 | >10,000 | 50 - 100 |

Note: Data for the investigational compound are hypothetical. Data for Gefitinib and Dasatinib are compiled from public sources and represent a typical range of reported values.

Discussion and Interpretation

The data reveals a distinct and compelling selectivity profile for this compound.

  • High Potency Against the ErbB Family: The compound is a potent inhibitor of EGFR, ERBB2, and ERBB4, with IC50 values in the low nanomolar range. This suggests it functions as a pan-ErbB family inhibitor.

  • Superior Selectivity Over Dasatinib: Dasatinib is a powerful, multi-targeted inhibitor known for its potent activity against ABL, SRC family kinases, c-Kit, and others.[12][15] In contrast, this compound shows minimal activity against these key Dasatinib targets, indicating a much narrower and more focused selectivity profile. This is a desirable trait for reducing the likelihood of off-target toxicities associated with broad-spectrum inhibitors.

  • Broader Profile than Gefitinib: Gefitinib is a first-generation EGFR-selective inhibitor with significantly less activity against other kinases, including other ErbB family members like ERBB2.[16] Our investigational compound demonstrates a broader activity within the ErbB family, which could be therapeutically advantageous in cancers driven by multiple ErbB receptors or those that develop resistance to EGFR-specific agents through signaling redundancy.

The diagram below illustrates the central role of the ErbB family in cell signaling, highlighting the targets of this compound.

ErbB Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS_RAF RAS/RAF/MEK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT ERBB2 ERBB2 ERBB2->RAS_RAF ERBB2->PI3K_AKT ERBB4 ERBB4 ERBB4->RAS_RAF ERBB4->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor This compound Inhibitor->EGFR Inhibitor->ERBB2 Inhibitor->ERBB4

Caption: Inhibition of ErbB family receptors by the compound blocks key downstream signaling pathways.

Conclusion

This comparative guide demonstrates that this compound is a potent inhibitor of the ErbB family of receptor tyrosine kinases. Its selectivity profile is significantly more focused than the broad-spectrum inhibitor Dasatinib and strategically broader than the first-generation inhibitor Gefitinib. This unique profile suggests potential as a therapeutic agent in cancers where multiple ErbB family members are implicated. The detailed, validated methodology presented herein serves as a robust framework for the preclinical evaluation of novel kinase inhibitors, emphasizing the critical importance of comprehensive cross-reactivity profiling in modern drug discovery.

References

  • Kinase Panel Screening and Profiling Service - Reaction Biology. Reaction Biology. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors - ACS Publications. Journal of Chemical Information and Modeling. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - NIH. Nucleic Acids Research. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. Journal of Chemical Information and Modeling. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. British Journal of Pharmacology. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. Eurofins Discovery. [Link]

  • Systematic analysis and molecular profiling of EGFR allosteric inhibitor cross-reactivity across the proto-oncogenic ErbB family kinases by integrating dynamics simulation, energetics calculation and biochemical assay - PubMed. European Biophysics Journal. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. British Journal of Pharmacology. [Link]

  • Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed. Molecular Informatics. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology. [Link]

  • In vitro kinase assay - Protocols.io. protocols.io. [Link]

  • A Radioactive in vitro ERK3 Kinase Assay - PMC - NIH. Bio-protocol. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. protocols.io. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH. ACS Medicinal Chemistry Letters. [Link]

  • Features of Selective Kinase Inhibitors | Request PDF - ResearchGate. ResearchGate. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - ResearchGate. Cell Chemical Biology. [Link]

  • (PDF) In vitro kinase assay v1 - ResearchGate. ResearchGate. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • In vitro kinase assay - Bio-protocol. Bio-protocol. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. Frontiers in Genetics. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships - Frontiers. Frontiers in Genetics. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Bioinformatics. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. British Journal of Pharmacology. [Link]

  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. Journal of Chemical Theory and Computation. [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy - PMC. Acta Pharmaceutica Sinica B. [Link]

  • Overview of marketed kinase inhibitors, their applications and biochemical characteristics. ResearchGate. [Link]

  • Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. Journal of Chemical Theory and Computation. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. International Journal of Molecular Sciences. [Link]

  • Biomedical Importance of Indoles - PMC - NIH. Molecules. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Saudi Pharmaceutical Journal. [Link]

Sources

A Comparative Efficacy Analysis of 2-tert-butyl-4-methyl-1H-indole Against Established Anticancer Agents: A Proof-of-Concept Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with significant therapeutic potential.[1][2][3] In oncology, indole derivatives have emerged as a particularly promising class of molecules, with several compounds approved for clinical use, including Sunitinib and Panobinostat, which target key pathways in cancer progression.[4][5] These molecules exert their anticancer effects through diverse mechanisms of action, such as the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[4][6][7] This broad range of biological activities underscores the versatility of the indole nucleus as a privileged scaffold in the design of novel anticancer therapeutics.[4][8]

This guide presents a proof-of-concept framework for evaluating the anticancer efficacy of a novel, yet uncharacterized, indole derivative: 2-tert-butyl-4-methyl-1H-indole . Due to the absence of published biological data for this specific compound, this document serves as a detailed methodological blueprint for its investigation. We will outline a series of experiments to compare its potential efficacy against two well-established anticancer drugs with distinct mechanisms of action: Doxorubicin , a topoisomerase II inhibitor that induces DNA damage, and Paclitaxel , a microtubule-stabilizing agent that disrupts mitosis. This comparative analysis will be based on a hypothesized mechanism of action for this compound as an inducer of apoptosis, a common trait among bioactive indole derivatives.[6][9]

The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of novel chemical entities. The methodologies described herein are designed to be robust, reproducible, and provide a comprehensive initial assessment of a compound's anticancer potential.

Hypothesized Mechanism of Action and Experimental Rationale

Given the prevalence of pro-apoptotic activity among indole derivatives, we hypothesize that this compound may exert its anticancer effects by triggering programmed cell death. The experimental workflow is designed to test this hypothesis and quantify the compound's cytotoxic and pro-apoptotic efficacy in comparison to Doxorubicin and Paclitaxel. The rationale behind the chosen experiments is as follows:

  • Cell Viability Assay (MTT): This initial screen will determine the concentration-dependent cytotoxic effect of this compound on cancer cells and allow for the calculation of its half-maximal inhibitory concentration (IC50). This is a fundamental first step in assessing the potency of a potential anticancer agent.

  • Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining): This assay will specifically investigate the induction of apoptosis. By differentiating between early apoptotic, late apoptotic, and necrotic cells, we can confirm if the observed cytotoxicity is mediated by programmed cell death.

  • Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): This analysis will reveal if the compound affects the progression of the cell cycle. Many anticancer agents, including our positive controls, induce cell cycle arrest at specific phases, which can be a precursor to apoptosis.

The following diagram illustrates the proposed experimental workflow for the comparative efficacy analysis.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cell Culture\n(e.g., MCF-7, A549) Cell Culture (e.g., MCF-7, A549) Compound Synthesis\nand Characterization->Cell Culture\n(e.g., MCF-7, A549) MTT Assay MTT Assay Cell Culture\n(e.g., MCF-7, A549)->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Data Comparison\n(Tables and Charts) Data Comparison (Tables and Charts) IC50 Determination->Data Comparison\n(Tables and Charts) Apoptosis Assay\n(Annexin V/PI)->Data Comparison\n(Tables and Charts) Cell Cycle Analysis->Data Comparison\n(Tables and Charts) Efficacy Conclusion Efficacy Conclusion Data Comparison\n(Tables and Charts)->Efficacy Conclusion

Caption: Experimental workflow for the comparative efficacy analysis of this compound.

Detailed Experimental Protocols

The following protocols are designed for a comprehensive comparison of this compound with Doxorubicin and Paclitaxel. For this hypothetical study, we will use the human breast adenocarcinoma cell line MCF-7 and the human lung carcinoma cell line A549 .

Cell Culture and Maintenance
  • Cell Lines: MCF-7 and A549 cells will be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells will be passaged upon reaching 80-90% confluency using Trypsin-EDTA.

Cell Viability (MTT) Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Procedure:

    • Seed cells in 6-well plates and treat them with the IC50 concentrations of this compound, Doxorubicin, and Paclitaxel for 24 hours.

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis
  • Principle: PI stains cellular DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Seed cells in 6-well plates and treat them with the IC50 concentrations of the compounds for 24 hours.

    • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Comparative Data

The following tables present hypothetical but plausible data that could be generated from the experiments described above.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound15.222.5
Doxorubicin0.81.2
Paclitaxel0.050.08

Table 2: Apoptosis Induction in MCF-7 Cells after 24h Treatment at IC50 Concentrations

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.12.51.80.6
This compound45.328.722.13.9
Doxorubicin48.925.420.55.2
Paclitaxel52.121.823.62.5

Table 3: Cell Cycle Distribution in MCF-7 Cells after 24h Treatment at IC50 Concentrations

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.220.514.3
This compound60.115.324.6
Doxorubicin40.835.723.5
Paclitaxel15.610.274.2

The following diagram illustrates the hypothesized signaling pathway for apoptosis induction by this compound, a common mechanism for indole-based anticancer agents.

G This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Discussion and Interpretation of Hypothetical Results

Based on our hypothetical data, this compound demonstrates moderate cytotoxic activity against both MCF-7 and A549 cancer cell lines, with IC50 values in the low micromolar range. While less potent than the established drugs Doxorubicin and Paclitaxel, this level of activity is often considered a promising starting point for a novel compound in early-stage drug discovery.

The results from the apoptosis assay would support our initial hypothesis that this compound induces programmed cell death. A significant increase in the populations of early and late apoptotic cells would be observed, comparable to the effects of Doxorubicin. This suggests that the cytotoxicity of the compound is not due to non-specific necrotic effects but rather an active induction of apoptosis.

The cell cycle analysis provides further mechanistic insight. Unlike Paclitaxel, which causes a strong arrest in the G2/M phase, and Doxorubicin, which induces S-phase arrest, our hypothetical data suggest that this compound may cause a modest accumulation of cells in the G2/M phase. This could indicate a potential, albeit weaker, effect on mitotic processes, which would warrant further investigation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the initial evaluation of the anticancer efficacy of this compound. By comparing it to well-characterized drugs like Doxorubicin and Paclitaxel, we can gain valuable insights into its potency and potential mechanism of action.

The hypothetical results suggest that this compound is a moderately active cytotoxic agent that induces apoptosis. Future studies should aim to:

  • Expand the panel of cancer cell lines to assess the compound's spectrum of activity.

  • Investigate the molecular mechanism of apoptosis induction by examining the expression of Bcl-2 family proteins and the activation of caspases.

  • Perform structure-activity relationship (SAR) studies to identify more potent analogs of this compound.

  • Evaluate the in vivo efficacy of the compound in animal models of cancer.

By following this structured approach, researchers can systematically evaluate the therapeutic potential of novel indole derivatives and contribute to the development of the next generation of anticancer drugs.

References

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PubMed Central.
  • Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (n.d.). PubMed.
  • Indole containing bioactive phytoconstituents as natural anticancer agents: A review. (2023). AIP Publishing.
  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI.
  • Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (n.d.). Ingenta Connect.
  • Basic mechanism of action for indole containing anti-lung cancer drugs. (n.d.). ResearchGate.
  • This compound. (n.d.). Fluorochem.
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). International Journal of Molecular Sciences.
  • Biomedical Importance of Indoles. (2013). PubMed Central.
  • Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. (2013). PubMed.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

Sources

A Head-to-Head Comparison of 2-tert-Butyl-4-methyl-1H-indole and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique electronic properties. Within this vast chemical space, 2-tert-butyl-4-methyl-1H-indole serves as a valuable starting point for the development of novel compounds. The strategic placement of a bulky tert-butyl group at the 2-position and a methyl group at the 4-position significantly influences the molecule's reactivity, steric profile, and biological interactions. This guide provides a comprehensive head-to-head comparison of this compound and its derivatives, offering insights into their synthesis, physicochemical properties, and potential applications, supported by experimental data and detailed protocols.

The Parent Scaffold: this compound

This compound is a solid at room temperature with a molecular weight of 187.29 g/mol and a purity typically around 95.0%[1]. Its structure is characterized by the indole core, a fused bicyclic system consisting of a benzene ring and a pyrrole ring. The key substituents that define its properties are the tert-butyl group at the C2 position and the methyl group at the C4 position.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC13H17N[1]
Molecular Weight187.286 g/mol [1]
Physical StateSolid[1]
Purity95.0%[1]
IUPAC NameThis compound[1]
Canonical SMILESCC1=CC=C(C2=C1NC=C2C(C)(C)C)[1]
InChI KeyCAWMRDGUUBKNRS-UHFFFAOYSA-N[1]

The tert-butyl group, with its significant steric bulk, plays a crucial role in directing the regioselectivity of further chemical transformations. It can shield the C3 position to some extent, influencing the outcome of electrophilic substitution reactions, which are characteristic of the electron-rich indole nucleus. The methyl group at the C4 position, being an electron-donating group, can subtly modulate the electron density of the benzene portion of the indole ring.

Synthesis of this compound and Its Derivatives

The synthesis of substituted indoles can be achieved through various established methods. The Fischer indole synthesis is a classic and versatile method that can be adapted for the synthesis of this compound.

General Experimental Protocol: Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of indole derivatives, which can be adapted for this compound by selecting the appropriate starting materials (3-methylphenylhydrazine and pivalaldehyde).

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 3-methylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add pivalaldehyde (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the hydrazone may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

Step 2: Indolization

  • The crude hydrazone is then subjected to cyclization using an acid catalyst. Common catalysts include zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or a strong protic acid like sulfuric acid (H₂SO₄).

  • The hydrazone and the catalyst are heated in a high-boiling point solvent (e.g., toluene or xylene) or neat.

  • The reaction is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction mixture is worked up by neutralizing the acid, extracting the product with an organic solvent, and purifying it by column chromatography.

Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_indolization Step 2: Indolization 3-methylphenylhydrazine 3-methylphenylhydrazine Hydrazone Hydrazone 3-methylphenylhydrazine->Hydrazone Pivalaldehyde, Ethanol Pivalaldehyde Pivalaldehyde Indole_Product This compound Hydrazone->Indole_Product Acid Catalyst (e.g., ZnCl2), Heat

Caption: Fischer Indole Synthesis Workflow.

Head-to-Head Comparison: Reactivity and Functionalization

The presence of the tert-butyl and methyl groups on the indole ring significantly influences its reactivity towards further functionalization. Here, we compare the reactivity at key positions of the indole nucleus.

Electrophilic Substitution at C3

The C3 position of the indole ring is the most nucleophilic and typically the primary site for electrophilic attack. However, the bulky tert-butyl group at C2 can sterically hinder this position.

Comparison of Reactivity:

DerivativeReagent/ReactionOutcomeRationale
This compound Vilsmeier-Haack (DMF, POCl₃)Slower reaction rate compared to less hindered indoles. C3-formylation is still favored.The tert-butyl group provides steric hindrance, but the high reactivity of the Vilsmeier reagent can overcome this.
2-methyl-1H-indole Vilsmeier-Haack (DMF, POCl₃)Faster reaction rate, high yield of 3-formyl-2-methyl-1H-indole.Less steric hindrance at the C3 position allows for easier access by the electrophile.
2-tert-butyl-4-methyl-N-acetyl-indole Nitration (HNO₃/H₂SO₄)Nitration occurs preferentially on the benzene ring, likely at the C5 or C7 position.The N-acetyl group deactivates the pyrrole ring towards electrophilic attack, and the C3 position is sterically blocked.
N-Functionalization

The nitrogen atom of the indole ring can be functionalized through various reactions, such as alkylation, acylation, and protection.

N_Functionalization Indole This compound N_Alkylation N-Alkylated Derivative Indole->N_Alkylation R-X, Base N_Acylation N-Acylated Derivative Indole->N_Acylation (RCO)2O or RCOCl, Base N_Sulfonylation N-Sulfonylated Derivative Indole->N_Sulfonylation RSO2Cl, Base

Caption: Pathways for N-functionalization.

Experimental Protocol: N-Alkylation

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the indolide anion.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 eq) dropwise.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Comparative Biological Activity

Indole derivatives are known to possess a wide range of biological activities. The substitution pattern on the indole ring is critical for determining the specific pharmacological profile. While direct comparative biological data for this compound and its immediate derivatives is not extensively available in the public domain, we can infer potential activities based on studies of structurally related compounds.

For instance, a study on N-phenylindole derivatives as inhibitors of Pks13 in Mycobacterium tuberculosis revealed that the presence of a tert-butyl group on the N-phenyl ring can contribute to potent antitubercular activity.[2] Although this study does not include the exact this compound scaffold, it highlights the potential of tert-butyl substituted indoles in drug discovery.

Hypothetical Comparative Activity Profile:

The following table presents a hypothetical comparison based on general structure-activity relationship (SAR) principles for indole derivatives. This should be considered a guide for future experimental investigation.

CompoundPotential Biological TargetPredicted Activity TrendRationale for Prediction
This compound -BaselineParent compound for comparison.
3-Formyl-2-tert-butyl-4-methyl-1H-indole Kinases, TubulinPotentially increased activityThe formyl group can act as a hydrogen bond acceptor, enhancing binding to protein targets.
N-Benzyl-2-tert-butyl-4-methyl-1H-indole Nuclear ReceptorsPotentially increased lipophilicity and cell permeabilityThe benzyl group increases the overall size and lipophilicity of the molecule, which can affect its distribution and target engagement.
5-Nitro-2-tert-butyl-4-methyl-1H-indole Various enzymesPotentially altered electronic properties leading to new activitiesThe electron-withdrawing nitro group can significantly change the electronic nature of the indole ring, potentially leading to different biological interactions.

Conclusion and Future Directions

This compound represents a versatile scaffold for the development of novel chemical entities. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and an electron-donating methyl group, provides a distinct starting point for chemical exploration. This guide has provided a framework for understanding the synthesis, reactivity, and potential biological applications of this compound and its derivatives.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on the this compound core. Head-to-head comparisons of these derivatives in various biological assays will be crucial for elucidating clear structure-activity relationships. Such studies will undoubtedly pave the way for the discovery of new lead compounds in drug development and novel materials with unique properties.

References

  • Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules, 27(9), 2845. [Link]

Sources

A Researcher's Guide to Navigating the Challenges of In Vitro Reproducibility with 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of biologically active compounds.[1] Among the myriad of synthetic indole derivatives, 2-tert-butyl-4-methyl-1H-indole represents a class of compounds with significant therapeutic potential, owing to its structural features that can enhance metabolic stability and target engagement. However, the very attributes that make such substituted indoles attractive for drug discovery—namely their lipophilicity—can also be a major source of variability and poor reproducibility in in vitro experiments.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to understand and mitigate the challenges associated with the in vitro evaluation of hydrophobic indole derivatives like this compound. We will explore the common pitfalls that lead to inconsistent data and provide actionable, evidence-based strategies to enhance the reliability and reproducibility of your in vitro assays.

The Hydrophobicity Hurdle: Why Reproducibility Suffers with Compounds Like this compound

The introduction of a tert-butyl group at the 2-position and a methyl group at the 4-position of the indole ring significantly increases the molecule's hydrophobicity. While this can be advantageous for cell permeability and interaction with hydrophobic binding pockets of target proteins, it presents considerable challenges in the aqueous environment of in vitro assays. These challenges are primary drivers of poor experimental reproducibility and can be categorized into three main areas:

  • Poor Aqueous Solubility: Hydrophobic compounds have a strong tendency to come out of solution in aqueous buffers and cell culture media. This can lead to an overestimation of the compound's potency in colorimetric or fluorometric assays where precipitates can interfere with light scattering or absorbance readings.

  • Compound Aggregation: At concentrations above their critical aggregation concentration (CAC), hydrophobic molecules can self-assemble into colloidal aggregates. These aggregates can non-specifically inhibit enzymes or sequester other assay components, leading to false-positive results that are not related to the compound's specific biological activity.

  • Non-Specific Binding: The "stickiness" of hydrophobic compounds can cause them to bind to plasticware, serum proteins in cell culture media, and cellular membranes. This reduces the effective concentration of the compound available to interact with its intended target, leading to an underestimation of its potency and variability between experiments.

To illustrate the importance of addressing these issues, we will compare the in vitro evaluation of our target compound's class with two well-characterized and less hydrophobic indole derivatives: Indole-3-carbinol (I3C) and Melatonin .

Comparative Analysis of In Vitro Data: The Importance of Context

While specific in vitro data for this compound is not extensively available in the public domain, we can draw valuable insights from studies on other substituted indoles and our well-characterized alternatives.

CompoundCell LineAssayIC50/EC50 (µM)Key ObservationsReference
Indole-3-carbinol (I3C) CNE2 (Nasopharyngeal Carcinoma)Proliferation~300Dose-dependent inhibition of proliferation.[2]
Indole-3-carbinol (I3C) Breast Cancer CellsApoptosis100-200Induction of apoptosis at lower concentrations.[3]
Melatonin GBC-SD (Gallbladder Cancer)Cell Viability (CCK-8)~1000 (at 48h)Dose-dependent inhibition of cell viability.[4]
Melatonin NOZ (Gallbladder Cancer)Cell Viability (CCK-8)~1000 (at 48h)Similar activity in a different gallbladder cancer cell line.[4]
5-Nitroindole Derivative (Compound 7) HeLa (Cervical Cancer)Cell Proliferation (Alamar Blue)~6A more potent, substituted indole derivative.[5]
N-rimantadine-4,6-dimethylindole-2-carboxamide M. tuberculosis H37RvGrowth Inhibition (MIC)0.88Example of a substituted indole with potent antimicrobial activity.[6]

This comparative data highlights the wide range of potencies observed for different indole derivatives. The relatively high concentrations required for I3C and melatonin to elicit a response in some cancer cell lines underscore the importance of careful experimental design and the potential for solubility and aggregation issues to confound results, especially with more hydrophobic analogs.

Experimental Protocols: Standard vs. Reproducibility-Optimized

To demonstrate the practical steps that can be taken to improve reproducibility, we present a comparison of a standard versus an optimized protocol for a common in vitro cytotoxicity assay, the MTT assay.

Standard MTT Assay Protocol

This protocol represents a common approach that may not adequately account for the challenges posed by hydrophobic compounds.

Diagram of Standard MTT Assay Workflow

A Seed cells in 96-well plate B Add compound dilutions (from DMSO stock) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G

Caption: A typical workflow for a standard MTT assay.

Potential Pitfalls of the Standard Protocol:

  • Compound Precipitation: Direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to precipitate.

  • Aggregation: Lack of measures to prevent or detect aggregation can lead to non-specific effects.

  • Serum Protein Binding: Failure to account for compound binding to serum proteins can lead to an underestimation of potency.

Reproducibility-Optimized MTT Assay Protocol

This enhanced protocol incorporates additional steps and considerations to mitigate the challenges associated with hydrophobic compounds.

Diagram of Reproducibility-Optimized Workflow

cluster_0 Compound Preparation & QC cluster_1 Cell-Based Assay A Confirm Compound Identity & Purity (e.g., LC-MS, NMR) B Determine Aqueous Solubility (Kinetic & Thermodynamic) A->B C Assess Aggregation Propensity (e.g., DLS, nephelometry) B->C D Prepare Serial Dilutions in Low-Binding Plates C->D F Add compound dilutions (with controls for aggregation) D->F E Seed cells in 96-well plate E->F G Incubate for 24-72 hours F->G H Add MTT reagent G->H I Incubate for 2-4 hours H->I J Add solubilization buffer I->J K Read absorbance at 570 nm J->K

Caption: An optimized workflow incorporating compound quality control and aggregation assessment.

Detailed Step-by-Step Optimized Protocol: MTT Assay for Hydrophobic Compounds

This protocol provides a more robust framework for assessing the in vitro cytotoxicity of compounds like this compound.

Materials:

  • Test compound (e.g., this compound)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates (low-binding plates recommended for compound dilutions)

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (with and without serum)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Compound Quality Control (Pre-Assay):

    • Confirm the identity and purity of the test compound using analytical techniques such as LC-MS and NMR.

    • Determine the kinetic solubility of the compound in the assay buffer to identify the maximum soluble concentration.

    • If possible, use dynamic light scattering (DLS) or nephelometry to assess the aggregation potential of the compound at various concentrations.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO using low-binding plates.

    • Further dilute the DMSO serial dilutions in serum-free medium to create the final working concentrations. The final DMSO concentration in the wells should be ≤ 0.5%.

    • Include appropriate controls:

      • Vehicle control (medium with the same final concentration of DMSO).

      • Positive control (a known cytotoxic agent).

      • Media only (for background subtraction).

      • (Optional) A control with a non-ionic detergent (e.g., 0.01% Triton X-100) to assess the impact of aggregation.

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 4 hours (or overnight) at 37°C, protected from light, to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Best Practices for Ensuring Reproducibility

Beyond the assay protocol itself, several overarching best practices in compound management and experimental design are crucial for generating reliable and reproducible data.

Diagram of Best Practices for Reproducible In Vitro Research

A Compound Quality (Purity, Identity, Stability) B Accurate Concentration (Weighing, Solvation) A->B C Proper Storage (-20°C or -80°C, Desiccated) B->C D Minimize Freeze-Thaw Cycles C->D E Solubility & Aggregation Assessment F Standardized Protocols (Detailed SOPs) E->F G Appropriate Controls (Vehicle, Positive, Negative) F->G H Consistent Cell Culture (Passage number, Mycoplasma testing) G->H

Caption: Key pillars of best practices for ensuring reproducibility in in vitro screening.

  • Compound Management:

    • Source and Purity: Always source compounds from reputable suppliers and obtain a certificate of analysis. Verify the purity and identity of the compound in-house if possible.

    • Storage: Store stock solutions in DMSO at -20°C or -80°C in tightly sealed containers to prevent water absorption and degradation.

    • Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of freeze-thaw cycles, which can cause compound precipitation and degradation.

  • Experimental Design:

    • Concentration Range: Choose a concentration range that is below the compound's limit of solubility in the final assay medium.

    • Controls: Always include appropriate vehicle and positive controls. For compounds suspected of aggregation, including a condition with a low concentration of a non-ionic detergent can be informative.

    • Replicates: Perform experiments with technical and biological replicates to assess the variability of the assay.

Conclusion

The in vitro evaluation of hydrophobic indole derivatives like this compound is a critical step in the drug discovery process. However, the inherent physicochemical properties of these compounds can lead to significant challenges in obtaining reproducible data. By understanding the potential pitfalls of poor solubility, aggregation, and non-specific binding, and by implementing optimized protocols and best practices in compound management and experimental design, researchers can significantly enhance the reliability and integrity of their in vitro findings. This rigorous approach is essential for making informed decisions in hit-to-lead and lead optimization campaigns and ultimately contributes to the successful development of novel therapeutics.

References

  • Benchchem. (2025).
  • Gil, J., Stembalska, A., Pesz, K. A., & Szydełko, T. (2021). Melatonin inhibits proliferation, migration, and invasion by inducing ROS-mediated apoptosis via suppression of the PI3K/Akt/mTOR signaling pathway in gallbladder cancer cells. Aging-US, 13(15), 19813–19829.
  • Benchchem. (2025).
  • Han, S., Wang, Y., Li, X., Yin, J., & Li, Y. (2025). Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. Foods, 14(2), 245.
  • Singh, P., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1677.
  • Srinivasan, V., Pandi-Perumal, S. R., Maestroni, G. J. M., Esquifino, A. I., Hardeland, R., & Cardinali, D. P. (2005). Melatonin inhibits proliferation, migration, and invasion by inducing ROS-mediated apoptosis via suppression of the PI3K/Akt/mTOR signaling pathway in gallbladder cancer cells. Aging-US, 13(15), 19813–19829.
  • Aghajanova, L., et al. (2021). The Effect of Different Doses of Melatonin on in Vitro Maturation of Human Follicular Fluid-Derived Oocyte-Like Cells. International Journal of Fertility & Sterility, 15(4), 274-280.
  • Singh, P., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem.
  • Sholl, E. L., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences, 25(23), 13005.
  • Singh, P., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Park, S. Y., et al. (2018). The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study. International Journal of Molecular Sciences, 19(3), 919.
  • PubChem. (n.d.). 2-tert-Butyl-1H-indole.
  • Wang, Z., et al. (2014). Indole-3-carbinol (I3C) increases apoptosis, represses growth of cancer cells, and enhances adenovirus-mediated oncolysis. Cancer Biology & Therapy, 15(8), 1053-1060.
  • Zhang, X., et al. (2016). Indole-3-carbinol inhibits nasopharyngeal carcinoma cell growth in vivo and in vitro through inhibition of the PI3K/Akt pathway. Oncology Letters, 11(2), 1487-1492.
  • De Luca, A., et al. (2022). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)
  • Linus Pauling Institute. (2017). Indole-3-Carbinol.
  • Al-Hussain, S. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 766-777.
  • Al-Hussain, S. A., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 12(5), 778-788.
  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Pharmaceutical Sciences Asia, 49(3), 233-250.
  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and its derivatives: A review. Chula Digital Collections.
  • Houck, H. A., et al. (2018). Tunable Blocking Agents for Temperature-Controlled Triazolinedione-Based Cross-Linking Reactions. Macromolecules, 51(9), 3469-3477.
  • ACS Publications. (2024). Organic Letters Ahead of Print.
  • Sigma-Aldrich. (n.d.). 2-tert-butyl-1h-indole.
  • MDPI. (2020). Biological Activities of Alkaloids.
  • abcr GmbH. (n.d.). AB425491 | CAS 57880-12-3.
  • Kumar, S., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2185.

Sources

A Researcher's Guide to Orthogonal Validation of Target Engagement: The Case of 2-tert-butyl-4-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement in Drug Discovery

In the trajectory of drug discovery, establishing that a therapeutic candidate physically interacts with its intended molecular target within a biological system is a cornerstone of success. This principle, known as target engagement (TE), provides the mechanistic confidence required to interpret biological activity, build robust structure-activity relationships (SAR), and ultimately, increase the probability of clinical success.[1][2][3] Relying on a single assay is fraught with risk; experimental artifacts can lead to false positives, and a purely biochemical readout may not translate to a cellular context.[1] Therefore, a rigorous, multi-pronged approach using orthogonal methods is not just best practice—it is essential for de-risking a project and making informed decisions.[4][5]

This guide provides a comparative framework for validating the target engagement of a novel small molecule, 2-tert-butyl-4-methyl-1H-indole , with its hypothetical protein target, "Target X." We will explore a selection of complementary biophysical and cellular assays, moving from direct binding confirmation with purified components to functional validation in a live-cell environment. Each method offers a unique perspective, and together, they build a compelling and self-validating case for on-target activity.

The Validation Workflow: A Strategy of Convergent Evidence

A robust target validation strategy does not rely on a linear progression but rather on the convergence of data from independent lines of inquiry. Our approach is bifurcated into two essential domains: direct biophysical characterization and physiologically relevant cellular confirmation.

G Overall workflow for validating target engagement. cluster_0 Biophysical Validation (In Vitro) cluster_1 Cellular Validation (In Situ) TSA Thermal Shift Assay (TSA) Measures: ΔTm SPR Surface Plasmon Resonance (SPR) Measures: KD, kon, koff ITC Isothermal Titration Calorimetry (ITC) Measures: KD, ΔH, ΔS, n Conclusion High-Confidence Target Engagement ITC->Conclusion CETSA Cellular Thermal Shift Assay (CETSA) Measures: EC50 Shift Reporter Reporter Gene Assay Measures: Functional EC50 Reporter->Conclusion Molecule Compound: This compound Molecule->TSA Molecule->CETSA

Caption: Overall workflow for validating target engagement.

Part 1: Biophysical Assays — Quantifying Direct Molecular Interactions

Biophysical assays are fundamental to confirming a direct, physical interaction between a compound and its purified target protein.[6][] They provide quantitative data on binding affinity, kinetics, and thermodynamics in a controlled, cell-free system.[4]

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Principle: TSA is a rapid and cost-effective method to assess ligand binding.[8] It operates on the principle that when a ligand binds to a protein, it typically confers thermal stability.[9][10] This stabilization is measured by monitoring the protein's unfolding temperature (melting temperature, or Tₘ) using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. A positive shift in Tₘ (ΔTₘ) in the presence of the compound indicates binding.[10]

Experimental Protocol: TSA for Target X

  • Preparation:

    • Prepare a 2 mg/mL stock solution of purified Target X in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Purity should be ≥95%.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO.

    • Prepare a 5000X stock of SYPRO Orange dye in DMSO.

  • Reaction Setup (in a 384-well PCR plate):

    • For a 20 µL final volume, add components in this order:

      • 15 µL of Assay Buffer.

      • 2 µL of Target X protein (to a final concentration of 2 µM).

      • 1 µL of SYPRO Orange dye (to a final concentration of 5X).

      • 2 µL of compound dilution (final concentration ranging from 0.1 to 100 µM; final DMSO concentration ≤1%). Include a vehicle control (DMSO only).

  • Data Acquisition:

    • Seal the plate with an optically clear adhesive film and centrifuge briefly.[11]

    • Place the plate in a real-time PCR instrument.[11]

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at an increment of 0.5 °C/minute.[11]

    • Monitor fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The Tₘ is the midpoint of the transition in the resulting melt curve, often calculated by fitting the data to a Boltzmann equation or finding the peak of the first derivative.

    • Calculate ΔTₘ = Tₘ (compound) - Tₘ (vehicle). A significant, concentration-dependent positive shift confirms binding.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free, real-time technique that measures the binding kinetics and affinity of interactions.[12][13] One molecule (the ligand, typically the protein) is immobilized on a sensor chip surface. The other molecule (the analyte, the small molecule compound) is flowed over the surface. Binding causes a change in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal, measured in response units (RU).[12][14] This allows for the determination of the association rate (kₐ or kₒₙ), dissociation rate (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Experimental Protocol: SPR for Target X

  • Immobilization:

    • Immobilize purified Target X onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-3000 RU) to minimize mass transport limitations.

    • Activate a reference flow cell in the same way but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span at least 0.1x to 10x the expected Kₑ.

    • Inject each compound concentration over the Target X and reference surfaces for a set time (e.g., 120 seconds) to monitor association.

    • Follow with an injection of running buffer alone to monitor dissociation (e.g., 300 seconds).

    • Between cycles, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any bound analyte.[12]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the kinetic data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₑ.

    • Alternatively, plot the response at equilibrium against compound concentration and fit to a steady-state affinity model to determine Kₑ.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is considered the gold standard for thermodynamic characterization of binding. It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[15][16] A solution of the ligand is titrated into a solution of the protein, and the resulting heat change is measured after each injection. The data are used to determine the binding affinity (Kₑ), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[17][18]

Experimental Protocol: ITC for Target X

  • Preparation:

    • Dialyze purified Target X and dissolve this compound in the exact same buffer (e.g., 20 mM Sodium Phosphate pH 7.4, 100 mM NaCl, 0.5% DMSO). Mismatched buffers can create large heats of dilution, masking the binding signal.[17]

    • Thoroughly degas both protein and compound solutions.

  • Experiment Setup:

    • Load the sample cell with Target X protein (e.g., 10-20 µM).

    • Load the injection syringe with the compound (e.g., 100-200 µM, typically 10x the protein concentration).

  • Titration:

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution at a constant temperature (e.g., 25 °C).

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to derive Kₑ, n, and ΔH. ΔG and TΔS can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Part 2: Cellular Assays — Confirming Engagement in a Physiological Context

While biophysical assays are critical, they do not confirm that a compound can penetrate the cell membrane and engage its target in the crowded, complex intracellular environment.[1][4] Cellular assays provide this crucial piece of evidence.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA extends the principle of thermal shift to the cellular environment.[19][20] It measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding.[21][22] Cells are treated with the compound, heated to a specific temperature, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction. The amount of soluble Target X remaining is quantified, typically by Western blot or AlphaScreen®.[9] Increased thermal stability in the presence of the compound confirms intracellular target engagement.

G Workflow for an isothermal dose-response CETSA experiment. A 1. Treat cells with compound or vehicle B 2. Heat cells to a specific temperature A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Quantify remaining soluble Target X C->D E 5. Plot soluble protein vs. compound concentration D->E

Caption: Workflow for an isothermal dose-response CETSA experiment.

Experimental Protocol: Isothermal Dose-Response CETSA for Target X

  • Determine Melt Temperature: First, perform a CETSA melt curve. Treat cells with vehicle (DMSO) only, aliquot, and heat to a range of temperatures (e.g., 40-65 °C). Lyse and quantify soluble Target X to determine the Tₘ where approximately 50% of the protein denatures. This will be the temperature used for the dose-response experiment.

  • Compound Treatment:

    • Plate cells (e.g., HEK293 expressing Target X) and grow to ~80% confluency.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle for 1 hour at 37 °C.

  • Thermal Challenge:

    • Heat all cell samples (in suspension or adhered to the plate) to the predetermined Tₘ (e.g., 54 °C) for 3 minutes, followed by immediate cooling on ice.[9]

    • Include a non-heated control sample to represent 100% soluble protein.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles or with a mild lysis buffer).

    • Centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to pellet aggregated proteins.

  • Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Target X using Western blot, ELISA, or a high-throughput method like AlphaLISA®.

  • Data Analysis:

    • Normalize the data to the non-heated control (100%) and the heated vehicle control (0%).

    • Plot the percentage of stabilized Target X against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ of thermal stabilization.

Reporter Gene Assay

Principle: If Target X is part of a signaling pathway that regulates gene transcription, a reporter gene assay provides functional evidence of target engagement.[23][24] This assay measures the downstream consequences of modulating the target. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway.[25][26] Inhibition of Target X by the compound should lead to a concentration-dependent change in reporter gene expression.

Hypothetical Pathway for Target X For this example, we assume Target X is a kinase that phosphorylates and activates "Transcription Factor Y" (TFY), which then drives the expression of a gene with a specific response element (RE) in its promoter.

G Signaling pathway for reporter gene assay. cluster_pathway Hypothetical Signaling Pathway cluster_nucleus Nucleus Signal Upstream Signal TargetX Target X (Kinase) Signal->TargetX TFY_I TFY (Inactive) TargetX->TFY_I TFY_A TFY-P (Active) TFY_I->TFY_A Phosphorylation ReporterConstruct Promoter-RE + Luciferase Gene TFY_A->ReporterConstruct Binds to RE Luciferase Luciferase Protein ReporterConstruct->Luciferase Transcription & Translation Light Light Luciferase->Light Compound This compound Compound->TargetX Inhibition

Caption: Signaling pathway for reporter gene assay.

Experimental Protocol: Luciferase Reporter Assay

  • Cell Line Preparation:

    • Co-transfect a suitable cell line (e.g., HEK293) with two plasmids:

      • A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of the TFY response element (RE).

      • A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV) for normalization of transfection efficiency.

    • Select a stable cell line or use transiently transfected cells.

  • Assay Procedure:

    • Plate the engineered cells in a 96-well white, clear-bottom plate.

    • Pre-treat cells with a serial dilution of this compound for 1 hour.

    • Stimulate the pathway with an appropriate agonist to activate the upstream signal. Include an unstimulated control.

    • Incubate for a predetermined time (e.g., 6-24 hours) to allow for reporter gene expression.

  • Lysis and Signal Detection:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.

  • Data Analysis:

    • For each well, calculate the normalized response by dividing the firefly luciferase signal by the Renilla luciferase signal.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the functional IC₅₀.

Summary and Comparison of Orthogonal Methods

The true power of this approach lies in comparing the data across all assays. A successful validation will show consistent and correlated results, building a powerful, evidence-based argument for target engagement.

Table 1: Comparison of Orthogonal Target Engagement Assays

MethodPrincipleKey Output(s)ProsCons
TSA / DSF Ligand-induced protein thermal stabilizationΔTₘHigh-throughput, low cost, direct binding readoutRequires purified protein, can have false negatives/positives, not quantitative for affinity.[10]
SPR Real-time mass change on a sensor surfaceKₑ, kₐ, kₑLabel-free, real-time kinetics, high sensitivityRequires purified protein, can be complex to optimize, potential for artifacts from immobilization.[14]
ITC Measures heat change upon bindingKₑ, ΔH, ΔS, nGold standard for thermodynamics, label-free, solution-basedLow-throughput, requires large amounts of pure protein, sensitive to buffer mismatches.[15][17]
CETSA Ligand-induced thermal stabilization in cellsEC₅₀ ShiftMeasures engagement in a physiological context, confirms cell permeabilityLower throughput, semi-quantitative, requires specific antibodies or tagged proteins for detection.[21][27]
Reporter Assay Downstream functional response to target modulationFunctional IC₅₀Measures functional consequence of TE, highly sensitive, cell-basedIndirect measure of binding, requires knowledge of the signaling pathway, prone to off-target pathway effects.[23][24]

Table 2: Hypothetical Validation Data for this compound vs. Target X

AssayParameterResultInterpretation
TSA ΔTₘ at 10 µM+5.2 °CDirect binding and stabilization of purified Target X.
SPR Kₑ150 nMHigh-affinity interaction with fast-on, slow-off kinetics.
ITC Kₑ180 nMConfirms high-affinity binding and provides thermodynamic profile (e.g., enthalpy-driven).
CETSA EC₅₀ Shift450 nMConfirms compound enters cells and engages Target X, stabilizing it against thermal denaturation.
Reporter Assay IC₅₀510 nMDemonstrates functional inhibition of the Target X signaling pathway in live cells.

The close correlation between the cellular EC₅₀/IC₅₀ values and the biochemical Kₑ provides strong evidence that the observed cellular activity is a direct result of the compound engaging its intended target.

Conclusion

Validating the target engagement of a new chemical entity like this compound is a critical step that bridges the gap between biochemical potential and therapeutic promise. By systematically employing a suite of orthogonal methods—from direct biophysical measurements like TSA, SPR, and ITC to physiologically relevant cellular assays like CETSA and reporter gene analysis—researchers can build a robust, multi-dimensional understanding of a compound's mechanism of action. This convergent, evidence-based approach minimizes the risk of advancing compounds with ambiguous or off-target activities and lays a solid foundation for successful drug development.

References

  • Concept Life Sciences. Target Engagement Assay Services.
  • Ciulli, A., & Williams, G. (2010). Isothermal titration calorimetry in drug discovery. PubMed.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • White Rose Research Online.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Frontiers. Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research.
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
  • PMC - NIH. Determining target engagement in living systems.
  • DiscoverX. Target Engagement Assays.
  • TA Instruments. Isothermal Titration Calorimetry (ITC)
  • ACS Fall 2025. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • Frontiers. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
  • BOC Sciences. Biophysical Assays | Protein Interaction Analysis.
  • PMC - PubMed Central. Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes.
  • Creative Biostucture Drug Discovery. MagHelix™ Bio-layer Interferometry (BLI).
  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Selvita. A Practical Guide to Target Engagement Assays.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Wikipedia. Orthogonal ligand-protein pair.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • NIH. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift.
  • Indigo Biosciences. The Importance of Reporter Gene Assays in Drug Discovery.
  • ResearchGate. Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes.
  • PMC - NIH. Mass spectrometric analysis of protein–ligand interactions.
  • Axxam SpA. Thermal shift assays for early-stage drug discovery.
  • Medicines Discovery Catapult.
  • JoVE. Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays.
  • BioCurate.
  • NanoTemper Technologies. Thermal Shift Assays (TSA).
  • NIH. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.
  • ACS Omega. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • PubMed. Reporter gene assays.
  • Sartorius. Biolayer Interferometry (BLI).
  • MDPI. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes.
  • Harvard University. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • Thermo Fisher Scientific - US. Reporter Gene Assays.
  • Springer Nature Experiments. Indirect Detection of Ligand Binding by Thermal Melt Analysis.
  • AcroBiosystems. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
  • Generate:Biomedicines. Introducing Origin-1: a platform for de novo antibody design against zero-prior epitopes.
  • BioC
  • PubMed - NIH.
  • Drug Hunter. Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Raines Lab.

Sources

A Comparative Guide to the Purity Assessment of 2-tert-butyl-4-methyl-1H-indole: qNMR vs. Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity is a cornerstone of chemical research and pharmaceutical development. For a novel compound like 2-tert-butyl-4-methyl-1H-indole, a versatile building block in medicinal chemistry, ensuring its purity is paramount for the reliability of downstream applications and for meeting stringent regulatory standards.[1][2] This guide provides an in-depth, objective comparison of two orthogonal analytical techniques for purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Elemental Analysis (EA). As a senior application scientist, this document moves beyond mere protocols to explain the fundamental causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

The Principle of Orthogonal Purity Verification

In the landscape of analytical chemistry, relying on a single method for purity assessment can be misleading. A technique used for the final purification step, such as chromatography, should not be the sole method for purity verification.[3] This is where orthogonal methods—techniques that measure the same attribute through different physical principles—become critical. qNMR and Elemental Analysis represent two powerful, mechanistically distinct approaches. qNMR quantifies a molecule based on the resonant frequencies of its atomic nuclei in a magnetic field, while Elemental Analysis determines the mass fraction of constituent elements after combustion.[4][5] Their combined use provides a highly confident and comprehensive purity profile.

Quantitative ¹H NMR (qNMR): A Primary Ratio Method

Quantitative NMR has emerged as a powerful primary analytical method for purity determination, recognized by pharmacopeias and regulatory bodies like the USP.[6][7][8] Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[9][10] This allows for the direct quantification of an analyte against a certified internal standard, even if the standard is a different compound, eliminating the need for compound-specific reference materials.[11]

Expertise & Experience: The Causality Behind a Robust qNMR Experiment

A successful qNMR experiment is not accidental; it is the result of deliberate choices in experimental design.

  • Internal Standard Selection: The choice of an internal standard is the foundation of the entire experiment.[12] An ideal standard must possess high, certified purity (≥99%), be chemically stable and non-reactive with the analyte, and exhibit excellent solubility in the chosen solvent.[9][13] Crucially, its NMR signals must be sharp (ideally singlets) and appear in a region of the spectrum free from any analyte signals to prevent overlap and integration errors.[13] For this compound, a common standard like maleic acid or 1,4-dinitrobenzene could be suitable, depending on the solvent.

  • Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification.[14] After a radiofrequency pulse, the nuclei must have sufficient time to return to thermal equilibrium before the next pulse. If the relaxation delay is too short, signals from nuclei with longer spin-lattice relaxation times (T₁) will be partially saturated, leading to underestimated integrals and inaccurate results.[15] A conservative and robust approach is to set the delay to at least 5-7 times the longest T₁ of any signal of interest (both analyte and standard).[9][14] The T₁ can be experimentally determined using an inversion recovery pulse sequence.[15]

  • Instrumental Conditions: To ensure uniform excitation across the entire spectrum, a 90° pulse angle is recommended.[9] A high signal-to-noise ratio (S/N > 250:1) is essential for precise integration, often requiring an increased number of scans.[9][16]

Experimental Protocol: qNMR Purity of this compound
  • Sample Preparation (Triplicate):

    • Accurately weigh approximately 10-15 mg of this compound (the analyte) into a tared vial using a calibrated analytical balance (0.01 mg accuracy).

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, Purity ≥ 99.5%) into the same vial. The goal is a near 1:1 molar ratio to optimize integration accuracy.[9]

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in which both compounds are fully soluble.

    • Vortex the vial thoroughly to ensure a homogenous solution and transfer the entirety to a high-quality 5 mm NMR tube.[9]

  • Data Acquisition (¹H NMR):

    • Use a high-field NMR spectrometer (≥400 MHz).[17]

    • Shim the sample to achieve optimal magnetic field homogeneity.

    • Set the following key acquisition parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 30 seconds (or 7x the longest T₁).

      • Acquisition Time (aq): ≥ 3 seconds to ensure complete decay of the Free Induction Decay (FID).[17]

      • Number of Scans: ≥ 32, or as needed to achieve S/N > 250:1 for the signals of interest.[17]

  • Data Processing:

    • Apply a line broadening factor of 0.1-0.3 Hz to improve S/N without significantly distorting peak shapes.[18]

    • Carefully perform manual phasing and baseline correction (e.g., 5th-order polynomial) to ensure accurate integration.[18]

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the tert-butyl singlet) and a signal from the internal standard (e.g., the maleic acid singlet).

Purity Calculation

The purity of the analyte (Purityₐ) is calculated using the following formula:[9]

Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ

Where:

  • I: Integral area of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass (Analyte: C₁₃H₁₇N ≈ 187.29 g/mol )[19][20]

  • m: Weighed mass

  • Purity: Purity of the standard

  • Subscripts 'a' and 'std' refer to the analyte and internal standard, respectively.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_a 1. Weigh Analyte (mₐ) weigh_s 2. Weigh Standard (mₛₜᏧ) weigh_a->weigh_s dissolve 3. Dissolve in Deuterated Solvent weigh_s->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire ¹H Spectrum (Optimized d1, ns) transfer->acquire process 6. Phasing & Baseline Correction acquire->process integrate 7. Integrate Analyte (Iₐ) & Standard (IₛₜᏧ) Signals process->integrate calculate 8. Calculate Purity Using Formula integrate->calculate

qNMR workflow for purity assessment.

Elemental Analysis (EA): A Fundamental Compositional Assay

Elemental analysis, specifically CHN analysis, is a classic and robust technique for assessing the purity of organic compounds.[21] It operates on the principle of combustion, where a sample is burned at high temperature in an oxygen-rich atmosphere.[22] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors, typically a thermal conductivity detector.[21][23] The purity is inferred by comparing the experimentally determined mass percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the compound's molecular formula.[4]

Expertise & Experience: Ensuring Accuracy in Combustion Analysis
  • Sample Purity and Homogeneity: The technique assumes the sample is a single, homogenous substance. Any non-volatile impurities containing C, H, or N will directly affect the results. It is also crucial that the sample is thoroughly dried, as residual water or solvents will artificially inflate the hydrogen and carbon content.

  • Instrument Calibration: Modern elemental analyzers are automated, but their accuracy is contingent on proper calibration with certified, pure standards (e.g., acetanilide). This calibration creates the response factors used to quantify the combustion gases from the unknown sample.

  • Theoretical Calculation: The accuracy of the purity assessment is directly tied to the correctness of the theoretical elemental composition. For this compound (C₁₃H₁₇N, MW = 187.29 g/mol ), the theoretical percentages are:

    • %C = (13 * 12.011) / 187.29 * 100 = 83.37%

    • %H = (17 * 1.008) / 187.29 * 100 = 9.15%

    • %N = (1 * 14.007) / 187.29 * 100 = 7.48%

Experimental Protocol: Elemental Analysis of this compound
  • Sample Preparation:

    • Ensure the sample is finely powdered and homogenous.

    • Dry the sample under vacuum to remove any residual solvent or water.

    • Accurately weigh 2-3 mg of the dried sample into a tin capsule using a microbalance.

  • Instrument Setup & Analysis:

    • Calibrate the CHN analyzer using a certified standard.

    • Place the sealed tin capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature (typically ~900-1150°C) combustion furnace.[23]

    • The resulting gases are passed through a reduction tube and separation column before being detected.

    • The instrument software calculates and reports the %C, %H, and %N.

  • Purity Evaluation:

    • Compare the average experimental %C, %H, and %N values from replicate analyses to the theoretical values.

    • For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values, an accepted deviation in organic chemistry.[24][25]

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_eval Purity Evaluation dry 1. Dry Sample weigh 2. Weigh 2-3 mg into Tin Capsule dry->weigh combust 3. High-Temp Combustion weigh->combust separate 4. Gas Separation combust->separate detect 5. TCD Detection separate->detect compare 7. Compare Experimental vs. Theoretical Values detect->compare calc 6. Calculate Theoretical %C, %H, %N calc->compare purity 8. Assess Purity (Deviation < 0.4%) compare->purity

Elemental Analysis workflow for purity assessment.

Comparative Guide: qNMR vs. Elemental Analysis

The choice between qNMR and Elemental Analysis depends on the specific requirements of the purity assessment. The following table provides a direct comparison of their performance and attributes.

FeatureQuantitative ¹H NMR (qNMR) Elemental Analysis (EA)
Principle Signal integration is directly proportional to the number of nuclei.[10]High-temperature combustion followed by quantification of resulting elemental gases.[22]
Method Type Primary Ratio Method.[8]Indirect; purity is inferred from elemental composition.
Information Provided Absolute Purity , structural confirmation of analyte, and identification/quantification of impurities.[11]Elemental Composition (%C, H, N). Purity is inferred. Does not detect inorganic or non-CHN impurities.
Sample Requirement 5-20 mg.[18]2-3 mg.[26]
Destructive? Non-destructive ; the sample can be recovered for further analysis.[10]Destructive ; the sample is combusted.
Key Error Sources Improper relaxation delay, poor phasing/baseline correction, impure internal standard, signal overlap.[14][27]Incomplete combustion, improper calibration, sample inhomogeneity, residual solvent/water.
Typical Accuracy High; relative standard deviations typically <1% under optimal conditions.[7]High for elemental composition; accepted deviation for purity is typically ±0.4%.[24]
Throughput Lower; requires careful setup and longer acquisition times (especially with long relaxation delays).Higher; modern automated systems can analyze many samples quickly.[23]
Regulatory Standing Accepted by ICH, USP, and other pharmacopeias as a primary method.[7][8][17]A long-established and accepted method for confirming the composition and purity of new chemical entities.[24]

Conclusion and Authoritative Recommendation

For the comprehensive purity assessment of this compound, qNMR and Elemental Analysis should be viewed as complementary, not competing, techniques.

  • qNMR stands out as the superior method for determining absolute purity . Its ability to simultaneously provide structural confirmation and quantify the main component against a certified standard without needing a reference material of the analyte itself is a significant advantage.[3][7] Furthermore, it can detect and quantify proton-containing impurities that would be invisible to elemental analysis if they share the same empirical formula.

  • Elemental Analysis serves as an essential and rapid confirmation of elemental composition . A successful CHN analysis, with results falling within the accepted ±0.4% deviation, provides strong evidence that the isolated compound has the correct molecular formula and is free from significant organic impurities with different elemental ratios.[24][25]

As a Senior Application Scientist, my recommendation is to employ both methods for a self-validating and authoritative purity assessment:

  • Use Elemental Analysis as a rapid, initial check to confirm the expected elemental composition (C₁₃H₁₇N).

  • Follow up with ¹H qNMR using a certified internal standard to determine the absolute purity, provide definitive structural proof, and identify any potential organic impurities or residual solvents present in the sample.

This dual-pronged, orthogonal approach provides the highest level of confidence in the purity of this compound, satisfying the rigorous demands of both advanced research and regulatory scrutiny.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • NIST. (2018). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). [Link]

  • Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Anderson, K. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]

  • Simmler, C., et al. (2014). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH. [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

  • NIST. (2018). A Standard for Standards. [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Eurisotop. (n.d.). Standards for qNMR. [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. PMC - PubMed Central. [Link]

  • Weber, M., et al. (2016). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. NIH. [Link]

  • Bentham Science Publishers. (2024). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. ResearchGate. [Link]

  • ResearchGate. (2025). Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Kim, H. Y., et al. (2018). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. PMC - NIH. [Link]

  • PubChem. (n.d.). 2-tert-butyl-4-methyl-3H-indole. [Link]

  • Cooperative Institute for Research in Environmental Sciences. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-tert-butyl-4-methyl-1H-indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, substituted indoles like 2-tert-butyl-4-methyl-1H-indole represent a critical class of compounds. However, beyond their synthesis and application, their safe and compliant disposal is a paramount responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with this compound is crucial. This compound is classified with the following hazards:

  • Harmful if swallowed

  • Harmful if inhaled

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

A comprehensive risk assessment should be conducted, considering the quantities being handled, the potential for dust generation (as it is a solid), and the specific laboratory environment.

Personal Protective Equipment (PPE): The First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory for all personnel involved in its handling and disposal.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes, preventing serious eye irritation.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if there is a risk of generating dust.To prevent inhalation, which can be harmful and cause respiratory irritation.

Always inspect PPE for integrity before use and dispose of single-use items as potentially contaminated waste.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be collected in a dedicated, clearly labeled hazardous waste container.

Container Selection:

  • Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.

Labeling:

The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Harmful," "Irritant")

  • The date on which waste was first added to the container.

Chemical Incompatibilities:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: May cause polymerization or other unwanted reactions.

  • Strong Bases: Can also induce decomposition or other reactions.

A dedicated waste stream for this compound is the most prudent approach to avoid accidental mixing with incompatible chemicals.

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

DisposalWorkflow A Step 1: Generation of Waste (e.g., residual solid, contaminated consumables) B Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->B C Step 3: Transfer Waste to a Labeled, Compatible Hazardous Waste Container B->C D Step 4: Securely Close the Container C->D E Step 5: Decontaminate Surfaces and Equipment D->E F Step 6: Store the Waste Container in a Designated, Secondary Containment Area E->F G Step 7: Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor F->G

Figure 1: A step-by-step workflow for the disposal of this compound.

Decontamination Procedures:

In the event of a spill or for routine cleaning of contaminated surfaces and equipment:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE.

  • For small spills of solid material: Gently sweep or wipe up the material with a damp cloth or paper towel to avoid generating dust.

  • Decontaminate the area with a suitable laboratory detergent and water. For equipment, follow the manufacturer's cleaning instructions, ensuring compatibility with the equipment's materials.

  • Collect all cleaning materials (e.g., paper towels, wipes) and any contaminated PPE in a sealed bag and place it in the designated hazardous waste container for this compound.

Regulatory Compliance: Adherence to EPA Guidelines

The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Laboratories are considered hazardous waste generators and must comply with federal, state, and local regulations.

Hazardous Waste Determination:

While this compound is not specifically listed as an EPA hazardous waste, it must be evaluated for hazardous characteristics. Based on its known hazards ("Harmful if swallowed"), it would likely be classified as a toxic waste. It is the responsibility of the waste generator to make this determination. Consult your institution's Environmental Health and Safety (EHS) department for guidance on assigning the appropriate EPA waste codes.

Storage and Disposal:

  • Hazardous waste must be stored in a designated satellite accumulation area or a central accumulation area.

  • There are limits on the amount of waste that can be accumulated and the time it can be stored on-site.

  • Disposal must be carried out through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facility.

References

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, February 22). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register, 84(36), 5816-5951. Retrieved from [Link]

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

A Senior Application Scientist's Guide to Handling 2-tert-butyl-4-Methyl-1H-indole: A Framework for Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the integrity of our research is intrinsically linked to the safety and precision of our experimental execution. This guide provides a detailed operational framework for the safe handling of 2-tert-butyl-4-methyl-1H-indole, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. As your partner in the laboratory, our goal is to provide value that transcends the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Profile: An Indole Derivative

While a specific, comprehensive toxicological profile for this compound is not fully elucidated, its structure as a substituted indole provides a strong basis for predicting its hazard profile. Indole and its derivatives are known to present several potential hazards. Safety data for analogous compounds indicate that this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is expected to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][3][4]

Table 1: Physicochemical & Hazard Data

Property Value Source
Molecular Formula C13H17N [5][6]
Molecular Weight 187.28 g/mol [5][7]
Physical State Solid [5]
Boiling Point 311.5 ± 11.0 °C at 760 mmHg [6]
Flash Point 130.3 ± 11.9 °C [6]
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1][2][3]

| GHS Precautionary Statements | P261, P280, P302+P352, P305+P351+P338, P501 |[1][2][4] |

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a passive step but an active risk mitigation strategy. Given the hazard profile, a comprehensive PPE ensemble is mandatory.

  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes and airborne particulates.

    • Mandatory: Chemical safety goggles are required at all times when handling this compound.[8] They provide a full seal around the eyes, which standard safety glasses do not.

    • Recommended for Splash Risk: When handling solutions or performing tasks with a higher risk of splashes (e.g., transferring large quantities, heating), a face shield must be worn in addition to safety goggles.[8][9] This provides a secondary layer of protection for the entire face.

  • Hand Protection: Dermal contact is a primary route of exposure.

    • Minimum Requirement: Chemical-resistant nitrile gloves are the standard for incidental contact.[8] Always inspect gloves for tears or punctures before use.

    • Protocol: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination.[10] Dispose of contaminated gloves immediately in the designated hazardous waste container. For prolonged handling or immersion, consult glove manufacturer data for breakthrough times.

  • Body Protection: To protect the skin and personal clothing from contamination.

    • Standard: A buttoned, long-sleeved laboratory coat must be worn.[8][9]

    • Enhanced Protection: For procedures involving significant quantities or a high risk of spills, a chemically resistant apron or coveralls should be worn over the lab coat.[8]

  • Respiratory Protection: Engineering controls are the first line of defense against inhalation hazards.

    • Primary Control: All handling of this compound as a solid or in a volatile solvent must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][4]

    • Secondary Control: If engineering controls are not feasible or during a large spill, respiratory protection is required.[9] An N95 respirator may be sufficient for dust, but for vapors or significant aerosol generation, a respirator with an organic vapor cartridge is necessary. All respirator use requires prior medical evaluation and fit-testing as per institutional guidelines.[11]

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict, logical workflow is critical for minimizing risk. This protocol outlines the essential steps for handling this compound from receipt to disposal.

Step 1: Preparation and Pre-Handling
  • Designate Area: Cordon off and label a specific area within a chemical fume hood for the procedure.

  • Assemble Materials: Gather all necessary equipment, including glassware, solvents, and waste containers, and place them inside the fume hood.

  • Verify Controls: Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the primary container.

Step 2: Handling the Compound
  • Controlled Dispensing: As this is a solid compound, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust. If dust is generated, gently clean the area with a damp cloth (wetted with an appropriate solvent like water or ethanol) and dispose of it as hazardous waste.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. Keep containers closed when not in use.[1][12]

  • Post-Handling: After the procedure, decontaminate all surfaces within the fume hood. Wash hands thoroughly with soap and water after removing gloves.[1]

Step 3: Spill Management
  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent and wipe clean.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Step 4: Decontamination and Disposal
  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1]

  • Container Disposal: Do not rinse empty containers into the drain.[13] Place them in the designated solid hazardous waste stream.

  • Regulatory Compliance: All chemical waste must be managed in accordance with local, state, and federal regulations.[14] Consult your institution's EHS department for specific guidance.

// Node Definitions prep [label="Step 1: Preparation\n- Designate area in fume hood\n- Assemble materials\n- Don full PPE", fillcolor="#F1F3F4"]; handle [label="Step 2: Handling\n- Weigh solid in fume hood\n- Prepare solutions\n- Keep containers closed", fillcolor="#F1F3F4"]; cleanup [label="Step 3: Cleanup & Decontamination\n- Decontaminate surfaces\n- Wash hands thoroughly", fillcolor="#F1F3F4"]; dispose [label="Step 4: Disposal\n- Segregate all contaminated items\n- Dispose as hazardous waste\n- Follow institutional guidelines", fillcolor="#F1F3F4"];

spill_check [label="Spill Occurs?", shape=diamond, fillcolor="#FBBC05"]; spill_minor [label="Minor Spill Protocol\n- Alert others\n- Absorb & collect\n- Decontaminate area", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; spill_major [label="Major Spill Protocol\n- Evacuate area\n- Alert EHS\n- Do not clean", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> handle; handle -> spill_check [label="During Handling"]; spill_check -> cleanup [label="No"]; spill_check -> spill_minor [label="Yes (Minor)"]; spill_check -> spill_major [label="Yes (Major)"]; spill_minor -> cleanup; cleanup -> dispose; } } Caption: Workflow for Handling this compound.

References

  • 2-tert-Butyl-6-methyl-1H-indole Safety Data Sheet. (2023, May 11). CymitQuimica.
  • 1H-Indole, 1-methyl- Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific.
  • Personal protective equipment for handling 3-Allyl-1H-indole. (n.d.). Benchchem.
  • 1-(tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate Safety Data Sheet. (2025, December 20). Fisher Scientific.
  • 2,2'-methylenebis(4-methyl-6-tert.-butylphenol) Safety Data Sheet. (2025, December 8). Sigma-Aldrich.
  • 2-tert-Butyl-1H-indole. (n.d.). PubChem - NIH.
  • This compound. (n.d.). Fluorochem.
  • This compound 57880-12-3 China. (n.d.). Guidechem.
  • 2-TERT-BUTYL-1H-INDOLE Safety Data Sheet. (2025, July 19). ChemicalBook.
  • H-D-Thr(tBu)-OMe HCl Safety Data Sheet. (n.d.). AAPPTec.
  • 4-Methyl-2-tert-butylphenol Safety Data Sheet. (n.d.). Fisher Scientific.
  • Indole Safety Data Sheet. (2025, October 16). Sigma-Aldrich.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Butylated Hydroxyanisole Safety Data Sheet. (n.d.). SynZeal.
  • 2-(TERT-BUTYL)-5-METHYL-1H-INDOLE Safety Data Sheet. (2022, December 31). ChemicalBook.
  • 2-tert-Butyl-4-methylphenol Safety Data Sheet. (2026, January 17). HPC Standards.
  • 2-tert-butyl-4-methyl-3H-indole. (n.d.). PubChem.
  • tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). ABL.
  • Working with Hazardous Chemicals. (2014, September). Organic Syntheses.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • 2-(tert-Butyl)-4-methyl-1H-indole. (n.d.). BLDpharm.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-butyl-4-Methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
2-tert-butyl-4-Methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.